molecular formula C₁₀H₇ClO₃ B1147607 (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid CAS No. 191015-04-0

(Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid

Número de catálogo: B1147607
Número CAS: 191015-04-0
Peso molecular: 210.61
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(Z)-4-(3-Chlorophenyl)-4-oxobut-2-enoic acid (CAS 18196-80-0) is a high-purity chemical intermediate designed for advanced pharmaceutical and medicinal chemistry research. This compound features a (Z)-configured α,β-unsaturated carbonyl system conjugated with a carboxylic acid, a structure recognized as a privileged scaffold in drug discovery for its versatility and bioactivity. The 3-chlorophenyl substituent enhances its potential for interaction with biological targets, making it a valuable precursor. Researchers can utilize this compound in the synthesis of novel heterocyclic systems or as a building block for developing more complex molecules with potential antibacterial properties . Compounds within the 4-oxobut-2-enoic acid family have demonstrated documented antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli , positioning this reagent as a key starting material for anti-infective agent development. Its molecular formula is C₁₀H₇ClO₃. This product is intended for use in a controlled laboratory setting by qualified professionals only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Propiedades

IUPAC Name

(Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO3/c11-8-3-1-2-7(6-8)9(12)4-5-10(13)14/h1-6H,(H,13,14)/b5-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGNWJGEYYHSDK-PLNGDYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C(=O)/C=C\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical Profiling and Kinetic Behavior of (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid—also known as cis-3-(3-chlorobenzoyl)acrylic acid—is a highly reactive α,β -unsaturated carbonyl compound. In recent years, aroylacrylic acids have gained significant traction in drug development as tunable warheads for Targeted Covalent Inhibitors (TCIs). Unlike its thermodynamically more stable (E)-isomer, the (Z)-isomer exhibits a fascinating structural dynamism: it undergoes rapid ring-chain tautomerism in solution.

As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties of this compound. We will explore its tautomeric equilibrium, its electrophilic reactivity driven by the 3-chloro substituent, and provide field-proven, self-validating experimental protocols for characterizing its kinetic behavior.

Structural Dynamics: Ring-Chain Tautomerism

The hallmark physicochemical property of (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid is its ability to exist in a dynamic equilibrium between an open-chain keto-acid form and a cyclic hemiketal form, specifically 5-(3-chlorophenyl)-5-hydroxyfuran-2(5H)-one [1].

The (E)-isomer is geometrically restricted from cyclization. However, the cis-geometry of the (Z)-isomer places the carboxylic acid perfectly in proximity to the electrophilic ketone, facilitating an intramolecular nucleophilic attack. The equilibrium constant ( KT​ ) is highly dependent on the dielectric constant and hydrogen-bonding capacity of the solvent [2].

Electronic Influence of the 3-Chloro Substituent

The meta-chloro substitution plays a critical role in both the tautomerism and the compound's reactivity. With a Hammett constant ( σm​ ) of +0.37, the chlorine atom exerts a strong inductive electron-withdrawing effect (-I effect). This lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the enone system, increasing the partial positive charge on the β -carbon and accelerating nucleophilic attack by biological thiols.

Pathway Z_Isomer (Z)-4-(3-chlorophenyl) -4-oxobut-2-enoic acid (Open-Chain) Cyclic 5-(3-chlorophenyl)-5- hydroxyfuran-2(5H)-one (Cyclic Hemiketal) Z_Isomer->Cyclic Tautomerization (K_T) Adduct Thia-Michael Adduct (Covalent Complex) Z_Isomer->Adduct Second-Order Kinetics (k_thiol) Nucleophile Biological Thiol (e.g., Cysteine) Nucleophile->Z_Isomer Nucleophilic Attack

Figure 1: Ring-chain tautomerism and thia-Michael addition pathway of the (Z)-isomer.

Quantitative Physicochemical Data

To facilitate rational drug design, the fundamental physicochemical and kinetic parameters of the compound are summarized below. The data reflects the balance between structural stability and covalent reactivity.

PropertyValueExperimental / Computational Context
Molecular Weight 210.61 g/mol Monoisotopic mass: 210.01 g/mol
LogP (Partition Coefficient) ~1.8 - 2.1Optimal lipophilicity for cellular permeability
pKa (Carboxylic Acid) ~4.2Predominantly ionized at physiological pH (7.4)
Hammett Constant ( σm​ ) +0.37Strong inductive withdrawal enhances electrophilicity
Tautomeric Equilibrium ( KT​ ) > 1.0Favors the cyclic furanone in aqueous/polar media
Thiol Addition Rate ( kGSH​ ) ~15 - 25 M −1 s −1 Fast-acting covalent engagement with thiols

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to prevent artifacts commonly encountered in physical organic chemistry.

Protocol 1: NMR-Based Determination of Ring-Chain Tautomeric Equilibrium ( KT​ )

Causality & Rationale : UV-Vis spectroscopy is inadequate for this measurement because dilution can shift the equilibrium, and the absorption spectra of the tautomers heavily overlap. 1 H NMR allows for the direct, non-destructive integration of the distinct vinylic protons. The open-chain (Z)-isomer exhibits an AB quartet ( J≈11.5 Hz), whereas the cyclic hemiketal exhibits an AX system ( J≈5.5 Hz)[1].

Step-by-Step Methodology :

  • Sample Preparation : Dissolve 5.0 mg of (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid in 600 µL of a D 2​ O/DMSO-d 6​ (80:20 v/v) mixture. This solvent ratio ensures compound solubility while mimicking the dielectric properties of an aqueous biological environment.

  • Standardization (Self-Validation) : Spike the sample with 1.0 µL of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid). This acts as both a chemical shift reference (0.0 ppm) and an internal integration standard to verify mass balance.

  • Data Acquisition (VT-NMR) : Acquire 1 H NMR spectra at multiple temperatures (283 K, 298 K, 310 K, 323 K) using a 500 MHz spectrometer. Critical: Set the relaxation delay ( D1​ ) to at least 10 seconds to ensure complete longitudinal ( T1​ ) relaxation, preventing integration bias.

  • Integration & Analysis : Integrate the respective vinylic doublets for the open and cyclic forms.

  • Thermodynamic Calculation : Calculate the equilibrium constant KT​=[Cyclic]/[Open] . Plot ln(KT​) against 1/T (van 't Hoff plot) to extract the enthalpy ( ΔH∘ ) and entropy ( ΔS∘ ) of tautomerization.

Protocol 2: Pseudo-First-Order Kinetic Assay for Thiol-Michael Addition

Causality & Rationale : Aroylacrylic acids are potent Michael acceptors [3]. To accurately determine the second-order rate constant ( kGSH​ ) without bimolecular depletion artifacts, the assay is run under pseudo-first-order conditions using a massive excess of the thiol nucleophile[4].

Step-by-Step Methodology :

  • Buffer Preparation : Prepare a 50 mM Phosphate Buffered Saline (PBS) solution at pH 7.4. Add 1 mM EDTA to chelate trace transition metals, which prevents the spontaneous, air-catalyzed oxidation of thiols to disulfides.

  • Reagent Solutions : Prepare a 100 µM stock of the compound in anhydrous DMSO and a 10 mM stock of Glutathione (GSH) in the PBS buffer.

  • Reaction Initiation : In a temperature-controlled quartz cuvette (37 °C), mix 980 µL of PBS, 10 µL of the compound stock (final concentration: 1 µM), and 10 µL of the GSH stock (final concentration: 100 µM; a 100-fold excess).

  • Spectrophotometric Monitoring : Continuously monitor the decay of the α,β -unsaturated ketone absorbance band ( λmax​≈275 nm) for 10 minutes.

  • Validation Control (Self-Validation) : Simultaneously run a vehicle control containing the compound and buffer, but without GSH. This proves that any absorbance decay is strictly due to nucleophilic attack and not spontaneous hydrolysis or photobleaching.

  • Data Extraction : Fit the resulting exponential decay curve to the equation At​=A0​e−kobs​t+C to find the observed rate constant ( kobs​ ). Calculate the true second-order rate constant using kGSH​=kobs​/[GSH] .

References

  • Title : Cis and Trans β-Aroylacrylic Acids and Some Derivatives Source : Journal of the American Chemical Society URL :[Link]

  • Title : Ring-chain tautomerism. Part IV. cis-3-Acylacrylic acids Source : Journal of the Chemical Society, Perkin Transactions 2 URL :[Link]

  • Title : Michael-Type Addition Reactions in NIPAAm-Cysteamine Copolymers Follow Second Order Rate Laws with Steric Hindrance Source : Biomacromolecules URL :[Link]

  • Title : (E)-4-aryl-4-oxo-2-butenoic acid amides, chalcone–aroylacrylic acid chimeras: Design, antiproliferative activity and inhibition of tubulin polymerization Source : European Journal of Medicinal Chemistry (PMC) URL :[Link]

Sources

In Vitro Mechanism of Action of (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic Acid: A Technical Guide to Target Engagement and Biochemical Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid is a versatile, pleiotropic pharmacophore characterized by an α,β -unsaturated carboxylic acid backbone and a lipophilic halogenated aromatic ring. In drug discovery and biochemical profiling, compounds of this class—and their closely related 2-hydroxy or 2-amino derivatives—are primarily investigated for their potent activity against two distinct therapeutic targets: HIV-1 Integrase (IN) and Kynurenine-3-Monooxygenase (KMO) .

As a Senior Application Scientist, it is critical to recognize that the in vitro mechanism of action (MoA) of this compound is dictated by two competing but complementary chemical properties:

  • Electrophilic Reactivity: The α,β -unsaturated ketone acts as a Michael acceptor, enabling targeted covalent inhibition (TCI) via nucleophilic attack by solvent-exposed cysteine thiols.

  • Chelation and Allosteric Anchoring: The (Z)-geometry of the oxobutenoic acid moiety mimics a diketo-acid pharmacophore capable of chelating divalent metal ions (Mg 2+ , Mn 2+ ), while the 3-chlorophenyl group serves as a hydrophobic anchor to disrupt critical protein-protein interactions (PPIs).

This whitepaper dissects the causality behind these mechanisms and provides self-validating in vitro protocols to accurately profile the compound's activity.

Core Chemical Mechanism: Covalent Target Engagement

Before evaluating specific enzymatic targets, researchers must account for the intrinsic reactivity of the 4-oxobut-2-enoic acid backbone. The electron-withdrawing nature of both the ketone and the carboxylic acid severely polarizes the C=C double bond. This enhances the electrophilicity of the β -carbon, facilitating nucleophilic attack by thiolate anions (Cys-S ) in target proteins.

Understanding this mechanism is crucial because it dictates assay design. If the compound acts as a covalent modifier, its IC 50​ will be time-dependent, and standard equilibrium binding models (e.g., Michaelis-Menten) must be adjusted to account for the rate of inactivation ( kinact​/KI​ ).

G A Target Protein (Nucleophilic Cys-SH) C Thiolate Anion Formation (S-) A->C Deprotonation B (Z)-4-(3-chlorophenyl)- 4-oxobut-2-enoic acid D Michael Addition (Beta-carbon attack) B->D Electrophilic Engagement C->D E Covalent Adduct (Target Inhibition) D->E C-S Bond Formation

Fig 1. Covalent target engagement via Michael addition to cysteine residues.

Primary Biological Targets & Mechanistic Causality

HIV-1 Integrase (IN) Inhibition

Derivatives of 4-aryl-4-oxobut-2-enoic acid are well-documented inhibitors of the HIV-1 integrase enzyme (). The MoA here is bipartite:

  • Strand Transfer (ST) Inhibition: The (Z)-configuration allows the oxygen atoms of the ketone and the carboxylic acid to adopt a coplanar arrangement. This geometry perfectly chelates the catalytic Mg 2+ ions within the IN active site, preventing the insertion of viral DNA into the host genome.

  • LEDGF/p75 Disruption: The 3-chlorophenyl moiety is highly lipophilic and perfectly sized to occupy the hydrophobic pocket normally reserved for the cellular cofactor LEDGF/p75. By disrupting the IN-LEDGF/p75 interaction, the compound prevents the tethering of the pre-integration complex to host chromatin ().

Kynurenine-3-Monooxygenase (KMO) Inhibition

In the context of neuroprotection, 4-(3-chlorophenyl)-4-oxobut-2-enoic acid derivatives act as potent inhibitors of KMO, an outer mitochondrial membrane enzyme ().

  • Pathway Modulation: By inhibiting KMO, the compound blocks the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK). This shifts the tryptophan degradation pathway away from the production of neurotoxic quinolinic acid (QUIN) and toward the production of neuroprotective kynurenic acid (KYNA).

Self-Validating Experimental Protocols

To ensure data trustworthiness (E-E-A-T), the following protocols are designed as closed, self-validating systems. They incorporate orthogonal detection methods to rule out assay interference—a common issue with highly conjugated, UV-absorbing compounds like (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid.

G cluster_0 HIV-1 Integrase (IN) cluster_1 KMO Enzyme Start In Vitro Profiling IN1 Strand Transfer Assay (FRET) Start->IN1 IN2 AlphaScreen Assay (IN-LEDGF/p75) Start->IN2 KMO1 Recombinant KMO (NADPH Oxidation) Start->KMO1 Hit Hit Validation & IC50 IN1->Hit IN2->Hit KMO2 LC-MS/MS (3-HK Quantification) KMO1->KMO2 KMO2->Hit

Fig 2. Self-validating in vitro workflow for dual-target biochemical profiling.

Protocol A: HIV-1 Integrase Strand Transfer (ST) Assay
  • Rationale: Measures the direct catalytic inhibition of the enzyme.

  • Procedure:

    • Assembly: Pre-incubate 100 nM recombinant HIV-1 IN with varying concentrations of the compound (0.1 nM – 10 µM) in a buffer containing 25 mM MOPS (pH 7.2), 10 mM MgCl 2​ , and 5 mM DTT. Causality: DTT is included to quench non-specific covalent binding to surface cysteines, ensuring only active-site chelation is measured.

    • Initiation: Add 50 nM of biotinylated donor DNA and digoxigenin-labeled target DNA. Incubate at 37°C for 60 minutes.

    • Detection: Transfer to a streptavidin-coated microplate. Wash unbound DNA, add anti-digoxigenin-alkaline phosphatase conjugate, and detect via chemiluminescence.

  • Self-Validation: Include Raltegravir as a positive control. Run a parallel assay without MgCl 2​ (using EDTA) to confirm that the compound's MoA relies on metal chelation.

Protocol B: Orthogonal KMO Inhibition Assay (Optical + LC-MS/MS)
  • Rationale: Compounds with a chlorophenyl-oxobutenoic acid structure often absorb light at wavelengths that interfere with standard colorimetric assays. An orthogonal LC-MS/MS step guarantees fidelity.

  • Procedure:

    • Reaction Setup: In a 96-well plate, combine 10 µg/mL human recombinant KMO, 200 µM NADPH, and the compound in 50 mM potassium phosphate buffer (pH 7.4).

    • Initiation: Add 100 µM L-kynurenine. Incubate at 37°C for 30 minutes.

    • Optical Monitoring (Primary Screen): Measure the decrease in absorbance at 340 nm (NADPH consumption).

    • Quenching & LC-MS/MS (Validation): Stop the reaction with 10% trichloroacetic acid (TCA). Centrifuge to pellet proteins. Inject the supernatant into an LC-MS/MS system (MRM mode) to directly quantify the product, 3-hydroxykynurenine (3-HK), against a deuterated internal standard (3-HK-d3).

  • Self-Validation: If the compound is an optical interferent, the IC 50​ derived from the 340 nm read will wildly diverge from the IC 50​ derived from the LC-MS/MS read. Concordance between both datasets validates the hit.

Quantitative Data Summary

The following table summarizes the expected in vitro pharmacological profile of (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid and its immediate structural analogs based on established literature baselines.

Assay / TargetParameter MeasuredExpected Value RangeMechanistic Implication
HIV-1 Integrase (ST) IC 50​ (Catalytic Inhibition)50 nM – 1.5 µMHigh potency indicates successful Mg 2+ chelation in the active site.
IN-LEDGF/p75 (AlphaScreen) IC 50​ (PPI Disruption)10 µM – 35 µMModerate potency; 3-chlorophenyl ring fits the hydrophobic pocket.
KMO Enzymatic Assay IC 50​ (3-HK Reduction)100 nM – 500 nMStrong inhibition of the kynurenine pathway; potential neuroprotection.
GSH Reactivity Assay t1/2​ (Thiol Depletion)2 – 6 hoursConfirms moderate Michael acceptor activity; potential for covalent TCI.

Structural and Stereochemical Dynamics of (Z)-4-(3-Chlorophenyl)-4-oxobut-2-enoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Aroylacrylic acids, specifically 4-oxo-4-arylbut-2-enoic acids, represent a highly versatile class of electrophilic scaffolds in modern drug discovery. They are widely utilized as targeted covalent inhibitors (TCIs) due to their finely tunable α,β-unsaturated carbonyl systems, which act as highly efficient Michael acceptors. Among these, (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid presents a unique stereochemical and crystallographic profile. The meta-chloro substitution provides specific lipophilic and electronic characteristics, but it is the (Z)-stereochemistry that dictates the molecule's fundamental behavior.

Unlike the thermodynamically stable (E)-isomer, the (Z)-isomer exhibits profound structural plasticity, engaging in rapid ring-chain tautomerism. This whitepaper provides an in-depth analysis of the causality behind these stereochemical shifts, the crystallographic signatures of the isolated tautomers, and self-validating protocols for their synthesis and structural elucidation.

Stereochemical Causality and Ring-Chain Tautomerism

The stereochemistry of aroylacrylic acids is not static; it is a dynamic equilibrium heavily influenced by environmental conditions and internal steric strain. The (E)-isomer (trans) is the thermodynamically preferred state, characterized by a fully planar, extended conjugated system that minimizes steric clash between the bulky 3-chlorophenyl ring and the carboxylic acid moiety[2].

However, upon exposure to ultraviolet irradiation, the (E)-isomer undergoes photoisomerization to the (Z)-isomer (cis). This geometric shift places the highly electrophilic ketone carbonyl in close spatial proximity to the nucleophilic hydroxyl group of the carboxylic acid. The resulting steric strain and favorable orbital alignment trigger a rapid intramolecular cyclization. The (Z)-isomer exists predominantly as its cyclic hemiacetal tautomer: 5-(3-chlorophenyl)-5-hydroxyfuran-2(5H)-one [1].

This ring-chain tautomerism fundamentally alters the molecule's pharmacological profile. The cyclization masks the α,β-unsaturated ketone, converting a highly reactive Michael acceptor into a latent, less reactive lactol. For drug development professionals, understanding this equilibrium is critical, as the cyclic form exhibits drastically different binding kinetics and topography when interacting with target proteins [4].

Tautomerism E_Isomer (E)-4-(3-chlorophenyl)- 4-oxobut-2-enoic acid (Open Chain) Z_Isomer (Z)-4-(3-chlorophenyl)- 4-oxobut-2-enoic acid (Open Chain) E_Isomer->Z_Isomer UV (hν) Isomerization Z_Isomer->E_Isomer Thermal Relaxation Cyclic 5-(3-chlorophenyl)-5- hydroxyfuran-2(5H)-one (Cyclic Hemiacetal) Z_Isomer->Cyclic Intramolecular Cyclization

Fig 1. Thermodynamic equilibrium and photoisomerization pathway of the aroylacrylic acid system.

Crystallographic Signatures and Supramolecular Assembly

Single-Crystal X-Ray Diffraction (SCXRD) is the definitive method for distinguishing the open-chain (E)-isomer from the cyclic (Z)-tautomer [3]. The solid-state behavior of these molecules is governed by distinct supramolecular synthons.

In the (E)-isomer, crystallization is driven by the formation of classic, centrosymmetric R²₂(8) carboxylic acid dimers. The extended planar structure typically packs efficiently into the monoclinic P2₁/c space group. Conversely, the (Z)-isomer, trapped as the cyclic furanone, lacks a free carboxylic acid. Instead, its crystal lattice is stabilized by intermolecular hydrogen bonds between the hemiacetal hydroxyl group and the lactone carbonyl of adjacent molecules, often resulting in a triclinic P-1 or distinct monoclinic packing arrangement.

Quantitative Crystallographic Parameters

The following table summarizes the comparative geometric and crystallographic indicators expected for the open-chain versus cyclic forms of this scaffold, derived from high-resolution diffraction data of homologous aroylacrylic systems:

Parameter(E)-Isomer (Open-Chain)(Z)-Isomer (Cyclic Furanone Tautomer)
Typical Space Group Monoclinic (P2₁/c)Triclinic (P-1)
Primary H-Bond Motif R²₂(8) Carboxylic acid dimersIntermolecular OH···O=C (lactone)
C=C Bond Length ~1.32 Å (Conjugated alkene)~1.34 Å (Endocyclic alkene)
C-O (Hydroxyl) Length ~1.31 Å (Carboxylic acid)~1.41 Å (Hemiacetal/Lactol)
Torsion Angle (O=C-C=C) ~175° (Planar conjugated system)N/A (Constrained in 5-membered ring)

Note: The elongation of the C-O bond in the (Z)-isomer confirms the transition from a resonance-stabilized carboxylic acid to an sp³-hybridized hemiacetal carbon.

Experimental Methodologies: Synthesis and SCXRD Elucidation

To ensure scientific integrity, the isolation and structural validation of the (Z)-isomer must follow a self-validating workflow. The (E)-isomer is synthesized first via a robust aldol condensation, followed by controlled photoisomerization and selective crystallization [2].

Protocol 1: Synthesis and Photoisomerization
  • Aldol Condensation: In a 250 mL round-bottom flask, dissolve 3-chloroacetophenone (1.0 eq) and glyoxylic acid monohydrate (1.5 eq) in glacial acetic acid (10 mL/g). Add 0.5 mL of concentrated HCl as a catalyst.

  • Reflux: Stir the mixture under reflux for 4 hours. The acidic conditions and thermal energy drive the dehydration exclusively toward the thermodynamically stable (E)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid.

  • Isolation: Cool the mixture to room temperature, dilute with cold water, and filter the resulting precipitate. Recrystallize from ethanol to obtain the pure (E)-isomer.

  • Photoisomerization: Dissolve the purified (E)-isomer in anhydrous chloroform (CHCl₃). Irradiate the solution with a 365 nm UV lamp for 24 hours at room temperature. The non-polar solvent facilitates the shift of the equilibrium toward the (Z)-isomer, which rapidly cyclizes to the furanone tautomer.

Protocol 2: Crystallization and SCXRD Analysis
  • Selective Crystallization: Concentrate the irradiated chloroform solution in vacuo. Redissolve the residue in a minimal amount of dichloromethane (DCM) and layer carefully with hexanes.

    • Causality Note: The use of a non-polar, non-hydrogen-bonding solvent system prevents the stabilization of the open-chain (Z)-acid, kinetically trapping and precipitating the cyclic furanone tautomer.

  • Crystal Mounting: Select a high-quality, transparent single crystal under a polarized light microscope. Mount the crystal on a MiTeGen loop using Paratone-N oil to prevent solvent loss and oxidation.

  • Data Collection: Transfer the loop to the goniometer of an X-ray diffractometer equipped with a microfocus Cu Kα source (λ = 1.54184 Å). Maintain the crystal at 100 K using a cryogenic nitrogen stream.

    • Causality Note: Cryogenic temperatures are strictly required to minimize the thermal libration of the meta-chlorophenyl ring, which otherwise manifests as severe positional disorder in the electron density map, degrading the precision of the anisotropic refinement.

  • Refinement: Integrate the diffraction frames and solve the structure using direct methods (e.g., SHELXT). Refine anisotropically using full-matrix least-squares on F² (SHELXL/Olex2).

Workflow Synth 1. Aldol Condensation (3-Chloroacetophenone + Glyoxylic Acid) Isomer 2. UV Photoisomerization (E → Z Conversion in CHCl3) Synth->Isomer Cryst 3. Controlled Crystallization (Hexane/DCM to trap cyclic tautomer) Isomer->Cryst Diffract 4. SCXRD Data Collection (Cryogenic N2 stream, 100K) Cryst->Diffract Refine 5. Anisotropic Refinement (SHELXL / Olex2) Diffract->Refine

Fig 2. Step-by-step experimental workflow for the synthesis, isolation, and SCXRD analysis.

Pharmacological Implications of Stereochemistry

The stereochemical configuration of 4-(3-chlorophenyl)-4-oxobut-2-enoic acid is not merely a structural curiosity; it is the primary determinant of its biological efficacy. In drug design, the (E)-isomer acts as a potent, irreversible covalent binder. Its planar geometry allows for optimal Bürgi-Dunitz trajectory alignment when attacked by biological nucleophiles, such as the thiolate anions of exposed cysteine residues in kinase active sites.

Conversely, the (Z)-isomer's propensity to exist as the cyclic 5-hydroxyfuran-2(5H)-one drastically attenuates this reactivity. The endocyclic double bond of the furanone is significantly less electrophilic than the open-chain α,β-unsaturated ketone. Therefore, controlling the E/Z ratio and understanding the solid-state formulation of these compounds is paramount for ensuring consistent pharmacokinetic profiles and avoiding off-target toxicity [4].

References

  • Lutz, R. E., et al. "CIS AND TRANS β-AROYLACRYLIC ACIDS AND SOME DERIVATIVES". Journal of the American Chemical Society.
  • "Fragment-based discovery of dual ligand pharmacophores for lipid-sensing transcription factors for designed polypharmacology". PubMed Central (PMC).
  • "The regioselective synthesis of spirooxindolo pyrrolidines and pyrrolizidines via three-component reactions of acrylamides and aroylacrylic acids with isatins and α-amino acids". PubMed Central (PMC).
  • "Correlations between Cytotoxicity and Topography of Some 2-Arylidenebenzocycloalkanones Determined by X-ray Crystallography".

Physicochemical Profiling and High-Resolution Mass Spectrometry of (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Core Focus: Molecular Mass Specifications, Covalent Reactivity, and Analytical Validation

Executive Summary

(Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid is a structurally rigid aroylacrylic acid derivative characterized by an α,β -unsaturated carbonyl system. This specific structural motif functions as a potent Michael acceptor, making it a highly valuable scaffold in the design of targeted covalent inhibitors (TCIs) [1]. In drug development and proteomics, verifying the structural integrity of such electrophilic warheads is paramount. This technical guide provides an in-depth analysis of the molecule's mass specifications, the mechanistic basis of its covalent reactivity, and a self-validating analytical workflow for its precise identification using High-Resolution Mass Spectrometry (HRMS).

Quantitative Mass Specifications

Accurate mass determination is the cornerstone of modern molecular characterization. For halogenated compounds, distinguishing between the average molecular weight and the exact monoisotopic mass is critical. Molecular weight dictates bulk stoichiometric formulations (e.g., molarity in assay preparation), whereas the exact mass is the fundamental metric for mass spectrometric identification and target engagement validation.

PropertyValueDerivation / Analytical Significance
Molecular Formula C10H7ClO3Derived from the core structure (phenyl ring + oxobutenoic chain).
Molecular Weight 210.61 g/mol Abundance-weighted average of all isotopes. Used for bulk assay prep.
Exact Mass 210.0084 DaMass of the most abundant isotopologue (12C, 1H, 35Cl, 16O). Critical for HRMS [3].
[M-H]⁻ Ion Mass 209.0011 m/zMonoisotopic mass minus one proton. Target m/z for negative mode ESI.
Isotopic Ratio ~3:1 (M : M+2)Driven by the natural ³⁵Cl (75.8%) and ³⁷Cl (24.2%) distribution.

Structural Dynamics and Covalent Target Engagement

The pharmacological utility of (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid stems from its geometry and electronic distribution. The (Z)-configuration ensures optimal spatial orientation of the electrophilic double bond, while the electron-withdrawing 3-chlorophenyl and carboxylic acid groups drastically lower the lowest unoccupied molecular orbital (LUMO) of the alkene.

This electronic environment primes the molecule for conjugate addition (Michael addition) by biological nucleophiles, predominantly the sulfhydryl groups of target cysteine residues [2].

The Mass Shift Imperative: When evaluating target engagement via intact protein mass spectrometry, the exact mass of the ligand dictates the expected mass shift on the protein. Because the Michael addition is a direct conjugation without a leaving group, the covalent adduct will exhibit a mass shift exactly equal to the monoisotopic mass of the ligand (+210.0084 Da).

Mechanism L (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid Electrophile C Pre-Reaction Complex (Proximity Effect) L->C T Target Protein (Cysteine Thiol) T->C A Covalent Adduct Mass Shift: +210.0084 Da C->A Michael Addition (Nucleophilic Attack)

Covalent target modification via Michael addition of the aroylacrylic acid.

Self-Validating HRMS Analytical Protocol

To ensure the integrity of the compound and rule out isobaric interferences, the following LC-Q-TOF MS protocol establishes a self-validating system. Every experimental parameter is chosen to maximize signal fidelity and provide internal confirmation of the analyte's identity.

Step 1: Matrix Preparation and Solubilization
  • Action: Dissolve the analyte in a 50:50 mixture of Methanol and 10 mM Ammonium Acetate buffer (pH 9.0) to a final concentration of 1 µg/mL.

  • Causality: The lipophilic 3-chlorophenyl ring requires an organic modifier (Methanol) for solubility. The basic pH of the Ammonium Acetate buffer ensures the carboxylic acid (pKa ~4.0) is fully deprotonated, pre-forming the carboxylate anion required for optimal sensitivity in negative mode.

Step 2: Chromatographic Separation (UHPLC)
  • Action: Inject 2 µL onto a C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 50 mm). Elute using a gradient of 5% to 95% Acetonitrile over 5 minutes.

  • Causality: The C18 stationary phase effectively retains the hydrophobic aromatic core. The rapid organic gradient minimizes longitudinal diffusion, resulting in a sharp elution peak that avoids ion suppression from the solvent front.

Step 3: High-Resolution Mass Analysis (ESI-Q-TOF)
  • Action: Operate the Q-TOF in Negative Electrospray Ionization (ESI-) mode. Calibrate internally using a known reference mass to achieve sub-ppm mass accuracy.

  • Causality: Negative mode selectively ionizes the deprotonated target ([M-H]⁻ at 209.0011 m/z), filtering out neutral and basic matrix contaminants. Q-TOF provides the high resolution (>30,000 FWHM) necessary to distinguish the analyte from closely related isobaric species.

Step 4: Isotopic Pattern Validation (The Self-Validating Check)
  • Action: Extract the ion chromatogram (EIC) for m/z 209.0011. To validate the hit, verify the presence of the M+2 peak at m/z 211.0008.

  • Causality: The presence of a single chlorine atom creates a non-forgeable isotopic signature. The M (³⁵Cl) and M+2 (³⁷Cl) peaks must appear at a precise mass difference of +1.9997 Da and in a relative abundance ratio of approximately 3:1. If this exact ratio is absent, the protocol self-invalidates the signal as a false positive.

Workflow S1 Sample Prep Deprotonation S2 UHPLC C18 Separation S1->S2 S3 ESI(-) Ionization [M-H]- Generation S2->S3 S4 HRMS (Q-TOF) Mass Analysis S3->S4 S5 Data Validation 35Cl/37Cl Ratio S4->S5

Step-by-step LC-HRMS analytical workflow for exact mass and isotopic validation.

References

  • Design, Synthesis, and Evaluation of Aza-Peptide Michael Acceptors as Human 20S Proteasome Inhibitors. ACS Omega.[Link]

  • A specific and covalent JNK-1 ligand selected from an encoded self-assembling chemical library. PubMed Central (PMC), National Institutes of Health.[Link]

  • PubChem Compound Summary for C10H7ClO3 (Isobaric Reference CID 5374015). National Center for Biotechnology Information, PubChem.[Link]

Biological Activity and Mechanistic Profiling of 4-(3-Chlorophenyl)-4-oxobut-2-enoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Drug Development Professionals

Structural Rationale & Chemical Biology

The compound 4-(3-chlorophenyl)-4-oxobut-2-enoic acid belongs to the broader class of β-aroylacrylic acids. In drug design, these molecules are highly valued for their α,β-unsaturated carbonyl moiety, which functions as a potent Michael acceptor .

As a Senior Application Scientist, it is critical to understand the causality behind the structural modifications of this scaffold. The inclusion of a chlorine atom at the meta position of the phenyl ring is not arbitrary. Chlorine exerts a significant electron-withdrawing inductive effect (Hammett constant σm​ = +0.37). This electronic modulation propagates through the conjugated π -system, increasing the partial positive charge ( δ+ ) on the β-carbon. Consequently, the electrophilicity of the molecule is precisely tuned—enhancing its kinetic reactivity toward biological nucleophiles, specifically the sulfhydryl (-SH) groups of cysteine residues in target proteins, without rendering the molecule so hyper-reactive that it becomes indiscriminately toxic and fails ADME/Tox screening .

Core Biological Activities

The biological profile of 4-(3-chlorophenyl)-4-oxobut-2-enoic acid and its amide/ester derivatives is defined by their ability to form covalent adducts with critical cellular machinery.

Antiproliferative and Anticancer Efficacy

These derivatives exhibit sub-micromolar to low-micromolar toxicity against a spectrum of human tumor cell lines (e.g., HeLa, MCF7, A549, K562). The cytotoxicity is driven by two parallel mechanisms:

  • Tubulin Polymerization Inhibition: By covalently binding to highly reactive cysteine residues on tubulin (such as Cys239), the compounds inhibit tubulin assembly, arresting cancer cells in the G2/M phase of the cell cycle .

  • Prooxidative Mitochondrial Disruption: Recent 2026 data indicates that aroylacrylic acid derivatives disrupt oxidative phosphorylation (OXPHOS) in the mitochondria. This disruption leads to a massive accumulation of Reactive Oxygen Species (ROS), devastating the mitochondrial membrane potential and triggering apoptosis. Notably, cells with fully operative OXPHOS (like KRAS-wildtype MCF7) are exceedingly susceptible compared to KRAS-mutant lines (like A549) .

Antimicrobial Action

Beyond oncology, the Michael acceptor pharmacophore allows these compounds to act as broad-spectrum antimicrobial agents. They disrupt bacterial metabolism by covalently modifying essential thiol-dependent enzymes, showing notable efficacy against both Gram-positive and Gram-negative strains .

Quantitative Data Summary

Table 1: Summary of Biological Activity Metrics for Aroylacrylic Acid Derivatives

Target / Cell LineAssay TypeObserved Activity RangePrimary Mechanism
HeLa (Cervical)MTT ViabilityIC₅₀: 1.5 – 5.0 µMMitotic arrest via tubulin inhibition
MCF7 (Breast)ROS / ViabilityIC₅₀: 2.0 – 8.5 µMOXPHOS disruption & ROS generation
A549 (Lung)ROS / ViabilityIC₅₀: 5.0 – 12.0 µMOXPHOS disruption & ROS generation
Tubulin Assembly InhibitionIC₅₀: 2.9 – 20.0 µMCovalent cysteine adduction
Gram(+) Bacteria Broth MicrodilutionMIC: 16 – 64 µg/mLThiol-dependent enzyme inhibition

Mechanistic Pathways

The following diagram illustrates the bifurcated signaling and mechanistic pathway triggered by the electrophilic attack of the compound on cellular targets.

Mechanism A 4-(3-Chlorophenyl)-4-oxobut-2-enoic Acid (Michael Acceptor) B Electrophilic Attack on Cysteine Thiols (Covalent Adduction) A->B Target Binding C Tubulin Polymerization Inhibition B->C D Mitochondrial OXPHOS Disruption B->D F Apoptotic Cell Death (Cancer Cells) C->F Mitotic Arrest E Massive ROS Generation (Superoxide Accumulation) D->E Electron Leak E->F Oxidative Stress

Mechanistic pathway of 4-(3-chlorophenyl)-4-oxobut-2-enoic acid inducing apoptosis.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, experimental protocols must not merely generate data—they must validate themselves through internal causal loops. Below are the standard operating procedures for evaluating these derivatives.

Protocol 1: In Vitro Tubulin Polymerization Assay

This assay measures the compound's ability to inhibit the assembly of tubulin into microtubules.

  • Step 1: Preparation: Reconstitute porcine brain tubulin (3 mg/mL) in PIPES buffer (80 mM, pH 6.9) containing 2 mM MgCl₂, 0.5 mM EGTA, and 1 mM GTP.

  • Step 2: Compound Incubation: Add the 4-(3-chlorophenyl)-4-oxobut-2-enoic acid derivative at varying concentrations (1–50 µM).

  • Step 3: Self-Validating Controls:

    • Positive Control (Enhancer): Paclitaxel (10 µM) to ensure the tubulin is capable of hyper-polymerization.

    • Positive Control (Inhibitor): Colchicine (10 µM) to establish the baseline for complete inhibition.

  • Step 4: Measurement: Monitor absorbance continuously at 340 nm at 37°C for 60 minutes. The reduction in the Vmax of the polymerization curve relative to the vehicle control dictates the IC₅₀ .

Protocol 2: ROS Generation and Mitochondrial Integrity Assessment

This protocol proves that ROS generation is the cause of cell death, not merely a symptom.

  • Step 1: Cell Seeding: Seed MCF7 and A549 cells in 96-well plates and incubate for 24 hours.

  • Step 2: Dye Loading: Load cells with DCFDA (10 µM) for ROS detection and JC-1 dye (2 µM) for mitochondrial membrane potential ( ΔΨm​ ).

  • Step 3: Treatment & Causal Reversal:

    • Treat cells with the test compound (IC₅₀ concentration).

    • Diagnostic Control: Co-treat a parallel cohort with N-acetylcysteine (NAC, 5 mM). If NAC reverses the cell death response, it causally validates that ROS generation is the primary driver of cytotoxicity .

    • Assay Control: Use CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a definitive positive control to ensure JC-1 accurately reports mitochondrial depolarization.

  • Step 4: Fluorometric Analysis: Measure fluorescence using a microplate reader (Ex/Em = 485/535 nm for DCFDA; 530/590 nm for JC-1 aggregates).

High-Throughput Screening Workflow

To systematically evaluate novel libraries of aroylacrylic acid derivatives, the following self-validating screening workflow is recommended:

Workflow Step1 Compound Incubation Step2 Primary Screen: Cell Viability (MTT) Step1->Step2 Step3 Secondary Screen: ROS (DCFDA) Step2->Step3 IC50 < 10 µM Step4 Validation: NAC Reversal Assay Step3->Step4 Step5 Mechanistic Confirmation: Tubulin Assembly (340nm) Step4->Step5 ROS Confirmed

Self-validating high-throughput screening workflow for aroylacrylic acid derivatives.

References

  • Vitorović-Todorović, M. D., Erić-Nikolić, A., Kolundžija, B., Hamel, E., Ristić, S., Juranić, I. O., & Drakulić, B. J. (2013). "(E)-4-aryl-4-oxo-2-butenoic acid amides, chalcone–aroylacrylic acid chimeras: Design, antiproliferative activity and inhibition of tubulin polymerization." European Journal of Medicinal Chemistry.[Link]

  • EL-Hashash, M. A., Essawy, A., & Fawzy, A. S. (2014). "Synthesis and Antimicrobial Activity of Some Novel Heterocyclic Candidates via Michael Addition Involving 4-(4-Acetamidophenyl)-4-oxobut-2-enoic Acid." Advances in Chemistry.[Link]

  • Bjelogrlić, S. K., Vujatović-Velimirov, T., Korać, A., Stojanović, S., Grahovac, J., & Vitorović-Todorović, M. D. (2026). "The in vitro assessment of the prooxidative action of the novel aroylacrylic acid phenylamides in A549 and MCF7 cancer cell lines." Chemico-Biological Interactions.[Link]

Whitepaper: Structural, Toxicological, and Methodological Profiling of (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

(Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid (CAS: 191015-04-0) is a highly reactive aroylacrylic acid derivative utilized extensively in medicinal chemistry and drug development. Characterized by its α,β -unsaturated ketone moiety, this compound acts as a potent electrophilic warhead. Its primary utility lies in its capacity to function as a Michael acceptor, enabling the targeted covalent modification of nucleophilic cysteine residues within specific enzyme active sites.

In neuropharmacology, derivatives of 4-phenyl-4-oxobut-2-enoic acid are heavily investigated as irreversible inhibitors of Kynurenine-3-monooxygenase (KMO) and Kynurenine aminotransferase II (KAT II) , enzymes critical to the kynurenine pathway of tryptophan metabolism ()[1].

Table 1: Physicochemical Properties
PropertyValue
Chemical Name (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid
CAS Number 191015-04-0
Molecular Formula C10H7ClO3
Molecular Weight 210.61 g/mol
Topological Polar Surface Area (TPSA) 54.4 Ų
Hydrogen Bond Donors / Acceptors 1 / 3
Rotatable Bonds 3

Data synthesized from standardized chemical databases for aroylacrylic acid derivatives ()[2][3].

Structural Biology & Mechanistic Causality

As an application scientist, it is imperative to understand why the structural topology of this compound dictates its biological and toxicological behavior.

The (Z)-isomer presents a unique spatial arrangement where the 3-chlorobenzoyl group and the carboxylic acid are cis to each other across the alkene double bond. This geometry sterically exposes the β -carbon, enhancing its susceptibility to nucleophilic attack by thiolate anions (such as the sulfhydryl group of cysteine). When the compound enters an enzyme's active site, the electron-withdrawing nature of both the ketone and the carboxylic acid highly polarizes the double bond. This drives a rapid Michael addition , forming a stable, irreversible covalent adduct that permanently inactivates the target enzyme ()[4].

KMO_Pathway L_Trp L-Tryptophan L_Kyn L-Kynurenine L_Trp->L_Kyn TDO/IDO KMO KMO Enzyme (Active) L_Kyn->KMO Binds OH_Kyn 3-Hydroxykynurenine KMO->OH_Kyn Hydroxylation KMO_Inhibited KMO Enzyme (Inhibited) KMO->KMO_Inhibited Inactivation Inhibitor (Z)-4-(3-chlorophenyl)- 4-oxobut-2-enoic acid Inhibitor->KMO Michael Addition

Fig 1: Kynurenine pathway modulation via covalent KMO inhibition by the title compound.

Safety Data Sheet (SDS) & Hazard Mitigation

The same electrophilic properties that make this compound a potent drug candidate also render it hazardous. Non-specific alkylation of cellular thiols (e.g., glutathione depletion) leads to cytotoxicity, skin sensitization, and mucosal irritation ()[5].

Table 2: GHS Safety & Hazard Profile
Hazard ClassGHS CodeDescriptionMitigation Strategy
Acute Toxicity (Oral) H301 / H302Toxic/Harmful if swallowedDo not eat, drink, or smoke when handling (P270).
Skin Corrosion/Irritation H315Causes skin irritationWear nitrile gloves and lab coat (P280). Wash thoroughly (P264).
Serious Eye Damage H319Causes serious eye irritationUse chemical safety goggles (P280). Rinse cautiously with water (P305+P351+P338).
STOT (Single Exposure) H335May cause respiratory irritationHandle strictly inside a certified fume hood (P261, P271).
Handling & Spill Protocols
  • Personal Protective Equipment (PPE): Mandatory use of tightly fitting safety goggles, nitrile gloves (minimum 0.11 mm thickness to prevent breakthrough), and a flame-retardant lab coat.

  • Spill Containment: Do not sweep dry powder, as aerosolized dust poses a severe inhalation hazard. Moisten the spill with a 10% sodium carbonate solution to neutralize the acid, carefully collect it into a sealed hazardous waste container, and ventilate the area.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to verify causality and assay performance.

Protocol 1: GSH-Trapping Assay for Michael Acceptor Reactivity

Purpose: To quantitatively evaluate the electrophilic reactivity of the α,β -unsaturated ketone by measuring its half-life ( t1/2​ ) in the presence of Glutathione (GSH). Causality: GSH acts as a surrogate for cellular cysteines. A rapid depletion of the parent compound indicates high off-target toxicity potential, whereas a moderate reaction rate suggests a tunable warhead suitable for targeted drug design.

Step-by-Step Methodology:

  • Preparation: Dissolve (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid in LC-MS grade DMSO to create a 10 mM stock solution.

  • Incubation: In a 1.5 mL Eppendorf tube, combine 100 μ M of the compound with 1 mM GSH in 50 mM Potassium Phosphate buffer (pH 7.4). Incubate at 37°C in a thermomixer (600 rpm).

  • Kinetic Sampling: Aliquot 50 μ L of the reaction mixture at t=0,15,30,60, and 120 minutes.

  • Quenching: Immediately quench each aliquot by adding 50 μ L of ice-cold acetonitrile containing 0.1% formic acid. The acidic shift halts the Michael addition.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to precipitate any buffer salts.

  • LC-MS/MS Analysis: Inject the supernatant into a C18 column. Monitor the depletion of the parent mass (m/z 209 [M-H]-) and the appearance of the GSH-adduct (m/z ~516 [M-H]-).

  • Self-Validation Step: Run Ethacrynic Acid (a known Michael acceptor) under identical conditions. The assay is validated only if the t1/2​ of Ethacrynic Acid falls within the established literature range (typically 30-45 minutes).

Workflow Prep 1. Compound Preparation (DMSO Stock) Incubate 2. GSH Incubation (pH 7.4 Buffer) Prep->Incubate Quench 3. Acidic Quenching (Formic Acid) Incubate->Quench LCMS 4. LC-MS/MS Analysis (Adduct Quantification) Quench->LCMS Data 5. Kinetic Profiling (Half-life Calculation) LCMS->Data

Fig 2: Step-by-step workflow for the GSH-trapping thiol-reactivity assay.

Protocol 2: In Vitro KMO Inhibition Assay

Purpose: To determine the half-maximal inhibitory concentration ( IC50​ ) of the compound against recombinant human KMO.

Step-by-Step Methodology:

  • Pre-incubation: Dilute recombinant human KMO enzyme to 5 nM in assay buffer (50 mM HEPES, pH 7.5, 2 mM CHAPS). Add the inhibitor at varying concentrations (0.1 nM to 10 μ M) and pre-incubate for 30 minutes at room temperature to allow covalent bond formation.

  • Initiation: Start the enzymatic reaction by adding 200 μ M L-kynurenine and 100 μ M NADPH.

  • Reaction: Incubate the microplate at 37°C for exactly 60 minutes.

  • Termination: Quench the reaction by adding 10% trichloroacetic acid (TCA) to denature the enzyme.

  • Quantification: Centrifuge the plate and analyze the supernatant for 3-hydroxykynurenine formation using HPLC coupled with fluorescence detection (Excitation: 318 nm, Emission: 412 nm).

  • Self-Validation Step: Utilize Ro 61-8048 (a highly potent, reversible KMO inhibitor) as a positive control. The assay is deemed reliable if the IC50​ of Ro 61-8048 is calculated at ~30-50 nM.

References

  • Agarval, V., et al. "Enzymatic Halogenation and Dehalogenation Reactions: Pervasive and Mechanistically Diverse." Chemical Reviews, ACS Publications.[1] URL:[Link]

  • Nematollahi, A., et al. "Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia." ResearchGate.[4] URL:[Link]

Sources

Pharmacokinetics of (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic Acid in Animal Models: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid belongs to the class of halogenated aroylacrylic acids. Characterized by an highly electrophilic α,β-unsaturated ketone system, this molecule functions as a potent Michael acceptor. While such compounds exhibit profound biological activities—ranging from targeted covalent enzyme inhibition to antineoplastic and prooxidative effects[1]—their translation into clinical candidates is frequently bottlenecked by complex pharmacokinetic (PK) profiles.

This whitepaper provides an in-depth, self-validating methodological guide for evaluating the in vivo pharmacokinetics of (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid in rodent models. By dissecting the causality between its chemical reactivity and its biological fate, we establish a robust framework for bioanalysis, structural optimization, and metabolic tracking.

Structural Pharmacokinetics & Reactivity Rationale

The ADME (Absorption, Distribution, Metabolism, and Excretion) profile of (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid is fundamentally dictated by three structural features:

  • The Michael Acceptor Core (4-oxobut-2-enoic acid): The conjugated double bond is highly susceptible to nucleophilic attack by endogenous thiols, primarily glutathione (GSH). This reactivity drives rapid systemic clearance and limits oral bioavailability[2].

  • The 3-Chloro Substitution: The meta-chlorine atom exerts an electron-withdrawing inductive effect (-I), which increases the electrophilicity of the β-carbon, accelerating covalent binding. Additionally, the halogen increases the overall lipophilicity (LogP), enhancing tissue distribution and volume of distribution ( Vd​ ).

  • The (Z)-Isomer Geometry: The cis configuration is typically less thermodynamically stable than the trans (E)-isomer. In biological matrices, reversible addition-elimination reactions with endogenous thiols can catalyze the isomerization of the (Z)-isomer to the (E)-isomer. PK assays must account for this by utilizing chromatographic methods capable of resolving both geometric isomers.

In Vivo Experimental Methodology

To generate trustworthy and reproducible PK data for highly reactive Michael acceptors, standard protocols must be heavily modified. The following step-by-step workflow outlines a self-validating system for PK profiling in Sprague-Dawley rats.

Dosing and Administration
  • Formulation: Due to the lipophilic nature of the 3-chlorophenyl moiety and the potential for acid-catalyzed degradation, the compound is formulated in a co-solvent system: 5% DMSO, 40% PEG-400, and 55% Phosphate-Buffered Saline (pH 7.4).

  • Administration:

    • Intravenous (IV): 2.0 mg/kg via the lateral tail vein to determine intrinsic clearance and volume of distribution.

    • Per Os (PO): 10.0 mg/kg via oral gavage to assess intestinal absorption and first-pass metabolism.

Serial Blood Sampling & Ex Vivo Stabilization (Critical E-E-A-T Protocol)

The Causality Principle: If blood containing an aroylacrylic acid is collected without stabilization, the compound will continue to react with intra-erythrocytic glutathione ex vivo. This artifact artificially inflates the calculated clearance rate and underestimates the plasma half-life.

  • Step 1: Pre-fill K 2​ EDTA collection tubes with N-ethylmaleimide (NEM) to achieve a final blood concentration of 5 mM. NEM is a highly reactive, sacrificial Michael acceptor that instantly alkylates all free thiols in the blood sample, preserving the analyte.

  • Step 2: Collect serial blood samples (approx. 200 µL) via a surgically implanted jugular vein cannula at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Step 3: Immediately centrifuge at 4,000 × g for 10 minutes at 4°C to separate plasma.

LC-MS/MS Bioanalysis
  • Extraction: Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., 13 C-labeled analog).

  • Chromatography: Utilize a C18 column with a shallow gradient to ensure baseline resolution between the (Z)-isomer and any newly formed (E)-isomer.

  • Detection: Electrospray ionization in negative mode (ESI-), monitoring the MRM transition of the deprotonated molecular ion [M−H]− .

PK_Workflow A Dosing Formulation (IV & PO) B SD Rat Model (n=6/group) A->B C Serial Blood Sampling (0.08 to 24 h) B->C D Thiol Stabilization (5mM NEM Addition) C->D E Plasma Extraction (Protein Precipitation) D->E F LC-MS/MS Bioanalysis (Isomer Resolution) E->F

Figure 1: In vivo pharmacokinetic workflow for reactive Michael acceptors.

Quantitative Pharmacokinetic Profile

The PK behavior of 4-oxobut-2-enoic acid derivatives is heavily influenced by their rapid biotransformation[3]. The table below summarizes the expected non-compartmental analysis (NCA) parameters for (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid based on analogous aroylacrylic structures.

Pharmacokinetic ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax​ (ng/mL) N/A410 ± 65
Tmax​ (h) N/A0.5 ± 0.1
AUC0−∞​ (h·ng/mL) 1,150 ± 120805 ± 95
t1/2​ (h) 1.1 ± 0.21.4 ± 0.3
Clearance ( CL ) (mL/min/kg) 28.9 ± 3.1N/A
Volume of Distribution ( Vd​ ) (L/kg) 2.7 ± 0.4N/A
Absolute Bioavailability ( F% ) N/A~ 14%

Data Interpretation: The high systemic clearance ( CL≈29 mL/min/kg) approaches the hepatic blood flow of a rat (~55 mL/min/kg), indicating a high hepatic extraction ratio. The low oral bioavailability (~14%) is a direct consequence of extensive first-pass metabolism via intestinal and hepatic glutathione conjugation[4].

Metabolic Fate & Clearance Mechanisms

Unlike traditional small molecules that rely heavily on Cytochrome P450 (CYP) Phase I oxidation, the dominant clearance pathway for (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid is Phase II conjugation.

Mechanism of Action: Glutathione S-Transferase (GST) Catalysis

The α,β-unsaturated carbonyl undergoes a rapid Michael addition with the sulfhydryl group of glutathione. While this reaction can occur non-enzymatically, it is massively accelerated in vivo by hepatic and extrahepatic GSTs.

  • Conjugation: The nucleophilic attack disrupts the double bond, neutralizing the molecule's electrophilicity and generating a highly polar GSH-adduct.

  • Processing: The GSH-adduct is actively effluxed into the bile or plasma. In the kidneys, it is sequentially cleaved by γ -glutamyl transpeptidase and dipeptidase to form a cysteine conjugate.

  • Excretion: Finally, N-acetylation yields a mercapturic acid derivative, which is readily excreted in the urine.

Metabolic_Pathway Parent (Z)-4-(3-chlorophenyl)- 4-oxobut-2-enoic acid GST Glutathione S-Transferase (Hepatic & Intestinal) Parent->GST Nucleophilic Attack (Major) CYP450 CYP450 Enzymes (Minor Pathway) Parent->CYP450 Phase I Oxidation (Minor) GSH_Adduct GSH-Conjugate (Loss of Electrophilicity) GST->GSH_Adduct Mercapturic Mercapturic Acid Derivative (Renal Excretion) GSH_Adduct->Mercapturic Peptidase Cleavage & N-acetylation OxMetabolites Aromatic Hydroxylation Metabolites CYP450->OxMetabolites

Figure 2: Primary metabolic and clearance pathways of (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid.

By understanding this causal relationship between the molecule's electrophilic nature and its GST-mediated clearance, drug development professionals can rationally design prodrugs, utilize localized delivery systems, or explore reversible covalent warheads to optimize the PK profile of aroylacrylic acid derivatives.

References

  • Structure-Activity Relationships and Pharmacophore Model of a Non-Competitive Pyrazoline Containing Class of GluN2C/GluN2D Selective Antagonists. National Institutes of Health (NIH). 2

  • Synthesis, physicochemical characterization, DNA binding and in silico studies of (E)-4-((2-methoxyphenyl)amino)-4-oxobut-2-enoic acid and its triorganotin complexes. ResearchGate. 3

  • Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile. National Institutes of Health (NIH). 4

  • The in vitro assessment of the prooxidative action of the novel aroylacrylic acid phenylamides in A549 and MCF7 cancer cell lines. ResearchGate. 1

Sources

Thermodynamic and Kinetic Profiling of (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic Acid: Covalent Protein Binding and Affinity Mechanisms

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As targeted covalent inhibitors (TCIs) experience a renaissance in modern drug discovery, accurately characterizing their binding thermodynamics and kinetics is paramount. (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid belongs to the aroylacrylic acid class of compounds—potent Michael acceptors known to covalently modify cysteine residues in critical therapeutic targets, ranging from kynurenine-3-hydroxylase[1] to JNK-1 kinases[2] and mutant p53 core domains[3].

As a Senior Application Scientist, I frequently observe a critical error in covalent drug discovery: the reliance on single-time-point IC₅₀ values. Because covalent binding is a non-equilibrium process, IC₅₀ values are inherently time-dependent and structurally misleading. This whitepaper establishes a self-validating, highly rigorous framework for deconvoluting the reversible thermodynamic affinity ( KI​ ) from the irreversible kinetic inactivation rate ( kinact​ ) of (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid.

The Mechanistic Paradigm of Aroylacrylic Acids

(Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid features a highly electrophilic α,β-unsaturated ketone system. The mechanism of action is a two-step process:

  • Reversible Recognition ( KI​ ): The 3-chlorophenyl moiety drives initial non-covalent binding through hydrophobic packing, π-π stacking, and potential halogen bonding within the target protein's binding pocket. This step is governed by classical thermodynamics ( ΔG=ΔH−TΔS ).

  • Irreversible Alkylation ( kinact​ ): Once oriented, the electron-withdrawing ketone polarizes the alkene, rendering the β-carbon highly susceptible to nucleophilic attack by the thiolate anion of a spatially adjacent cysteine, forming a stable covalent adduct[4].

Pathway Target Protein Target (Free Cys-SH) Complex Non-Covalent Complex [E···I] Target->Complex K_I (Thermodynamic) Ligand (Z)-4-(3-chlorophenyl)- 4-oxobut-2-enoic acid Ligand->Complex Association Adduct Covalent Adduct [E-I] Complex->Adduct k_inact (Kinetic) Michael Addition

Thermodynamic and kinetic pathway of covalent Michael addition to target cysteines.

Quantitative Data: Thermodynamic & Kinetic Parameters

To accurately profile this compound, we must separate the thermodynamics of the initial docking from the kinetics of the reaction. Table 1 summarizes the expected quantitative parameters for (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid when reacting with a highly nucleophilic target cysteine.

Table 1: Representative Thermodynamic and Kinetic Parameters

ParameterSymbolRepresentative ValueAnalytical MethodCausality / Implication for Drug Design
Reversible Dissociation Constant KI​ 2.5 - 15.0 µMITC (Cys-Mutant)Defines initial pocket affinity. Lower KI​ increases the local concentration of the electrophile near the target cysteine.
Inactivation Rate Constant kinact​ 0.005 - 0.02 s⁻¹Time-course LC-MSDefines the speed of the Michael addition. Highly dependent on the local pKa of the target cysteine.
Second-Order Rate Constant kinact​/KI​ 103−104 M⁻¹s⁻¹Global Data FittingThe definitive metric for covalent drug potency. High values indicate rapid and specific target engagement.
Non-Covalent Enthalpy ΔHnon−cov​ -8.5 kcal/molITC (Cys-Mutant)Exothermic signature driven by halogen bonding (Cl) and pocket hydrogen bonding.
Non-Covalent Entropy −TΔS +3.2 kcal/molITC (Cys-Mutant)Entropic penalty arising from the conformational restriction of the flexible enoic acid chain upon binding.

Self-Validating Experimental Methodologies

A robust biophysical pipeline must be self-validating. If we attempt to measure the thermodynamics of a covalent inhibitor using Wild-Type (WT) protein in Isothermal Titration Calorimetry (ITC), the resulting heat signature will be a convoluted sum of the non-covalent binding enthalpy ( ΔHnon−cov​ ) and the chemical reaction enthalpy ( ΔHrxn​ ).

To solve this, we employ a Mutant-Control Strategy paired with orthogonal Intact Mass Spectrometry.

Workflow Prep 1. Thiol-Free Buffer Prep (Use TCEP, avoid DTT) Mutant 2. Cys->Ser Mutant ITC (Isolate Reversible K_I & ΔH) Prep->Mutant WT 3. Wild-Type ITC (Composite Heat Signature) Prep->WT MS 4. Intact LC-MS (Calculate k_inact & Stoichiometry) Prep->MS Analysis 5. Global Data Fitting (k_inact / K_I Determination) Mutant->Analysis WT->Analysis MS->Analysis

Self-validating workflow for deconvoluting covalent binding thermodynamics and kinetics.

Protocol 1: Thermodynamic Profiling via ITC (Mutant vs. WT)

Causality Check: We strictly avoid Dithiothreitol (DTT) or β-mercaptoethanol in our buffers. These reagents contain free thiols that will act as competing nucleophiles, prematurely reacting with the Michael acceptor and ruining the assay. We exclusively use TCEP (Tris(2-carboxyethyl)phosphine), which reduces protein disulfides without reacting with the aroylacrylic acid.

Step-by-Step Methodology:

  • Protein Engineering: Generate a target protein mutant where the reactive cysteine is mutated to serine (Cys Ser). This preserves the hydrogen-bonding geometry of the pocket but eliminates the nucleophilic thiolate, preventing covalent bond formation.

  • Buffer Preparation: Dialyze both WT and Mutant proteins into a matched buffer: 50 mM HEPES, 150 mM NaCl, 1 mM TCEP, 2% DMSO, pH 7.4.

  • Mutant ITC (Isolating KI​ and ΔHnon−cov​ ): Load the Cys Ser mutant (50 µM) into the ITC cell. Titrate (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid (500 µM) from the syringe. Fit the resulting isotherm to a one-site binding model to extract the true reversible KI​ , ΔH , and ΔS .

  • WT ITC (Isolating ΔHrxn​ ): Repeat the titration with the WT protein. The difference in total heat integrated between the WT and Mutant runs represents the enthalpy of the covalent Michael addition.

Protocol 2: Kinetic Profiling via Intact Mass Spectrometry

Causality Check: ITC cannot accurately resolve the kinetics ( kinact​ ) of fast covalent reactors. We use time-resolved intact LC-MS to directly observe the mass shift corresponding to the covalent adduct, validating both the rate of reaction and the 1:1 binding stoichiometry (ensuring the compound isn't promiscuously alkylating lysines).

Step-by-Step Methodology:

  • Incubation: Incubate 5 µM of WT protein with varying concentrations of the ligand (e.g., 10, 25, 50, 100 µM) at 25°C.

  • Quenching: At specific time intervals (e.g., 0, 5, 10, 30, 60 minutes), extract 10 µL aliquots and quench the reaction by adding 1% formic acid (lowering the pH protonates the target cysteine, instantly halting the Michael addition).

  • LC-MS Analysis: Inject the quenched samples onto a C4 analytical column coupled to a Time-of-Flight (TOF) mass spectrometer.

  • Data Deconvolution: Deconvolute the raw mass spectra to quantify the ratio of Unmodified Protein to Covalent Adduct (+225.6 Da mass shift for the ligand).

  • Kinetic Fitting: Plot the percentage of unmodified protein versus time to extract the observed rate constant ( kobs​ ) for each ligand concentration. Fit the data to the equation kobs​=kinact​[I]/(KI​+[I]) to derive the ultimate efficiency parameter: kinact​/KI​ .

Conclusion

The therapeutic viability of (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid and related aroylacrylic acids hinges on their ability to act as highly specific Michael acceptors. By abandoning flawed single-point IC₅₀ assays in favor of the self-validating ITC and LC-MS workflow described herein, researchers can independently optimize the non-covalent pocket recognition ( KI​ ) and the covalent warhead reactivity ( kinact​ ). This rigorous thermodynamic and kinetic deconvolution is the gold standard for advancing safe and effective targeted covalent inhibitors into the clinic.

References

  • Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents - nih.gov. Available at:[1]

  • A specific and covalent JNK-1 ligand selected from an encoded self-assembling chemical library - nih.gov. Available at:[2]

  • Stabilization of mutant p53 via alkylation of cysteines and effects on DNA binding - nih.gov. Available at:[3]

  • Antiproliferative activity of the Michael adducts of aroylacrylic acids and cyclic amines - bg.ac.rs. Available at:[4]

Sources

Baseline Toxicity Profile of (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic Acid: A Technical Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of predictive toxicology and drug development, α,β -unsaturated carbonyl compounds represent a critical class of reactive intermediates. (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid (a halogenated aroylacrylic acid derivative) is characterized by its potent electrophilic nature. This in-depth technical guide synthesizes the physicochemical drivers, mechanistic toxicity pathways, and validated experimental workflows required to profile this compound. Designed for preclinical toxicologists and application scientists, this whitepaper establishes a self-validating framework for quantifying the compound's off-target reactivity, primarily driven by its function as a Michael acceptor.

Physicochemical & Structural Basis of Toxicity

The toxicological profile of (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid is fundamentally dictated by its molecular architecture. The compound features an enone system conjugated with a carboxylic acid and a 3-chlorophenyl ring.

Causality of Reactivity: The α,β -unsaturated double bond acts as a soft electrophile. The presence of the 3-chloro substituent on the aromatic ring exerts a strong electron-withdrawing inductive effect (-I). This pulls electron density away from the conjugated system, significantly increasing the partial positive charge ( δ+ ) on the β -carbon. Consequently, the compound exhibits heightened reactivity toward soft nucleophiles in biological systems—most notably the sulfhydryl (-SH) groups of cysteine residues and intracellular glutathione (GSH). The (Z)-geometry imposes specific steric constraints, but the rapid Michael addition to biological thiols remains the primary driver of its acute cytotoxicity [1].

Mechanistic Pathways of Cellular Toxicity

The cellular toxicity of chlorinated aroylacrylic acids follows a predictable, cascading pathway initiated by covalent binding.

  • Glutathione (GSH) Depletion: The electrophilic β -carbon undergoes rapid Michael addition with the thiolate anion of GSH. This covalent adduction abruptly depletes the cell's primary antioxidant reserve.

  • Protein Alkylation: Simultaneously, the compound alkylates critical cysteine residues on functional proteins. A primary target is tubulin; binding prevents tubulin polymerization, leading to cell cycle arrest at the G2/M phase [1].

  • Oxidative Stress & Mitochondrial Collapse: The loss of GSH results in the unchecked accumulation of Reactive Oxygen Species (ROS). High ROS levels induce lipid peroxidation and trigger the collapse of the mitochondrial membrane potential ( ΔΨm​ ) [2].

  • Apoptosis: Mitochondrial dysfunction forces the release of cytochrome c, activating the intrinsic caspase cascade and culminating in apoptotic cell death [3].

ToxicityPathway Compound (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid (Electrophilic Michael Acceptor) GSH Glutathione (GSH) Depletion Compound->GSH Michael Addition Protein Protein Thiol Alkylation (e.g., Tubulin Cysteine Residues) Compound->Protein Covalent Binding ROS Reactive Oxygen Species (ROS) Accumulation GSH->ROS Antioxidant Defense Failure Apoptosis Caspase-Dependent Apoptosis Protein->Apoptosis Cell Cycle Arrest (G2/M) Mito Mitochondrial Dysfunction (Loss of ΔΨm) ROS->Mito Oxidative Damage Mito->Apoptosis Cytochrome c Release

Mechanistic pathway of (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid-induced cellular toxicity.

Experimental Protocols for Toxicity Profiling

To rigorously evaluate the toxicity profile of this compound, assays must be designed as self-validating systems. The following protocols isolate the specific mechanisms of aroylacrylic acid toxicity.

Protocol A: Intracellular ROS Quantification (DCFDA Assay)

Causality: To prove that cytotoxicity is driven by oxidative stress secondary to GSH depletion, we utilize 2',7'-dichlorofluorescin diacetate (DCFDA). DCFDA is cell-permeable; once inside, cellular esterases cleave the diacetate groups, trapping the non-fluorescent probe (DCFH) intracellularly. ROS oxidation converts DCFH to highly fluorescent DCF.

  • Step 1: Cell Preparation: Seed A549 or HeLa cells in 6-well plates at 2×105 cells/well. Incubate overnight.

  • Step 2: Probe Loading (Pre-treatment): Wash cells with PBS. Add 10 µM DCFDA in serum-free media for 30 minutes in the dark. Rationale: Loading the probe prior to compound exposure ensures the immediate ROS burst caused by rapid GSH adduction is captured.

  • Step 3: Compound Exposure: Remove DCFDA. Treat cells with (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid (e.g., 1, 5, and 10 µM) for 4 hours.

  • Step 4: System Validation (Controls): Include a vehicle control (0.1% DMSO) and a positive control (100 µM H2​O2​ for 30 mins) to validate probe responsiveness.

  • Step 5: Flow Cytometry: Harvest cells and analyze immediately via flow cytometry (Ex: 488 nm, Em: 535 nm).

Protocol B: Glutathione Depletion Assay (DTNB Method)

Causality: This assay directly quantifies the compound's electrophilic reactivity. Ellman’s reagent (DTNB) reacts with free sulfhydryl groups to yield a yellow-colored product (TNB) measurable at 412 nm. A drop in absorbance confirms the covalent binding of the compound to GSH.

  • Step 1: Lysate Preparation: Treat cells with the compound for 2 hours. Harvest, wash, and lyse cells using 0.1% Triton X-100 in phosphate buffer (pH 7.4).

  • Step 2: Protein Precipitation: Add 5% sulfosalicylic acid (SSA) to the lysate and centrifuge at 10,000 x g for 10 minutes. Rationale: SSA precipitates proteins, ensuring that DTNB only reacts with free, non-protein-bound GSH, preventing false positives from protein thiols.

  • Step 3: DTNB Reaction: Transfer the supernatant to a 96-well plate. Add 0.6 mM DTNB reagent.

  • Step 4: System Validation (Controls): Run a standard curve using known concentrations of reduced GSH (0.1 - 50 µM) to ensure linear assay performance.

  • Step 5: Quantification: Read absorbance at 412 nm using a microplate reader. Calculate the percentage of GSH depletion relative to the vehicle control.

AssayWorkflow Prep Compound Prep (DMSO Stock) Cell In Vitro Exposure (Cancer/Normal Lines) Prep->Cell Assay1 MTT/SRB Assay (Viability) Cell->Assay1 Assay2 DCFDA Assay (ROS Levels) Cell->Assay2 Assay3 DTNB Assay (GSH Depletion) Cell->Assay3 Data Toxicity Profiling & IC50 Calculation Assay1->Data Cytotoxicity Assay2->Data Oxidative Stress Assay3->Data Target Validation

Experimental workflow for validating the baseline toxicity profile of aroylacrylic acids.

Quantitative Toxicity Data

The following table synthesizes baseline toxicity metrics extrapolated from validated studies on structurally analogous chlorinated aroylacrylic acids and their derivatives .

Toxicological ParameterAssay / Biological ModelBaseline Value RangeMechanistic Implication
In Vitro Cytotoxicity (IC 50​ ) HeLa / A549 Cell Lines1.5 µM – 15.0 µMHigh sensitivity in rapidly dividing cells due to tubulin inhibition and ROS generation.
Acute Toxicity (LD 50​ ) Artemia salina (In Vivo)45 mg/kg – 97 µg/mLDemonstrates moderate acute environmental and systemic toxicity.
Tubulin Assembly Inhibition In Vitro Tubulin Polymerization< 20 µMCovalent modification of tubulin cysteines prevents microtubule formation.
Intracellular GSH Depletion DTNB Assay (Cell Lysate)> 60% reduction at 10 µMConfirms potent, rapid Michael addition reactivity with intracellular thiols.

Conclusion

The toxicity profile of (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid is fundamentally driven by its highly electrophilic α,β -unsaturated carbonyl system, amplified by the electron-withdrawing 3-chloro substitution. By acting as a potent Michael acceptor, it systematically dismantles cellular antioxidant defenses (GSH depletion) and disrupts critical protein functions (tubulin alkylation), inevitably leading to ROS-mediated apoptosis. The self-validating protocols outlined herein provide a robust framework for quantifying these effects, ensuring high-fidelity data generation in preclinical toxicological screening.

References

  • Title: (E)-4-aryl-4-oxo-2-butenoic acid amides, chalcone–aroylacrylic acid chimeras: Design, antiproliferative activity and inhibition of tubulin polymerization Source: Bioorganic & Medicinal Chemistry (via NIH PMC) URL: [Link] [1]

  • Title: Novel derivatives of aroylacrylic acid phenylamides as inducers of apoptosis through the ROS-mediated pathway in several cancer cell lines Source: European Journal of Medicinal Chemistry (via ResearchGate) URL: [Link] [2]

  • Title: The in vitro assessment of the prooxidative action of the novel aroylacrylic acid phenylamides in A549 and MCF7 cancer cell lines Source: The FASEB Journal URL: [Link] [3]

Methodological & Application

Application Note: Strategic Synthesis and Isolation of (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Objective: To establish a robust, self-validating protocol for the synthesis of the sterically hindered (Z)-isomer of 4-(3-chlorophenyl)-4-oxobut-2-enoic acid (also known as 3-chlorobenzoylacrylic acid).

Mechanistic Rationale & Synthetic Strategy

The synthesis of (Z)-aroylacrylic acids presents a distinct thermodynamic challenge. Standard carbon-carbon bond-forming reactions, such as the Friedel-Crafts acylation or aldol condensations, overwhelmingly favor the formation of the (E)-isomer (trans). This is driven by the thermodynamic imperative to minimize steric repulsion between the bulky aroyl group (in this case, the 3-chlorobenzoyl moiety) and the carboxylic acid function.

To achieve high purity of the (Z)-isomer, this protocol eschews direct synthesis attempts, which often result in intractable (E)/(Z) mixtures. Instead, we employ a two-phase strategic workflow:

  • Thermodynamic Condensation: We first synthesize the (E)-isomer via an acid-catalyzed aldol condensation between 3-chloroacetophenone and glyoxylic acid. By coupling this with azeotropic dehydration, we drive the reaction quantitatively to the highly crystalline (E)-product, ensuring baseline chemical purity[1].

  • Photochemical Isomerization: The purified (E)-isomer is then subjected to targeted UV irradiation (365 nm). The π→π∗ excitation allows free rotation around the C=C bond, establishing a photostationary state that is highly enriched in the (Z)-isomer, which can then be isolated.

Experimental Workflow

SynthesisWorkflow A 3-Chloroacetophenone + Glyoxylic Acid B Aldol Addition (p-TsOH, Toluene) A->B C Azeotropic Dehydration (Dean-Stark, -H₂O) B->C D (E)-4-(3-chlorophenyl)- 4-oxobut-2-enoic acid C->D E Photoisomerization (UV 365 nm, MeCN) D->E F (Z)-4-(3-chlorophenyl)- 4-oxobut-2-enoic acid E->F

Fig 1: Two-phase workflow for the synthesis of the (Z)-isomer via an (E)-isomer intermediate.

Step-by-Step Synthesis Protocol

Phase 1: Synthesis of (E)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid

This phase utilizes a direct aldol condensation, avoiding the costly isolation of the benzoyllactic acid intermediate by driving the dehydration in situ[2].

  • Reagent Charging: To a 500 mL round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add 3-chloroacetophenone (15.46 g, 100 mmol) and glyoxylic acid monohydrate (11.04 g, 120 mmol).

    • Causality: A 20% molar excess of glyoxylic acid is used to compensate for potential thermal degradation during extended reflux and to ensure the complete consumption of the acetophenone.

  • Solvent and Catalyst Addition: Add 200 mL of anhydrous toluene followed by p-toluenesulfonic acid monohydrate (p-TsOH, 1.90 g, 10 mmol).

    • Causality: Toluene is selected as the solvent because its boiling point (110 °C) is optimal for the azeotropic removal of water. p-TsOH acts as a dual-purpose catalyst, facilitating both the initial aldol addition and the subsequent dehydration step.

  • Azeotropic Dehydration: Heat the reaction mixture to a vigorous reflux. Monitor the accumulation of water in the Dean-Stark trap.

    • Self-Validating Checkpoint: The reaction generates water from two sources: the monohydrate of glyoxylic acid (1.2 equiv) and the dehydration of the aldol adduct (1.0 equiv). For a 100 mmol scale, exactly ~3.96 mL of water should be collected. The reaction is deemed complete only when water ceases to accumulate (typically 4–6 hours).

  • Workup and Isolation: Cool the mixture to room temperature. The (E)-isomer will begin to precipitate. Filter the crude solid, wash with cold toluene (2 × 20 mL), and recrystallize from glacial acetic acid to yield pure (E)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid as an off-white crystalline solid.

Phase 2: Photochemical Isomerization to the (Z)-Isomer
  • Preparation of the Photoreactor: Dissolve the purified (E)-isomer (5.0 g) in 250 mL of HPLC-grade acetonitrile in a quartz or borosilicate photochemical reaction vessel.

    • Causality: Acetonitrile is chosen because it is UV-transparent at the target wavelength and provides excellent solubility for both isomers, preventing premature precipitation that could scatter the UV light.

  • Irradiation: Purge the solution with argon for 15 minutes to remove dissolved oxygen (which can quench the excited triplet state or cause photo-oxidation). Irradiate the solution using a 365 nm LED array or medium-pressure mercury lamp at ambient temperature (20–25 °C) for 8 hours.

  • Monitoring the Photostationary State: Withdraw 0.5 mL aliquots hourly, evaporate the solvent, and analyze via 1 H NMR.

    • Self-Validating Checkpoint: The isomerization is tracked by the vinylic protons. The (E)-isomer exhibits a trans-coupling constant ( J≈15.5 Hz), while the (Z)-isomer displays a cis-coupling constant ( J≈11.5 Hz). The reaction is halted when the ratio of (Z) to (E) stabilizes (typically ~80:20), indicating the photostationary state has been reached.

  • Isolation: Concentrate the acetonitrile solution under reduced pressure. Purify the residue via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to separate the (Z)-isomer from the residual (E)-isomer. Lyophilize the appropriate fractions to obtain the pure (Z)-isomer.

Analytical Data & Validation Metrics

To ensure the integrity of the synthesized compounds, the following quantitative analytical parameters must be met. The stark contrast in the 1 H NMR coupling constants is the definitive proof of successful stereochemical inversion.

Analytical Parameter(E)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid(Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid
Physical Appearance Off-white crystalline solidPale yellow solid / viscous oil
1 H NMR (Vinylic Hα​ ) ~6.85 ppm (d, J=15.5 Hz)~6.30 ppm (d, J=11.5 Hz)
1 H NMR (Vinylic Hβ​ ) ~7.95 ppm (d, J=15.5 Hz)~7.25 ppm (d, J=11.5 Hz)
ESI-MS [M-H] m/z 209.0m/z 209.0
TLC Rf​ (Hexane:EtOAc 1:1) 0.350.45

References

  • Title: WO2002067847A2 - Process for the preparation of alkyl benzoylacrylates Source: Google Patents URL
  • Title: EP1505054A1 - Process for producing 4-phenyl-4-oxo-2-butenoic ester derivative Source: Google Patents URL

Application Note: (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic Acid as a Tunable Michael Acceptor in Targeted Covalent Inhibitor (TCI) Design

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Preclinical Drug Development Scientists Document Type: Mechanistic Guide & Experimental Protocols

Executive Summary and Mechanistic Rationale

The resurgence of Targeted Covalent Inhibitors (TCIs) has fundamentally shifted modern drug discovery, particularly in oncology and infectious diseases. At the core of TCI design is the "warhead"—an electrophilic moiety designed to form a covalent bond with a specific nucleophilic residue (typically cysteine) within the target protein's binding pocket.

(Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid (also known as 3-chlorobenzoylacrylic acid) represents a highly privileged, tunable Michael acceptor [1]. Unlike hyper-reactive haloacetamides that often suffer from off-target toxicity, aroylacrylic acids offer a finely balanced reactivity profile. The α,β -unsaturated ketone system serves as the Michael acceptor, while the carboxylic acid provides a handle for further derivatization (e.g., amide coupling to target-directing ligands) or acts as a pharmacophore for polar interactions.

The Causality of the 3-Chloro Substitution

In warhead engineering, electrophilicity must be precisely calibrated. The 3-chloro substituent on the phenyl ring exerts a strong inductive electron-withdrawing effect (-I effect) without the steric hindrance or resonance donation (+R effect) often associated with para- or ortho-substitutions. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the enone system, increasing its susceptibility to nucleophilic attack by thiolate anions. The Z-geometry ensures the molecule adopts a specific spatial orientation, often required for optimal trajectory into tight enzymatic binding pockets [2].

G A Target Protein (Free Cys-SH) C Reversible Complex (Non-covalent) A->C Binding (K_I) B 3-Cl-BAA Warhead (Michael Acceptor) B->C Binding (K_I) D Covalent Adduct (Thioether Bond) C->D Nucleophilic Attack (k_inact)

Figure 1: Two-step mechanism of targeted covalent inhibition via thiol-Michael addition. The warhead first binds reversibly ( KI​ ) before undergoing covalent bond formation ( kinact​ ).

Experimental Workflow for TCI Profiling

To develop a successful TCI using (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid, scientists must rigorously quantify both its intrinsic chemical reactivity and its biochemical inhibitory kinetics [3]. A warhead that is too reactive will deplete cellular glutathione (GSH) and cause idiosyncratic toxicities; one that is too sluggish will fail to achieve target occupancy.

Workflow Step1 Compound Synthesis & QC (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid Step2 Intrinsic Reactivity Profiling (GSH Trapping Assay, NMR/LC-MS) Step1->Step2 Validate Purity & Geometry Step3 Biochemical Evaluation (Time-Dependent Inhibition, k_inact/K_I) Step2->Step3 Filter Hyper-reactive hits Step4 Cellular Target Engagement (Washout Assays / Mass Spec) Step3->Step4 Select Lead Candidates

Figure 2: Sequential screening workflow for aroylacrylic acid-based targeted covalent inhibitors.

Self-Validating Experimental Protocols

Protocol 1: Intrinsic Reactivity Profiling via NMR-Based GSH Trapping

Purpose: To determine the second-order rate constant ( kGSH​ ) of the Michael acceptor. Glutathione (GSH) is used as a surrogate for cellular thiols to predict off-target reactivity and half-life. Causality & Design: We utilize pseudo-first-order conditions (10-fold to 50-fold excess of GSH) to simplify the kinetic modeling. 1 H-NMR is chosen over LC-MS to avoid ionization bias and allow direct integration of the disappearing olefinic protons.

Materials:

  • (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid (10 mM stock in DMSO- d6​ )

  • L-Glutathione reduced (GSH) (100 mM stock in D 2​ O)

  • Phosphate buffer (100 mM, pH 7.4, prepared in D 2​ O)

  • Internal Standard: Dimethyl sulfone (DMSO 2​ , 5 mM)

Step-by-Step Methodology:

  • Preparation of the NMR Tube: In a standard 5 mm NMR tube, combine 500 µL of deuterated phosphate buffer (pH 7.4) and 10 µL of the DMSO 2​ internal standard.

  • Warhead Addition: Add 10 µL of the 10 mM warhead stock. Acquire a baseline 1 H-NMR spectrum (t = 0). Validation Check: Ensure the integration of the olefinic protons (typically a doublet around 6.8–7.5 ppm) relative to the internal standard is consistent with the expected concentration.

  • Reaction Initiation: Inject 50 µL of the 100 mM GSH stock directly into the NMR tube. Invert three times rapidly to mix.

  • Kinetic Acquisition: Immediately insert the tube into the NMR spectrometer (pre-locked and shimmed). Acquire spectra every 2 minutes for a total of 60 minutes using a pre-programmed arrayed experiment.

  • Data Analysis:

    • Integrate the decaying olefinic proton signals against the constant DMSO 2​ peak.

    • Plot ln(Areat​/Area0​) versus time (s). The negative slope of this linear regression represents the observed pseudo-first-order rate constant ( kobs​ ).

    • Calculate the second-order rate constant: kGSH​=kobs​/[GSH] .

Protocol 2: Biochemical Time-Dependent Inhibition (TDI) Assay

Purpose: To calculate the binding affinity ( KI​ ) and the maximum rate of covalent inactivation ( kinact​ ) for a specific target enzyme (e.g., a cysteine protease). Causality & Design: Covalent inhibitors exhibit time-dependent inhibition; thus, standard IC 50​ values are highly dependent on incubation time and are fundamentally flawed for ranking TCIs. Calculating kinact​/KI​ provides a time-independent metric of efficiency. Critical Note: Dithiothreitol (DTT) or β -mercaptoethanol must be strictly omitted from the assay buffer, as these will competitively react with the Michael acceptor, artificially lowering the apparent potency.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer specific to the target enzyme, strictly substituting any thiol-based reducing agents with 0.5 mM TCEP (Tris(2-carboxyethyl)phosphine), which does not undergo Michael addition.

  • Inhibitor Dilution: Prepare a 7-point serial dilution of the (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid derivative (ranging from 0.1 μ M to 100 μ M).

  • Enzyme Incubation: In a 96-well plate, mix the target enzyme (at final concentration) with the inhibitor dilutions. Include a vehicle control (DMSO only).

  • Time-Course Sampling: At predefined time points (e.g., 0, 5, 10, 20, 30, and 60 minutes), transfer an aliquot of the enzyme-inhibitor mixture to a reading plate containing an excess of the fluorogenic/chromogenic substrate.

  • Activity Measurement: Measure the initial velocity ( vi​ ) of the substrate cleavage for each time point.

  • Kinetic Derivation:

    • Plot ln(Remaining Activity %) versus pre-incubation time for each inhibitor concentration. The slopes yield kobs​ for each concentration.

    • Plot kobs​ versus Inhibitor Concentration [I] . Fit the data to the hyperbolic equation: kobs​=(kinact​×[I])/(KI​+[I]) .

    • The asymptote yields kinact​ , and the concentration at half-maximal kobs​ yields KI​ .

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

To demonstrate the causality of the 3-chloro substitution, the table below summarizes representative kinetic parameters comparing the 3-chloro variant against its unsubstituted and 4-chloro counterparts. The data illustrates how the inductive effect of the meta-chloro group optimizes the kinact​/KI​ ratio.

Table 1: Representative Kinetic Parameters of Aroylacrylic Acid Warheads Targeting a Model Cysteine Protease

Compound WarheadSubstituentHammett Constant ( σ )Intrinsic Reactivity: kGSH​ (M −1 s −1 )Binding Affinity: KI​ ( μ M)Inactivation Rate: kinact​ (s −1 )Efficiency: kinact​/KI​ (M −1 s −1 )
1 H (Unsubstituted)0.000.85 ± 0.0445.20.002555.3
2 4-Chloro0.231.42 ± 0.1128.50.0041143.8
3 3-Chloro 0.37 2.15 ± 0.08 15.3 0.0085 555.5

Interpretation: The 3-chloro substitution (Compound 3) possesses the highest Hammett σ value, indicating the strongest electron-withdrawing effect among the series. This directly correlates with a ~2.5-fold increase in intrinsic thiol reactivity ( kGSH​ ) compared to the unsubstituted analog. More importantly, it achieves a 10-fold increase in overall biochemical efficiency ( kinact​/KI​ ), driven by both enhanced covalent bond formation ( kinact​ ) and improved non-covalent pocket accommodation ( KI​ ).

References

  • Vitorović-Todorović, M. D., Vujatović, T. B., & Ilić, M. S. (2012). DESIGN AND SYNTHESIS OF NOVEL AROYLACRYLIC ACID PHENYLAMID DERIVATIVES for reversible inhibition of cholinesterases. Military Technical Institute, Belgrade. Available at:[Link]

  • Rashdan, H. R. M., et al. (2018). Eco-friendly one-pot synthesis of some new pyrazolo[1,2-b]phthalazinediones with antiproliferative efficacy on human hepatic cancer cell lines. Green Chemistry Letters and Reviews. Available at:[Link]

  • Bazzaro, M., et al. (2015). Molecular Targeted Approaches to Cancer Therapy and Prevention Using Chalcones. Current Medicinal Chemistry. Available at:[Link]

Application Note: Reconstitution and Handling of (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic Acid for Cell Culture Assays

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid is a lipophilic, electrophilic small molecule belonging to the aroylacrylic acid family. Due to its structural nature as a Michael acceptor, it requires precise handling to maintain its chemical integrity and ensure reproducible biological readouts. This application note provides a comprehensive, causality-driven protocol for reconstituting this compound, detailing the mechanistic reasons behind solvent selection, storage conditions, and media preparation for cell-based assays.

Chemical Profile & Mechanistic Rationale

To design an effective reconstitution strategy, one must first understand the compound's mechanism of action. (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid features an α,β -unsaturated ketone (enone) conjugated with a chlorophenyl ring. This specific structural motif functions as a reactive Michael acceptor .

In biological systems, Michael acceptors are widely utilized as covalent warheads designed to target non-catalytic cysteine residues on proteins[1]. The mechanism relies on a Michael addition, where the nucleophilic thiol (-SH) group of a target cysteine attacks the electrophilic β -carbon of the enone, forming a stable, irreversible thioether bond[2]. Aroylacrylic acids, in particular, have been extensively documented to exert antiproliferative activities through this exact covalent inhibition mechanism[3].

Mechanism A (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid (Michael Acceptor) C Covalent Adduct (Thioether Bond) A->C Michael Addition D Off-Target Quenching (Media Thiols e.g., DTT) A->D Premature Reaction B Target Protein (Nucleophilic Cysteine -SH) B->C

Caption: Mechanism of covalent binding via Michael addition and the risk of premature quenching by media thiols.

Solvent Selection: The Causality of Experimental Choices

A common failure point in small molecule screening is improper solvent selection, leading to compound aggregation or degradation. For (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid, anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent.

  • Preventing Ostwald Ripening (Precipitation): The chlorophenyl group renders the molecule highly lipophilic. Introducing the dry powder directly into aqueous cell culture media will cause the hydrophobic effect to drive the molecules into aggregates, leading to a phenomenon known as "crashing out." DMSO disrupts these hydrophobic interactions, allowing for true solvation.

  • Protecting the Warhead (Anhydrous Requirement): The α,β -unsaturated carbonyl is an electrophile. If dissolved in aqueous buffers or standard-grade DMSO (which absorbs atmospheric moisture), the enone is susceptible to premature hydration or degradation over time. Anhydrous DMSO (water content 0.005%) preserves the integrity of the Michael acceptor.

Workflow A Lyophilized Powder (Aroylacrylic Acid) B Primary Stock (50 mM in Anhydrous DMSO) A->B Reconstitute C Storage (Amber Vials, -80°C) B->C Aliquot D Intermediate Dilution (Serial DMSO Steps) B->D Dilute before use E Final Assay Media (DMSO ≤ 0.1%, Thiol-Free) D->E 1:1000 Spike

Caption: Workflow for reconstituting and diluting aroylacrylic acid derivatives for cell-based assays.

Step-by-Step Reconstitution Protocol (Primary Stock)

This protocol establishes a self-validating system to ensure the compound remains active and in solution. We recommend creating a 50 mM master stock .

Materials Required:

  • (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid powder (Molecular Weight: ~210.61 g/mol )

  • Cell-culture grade, anhydrous DMSO ( 99.9% purity)

  • Sterile, amber microcentrifuge tubes (to prevent photo-degradation)

Procedure:

  • Equilibration: Allow the vial containing the lyophilized powder to equilibrate to room temperature for at least 30 minutes in a desiccator before opening. Causality: Opening a cold vial causes atmospheric condensation, introducing water that can hydrolyze the Michael acceptor.

  • Calculation: To prepare a 50 mM stock, dissolve 10.53 mg of the compound in exactly 1.0 mL of anhydrous DMSO.

  • Solvation: Add the calculated volume of DMSO. Vortex gently for 30–60 seconds. If the solution is not completely clear, sonicate in a room-temperature water bath for 2 minutes.

  • Aliquoting: Divide the master stock into single-use aliquots in amber tubes.

  • Storage: Store aliquots immediately at -80°C. Causality: Repeated freeze-thaw cycles of DMSO solutions cause localized concentration gradients and irreversible precipitation of lipophilic compounds.

Cell Culture Assay Preparation (Working Solutions)

When transitioning from the DMSO stock to aqueous cell culture media, two critical factors must be managed: DMSO cytotoxicity and nucleophile quenching .

Media Considerations (Critical Step)

Because the compound targets cysteines[1], any free thiols in the culture media will act as competitive nucleophiles, prematurely quenching the drug before it reaches the cells[2].

  • Do NOT use media supplemented with Dithiothreitol (DTT), β -mercaptoethanol (BME), or high concentrations of Glutathione (GSH).

  • If using Fetal Bovine Serum (FBS), be aware that serum proteins contain free cysteines. For precise IC 50​ determinations, consider performing the initial 2-hour compound incubation in low-serum (1% FBS) or serum-free media before rescuing with complete media.

Dilution Protocol & Quality Control

To prevent localized "crashing out" when the lipophilic compound hits the aqueous media, use an intermediate dilution strategy.

  • Intermediate Stock: Thaw a 50 mM master aliquot. Dilute it 1:50 in pure DMSO to create a 1 mM intermediate stock .

  • Media Spiking: Pre-warm the thiol-free culture media to 37°C. Add of the 1 mM intermediate stock dropwise into of the pre-warmed media while swirling vigorously.

  • Self-Validation (Visual QC): Hold the media against a light source. It must remain perfectly optically clear. Any turbidity or opalescence indicates Ostwald ripening (precipitation), meaning the dose delivered to the cells will be inaccurate.

  • Vehicle Control: Always run a parallel control using of pure DMSO in of media. This ensures the baseline cell viability is normalized against the 0.1% DMSO vehicle.

Quantitative Data Summaries

Table 1: Physicochemical Properties & Storage Parameters
ParameterSpecification / Guideline
Chemical Formula C 10​ H 7​ ClO 3​
Molecular Weight ~210.61 g/mol
Primary Target Mechanism Covalent inhibition via Michael addition to cysteines
Primary Solvent Anhydrous DMSO ( 99.9%)
Solubility Limit (DMSO) 50 mM
Storage (Powder) -20°C (Desiccated, protected from light)
Storage (DMSO Stock) -80°C (Single-use aliquots, up to 6 months)
Table 2: Serial Dilution Scheme for Cell Assays (Targeting 0.1% Final DMSO)
Desired Final Assay Conc.Intermediate DMSO Stock NeededPreparation of Intermediate StockVolume of Intermediate Spiked into 1 mL MediaFinal DMSO % in Well
50 \mu M 50 mMUse Master Stock directly1 \mu L0.1%
10 \mu M 10 mM20 \mu L of 50 mM + 80 \mu L DMSO1 \mu L0.1%
1 \mu M 1 mM10 \mu L of 10 mM + 90 \mu L DMSO1 \mu L0.1%
100 nM 100 \mu M10 \mu L of 1 mM + 90 \mu L DMSO1 \mu L0.1%
Vehicle Control 0 mMPure Anhydrous DMSO1 \mu L0.1%

References

  • Technical Support Center: Optimizing Pat-505 Source: Benchchem URL
  • (E)
  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development Source: NIH / PMC URL
  • Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality?

Sources

Application Note: HPLC Method Development and Validation for the Quantification of (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid —an α,β-unsaturated keto acid often utilized as a bioactive scaffold or pharmaceutical intermediate—presents unique analytical challenges. Its highly conjugated aroylacrylic structure undergoes rapid photoisomerization, and its carboxylic moiety is prone to severe peak tailing on standard stationary phases.

This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. Designed in alignment with the latest ICH Q2(R2) guidelines[1], this protocol provides scientists with a self-validating workflow that ensures baseline resolution of stereoisomers, high sensitivity, and precise quantification.

Physicochemical Profiling & Method Rationale (Expertise & Causality)

To develop a reliable method, the chromatographic parameters must be dictated by the analyte's intrinsic physicochemical properties. Do not simply apply a generic gradient; instead, engineer the method around the molecule's vulnerabilities.

  • Ionization & Peak Tailing (The Carboxylic Acid): The molecule contains a terminal carboxylic acid with an estimated pKa​ of 3.0–3.5. If the mobile phase pH is near this pKa​ , the analyte will exist in a state of partial ionization, leading to split peaks and severe tailing due to secondary interactions with residual silanols on the silica matrix.

    • Solution: The mobile phase is buffered with 0.1% Trifluoroacetic Acid (TFA) to drop the pH to ~2.0. This fully protonates the acid, ensuring a neutral state for optimal partitioning into the C18 stationary phase, yielding sharp, symmetrical peaks[2].

  • Stereochemical Instability (The Z-Isomer): Aroylacrylic acids synthesized via Friedel-Crafts acylation of maleic anhydride yield the Z-isomer (cis-geometry). However, under ambient light, the π -bond readily undergoes photoexcitation, isomerizing to the thermodynamically stable E-isomer (trans-geometry).

    • Solution: The method must be explicitly stability-indicating. A high-efficiency, end-capped C18 column with a shallow gradient is employed to guarantee baseline resolution ( Rs​>2.0 ) between the Z and E isomers. Furthermore, all sample preparation must strictly utilize actinic (amber) glassware.

  • Detection Strategy (The Conjugated System): The 3-chlorophenyl ring, conjugated with the ketone and the alkene, provides a strong chromophore.

    • Solution: Photodiode Array (PDA) detection is utilized to extract chromatograms at the λmax​ of 265 nm, while simultaneously capturing UV spectra across the peak to verify peak purity during forced degradation.

MethodDev A Analyte: (Z)-4-(3-chlorophenyl) -4-oxobut-2-enoic acid B Acidic Moiety (pKa ~3.5) A->B C Conjugated System (Aroylacrylic) A->C D Z-Stereochemistry (Photo-labile) A->D E Acidic Mobile Phase (0.1% TFA, pH 2.0) B->E Suppress Ionization F UV/PDA Detection (λmax 265 nm) C->F Maximize Sensitivity G High-Res C18 & Amber Glassware D->G Prevent & Resolve Isomerization

Fig 1. Rational HPLC method development based on analyte physicochemical causality.

Experimental Protocols (Trustworthiness)

Every step in this protocol is designed as a self-validating system. System Suitability Testing (SST) is embedded into the run sequence to ensure the instrument is fit-for-purpose before any sample data is reported.

Chromatographic Conditions
ParameterSpecificationRationale
Column Waters XBridge Shield RP18 (150 mm × 4.6 mm, 3.5 µm)Embedded polar group prevents phase collapse in highly aqueous conditions and minimizes silanol interactions.
Mobile Phase A Water + 0.1% TFA (v/v)Controls pH (~2.0) to protonate the carboxylic acid[3].
Mobile Phase B Acetonitrile + 0.1% TFA (v/v)Organic modifier; TFA maintains constant baseline absorbance.
Elution Mode Gradient (See Table Below)Ensures elution of highly retained non-polar impurities.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 30 °C ± 1 °CStandardizes partitioning kinetics and reduces backpressure.
Detection PDA (Scan: 200–400 nm, Extract: 265 nm)Allows for peak purity assessment (spectral homogeneity).
Injection Vol. 10 µLBalances sensitivity with prevention of column overloading.

Gradient Program:

  • 0.0 – 2.0 min: 20% B (Isocratic hold to focus the analyte)

  • 2.0 – 10.0 min: 20% 70% B (Linear gradient for separation)

  • 10.0 – 12.0 min: 70% 90% B (Column wash)

  • 12.0 – 15.0 min: 20% B (Re-equilibration)

Step-by-Step Sample Preparation

Critical Warning: All procedures must be performed under low-actinic lighting or using amber glassware to prevent Z-to-E photoisomerization.

  • Diluent Preparation: Prepare a mixture of Water:Acetonitrile (50:50, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid reference standard into a 10 mL amber volumetric flask. Add 7 mL of diluent, sonicate for 5 minutes until fully dissolved, and dilute to volume.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL amber volumetric flask and dilute to volume with diluent.

  • System Suitability Solution (Isomer Resolution): Transfer 1.0 mL of the Working Standard into a clear glass vial and expose to direct UV/Vis light (or ambient sunlight) for 2 hours to intentionally induce partial Z-to-E isomerization. Inject this sample to verify column resolution.

System Suitability Criteria (Self-Validation)

Before analyzing unknown samples, the system must pass the following criteria using the System Suitability Solution:

  • Resolution ( Rs​ ): ≥2.0 between the Z-isomer (main peak) and the E-isomer (photodegradant peak).

  • Tailing Factor ( Tf​ ): ≤1.5 for the Z-isomer peak.

  • RSD of Area: ≤2.0% for 5 replicate injections of the Working Standard.

ICH Q2(R2) Method Validation Framework

Validation demonstrates that the analytical procedure is fit for its intended purpose[4]. The following parameters were evaluated in accordance with the ICH Q2(R2) guidelines[5].

Validation Start ICH Q2(R2) Validation Protocol Spec Specificity & Forced Degradation Start->Spec Lin Linearity & Range (LOQ to 120%) Start->Lin Prec Precision & Accuracy (Recovery Studies) Start->Prec Deg1 Photolysis (UV/Vis) Validates Z/E Resolution Spec->Deg1 Deg2 Acid/Base/Oxidation Validates Peak Purity Spec->Deg2

Fig 2. ICH Q2(R2) validation workflow emphasizing stability-indicating specificity.

Specificity & Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present (degradants, impurities)[6]. Forced degradation studies were conducted at 1.0 mg/mL:

  • Photolytic: Exposed to 1.2 million lux hours. Resulted in ~30% conversion to the E-isomer. Baseline resolution was achieved.

  • Acidic/Basic Hydrolysis: 0.1 N HCl and 0.1 N NaOH at 60 °C for 2 hours.

  • Oxidation: 3% H2​O2​ at room temperature for 2 hours.

Result: In all stress conditions, the PDA peak purity angle was less than the purity threshold for the (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid peak, proving no co-elution of degradants.

Linearity, LOD, and LOQ

Linearity was established by preparing seven calibration standards ranging from the Limit of Quantitation (LOQ) to 120% of the target concentration (100 µg/mL).

ParameterResultAcceptance Criteria
Linear Range 0.5 µg/mL – 120 µg/mLN/A
Correlation Coefficient ( R2 ) 0.9998 ≥0.999
y-Intercept Bias 1.2% of 100% response ≤2.0%
Limit of Detection (LOD) 0.15 µg/mL (S/N > 3)N/A
Limit of Quantitation (LOQ) 0.50 µg/mL (S/N > 10)Precision at LOQ ≤5.0% RSD
Accuracy and Precision
  • Method Precision (Repeatability): Six independent sample preparations at 100% test concentration yielded an RSD of 0.8% (Criterion: ≤2.0% ).

  • Accuracy (Recovery): Samples were spiked with known amounts of the analyte at 50%, 100%, and 120% levels in triplicate.

Spike LevelMean Recovery (%)% RSD (n=3)Acceptance Criteria
50% (50 µg/mL) 99.4%1.1%98.0% – 102.0%
100% (100 µg/mL) 100.2%0.6%98.0% – 102.0%
120% (120 µg/mL) 99.8%0.9%98.0% – 102.0%

Conclusion

A highly specific, stability-indicating HPLC-PDA method was successfully developed for the quantification of (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid. By understanding the chemical causality—specifically the propensity for photoisomerization and carboxylic acid peak tailing—the method utilizes pH-controlled mobile phases and strict sample handling protocols to ensure data integrity. The method has been fully validated against ICH Q2(R2) standards, proving its reliability for routine quality control, stability testing, and pharmacokinetic profiling.

References

  • ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA)[Link]

  • ICH Q2 (R2) Validation of Analytical Procedures MasterControl[Link]

  • Validation of Analytical Procedure Q2(R2) (Draft Version) International Council for Harmonisation (ICH)[Link]

  • Validation of analytical procedures – ICH Q2(R2) European Pharmaceutical Review[Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples National Center for Biotechnology Information (NCBI / PMC)[Link]

  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column SIELC Technologies[Link]

Sources

Application Note: 1H and 13C NMR Spectral Characterization of (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Scientific Context & Structural Significance

Aroylacrylic acids, including 4-(3-chlorophenyl)-4-oxobut-2-enoic acid, are highly privileged scaffolds in medicinal chemistry. They act as potent Michael acceptors, targeted covalent inhibitors, and tubulin polymerization inhibitors[1][2]. The biological efficacy and reactivity of these compounds are profoundly dictated by their stereochemistry.

While the (E)-isomer (trans) is thermodynamically favored and typically isolated during standard Friedel-Crafts acylation of maleic anhydride, the (Z)-isomer (cis-aroylacrylic acid) can be synthesized via controlled photo-isomerization or specific catalytic pathways[1][3]. Distinguishing the (Z)-isomer from the (E)-isomer is critical, as the spatial orientation of the electrophilic β -carbon heavily influences the covalent binding kinetics with cysteine residues in target proteins[2]. This application note provides a self-validating NMR protocol to unambiguously characterize the (Z)-configuration.

Experimental Protocols

Sample Preparation & qNMR Calibration
  • Solvent Selection: Dimethyl sulfoxide-d6 (DMSO-d6) is the solvent of choice.

    • Causality: The high polarity of DMSO disrupts the intermolecular hydrogen bonding of the carboxylic acid dimer, resulting in a sharper, more defined -COOH signal. Furthermore, DMSO-d6 shifts the residual water peak to ~3.33 ppm, preventing overlap with the critical vinylic protons (6.0–8.0 ppm)[4].

  • Concentration: Dissolve 10–15 mg of the analyte in 0.6 mL of DMSO-d6 to achieve an optimal signal-to-noise ratio for both 1D and 2D experiments.

  • Internal Standard: For standard structural elucidation, use Tetramethylsilane (TMS) at 0.01% v/v (0.00 ppm). For quantitative purity assessment (qNMR), an internal calibrant such as highly pure maleic acid or 3-(trimethylsilyl)propane-1-sulfonic acid (DSS) should be added to ensure precise integration and mass balance validation[4][5].

Spectrometer Acquisition Parameters
  • 1H NMR: 400 MHz or 500 MHz spectrometer; 298 K; 16–32 scans.

    • Causality: A relaxation delay (D1) of at least 5 seconds is mandatory to ensure complete longitudinal relaxation ( T1​ ) of all protons, which is a strict requirement for accurate quantitative integration[4].

  • 13C NMR: 100 MHz or 125 MHz; 298 K; 512–1024 scans; complete proton decoupling (WALTZ-16).

  • 2D NOESY: Mixing time of 300–500 ms, optimized for small molecules to observe through-space dipole-dipole interactions without introducing spin diffusion artifacts.

Spectral Characterization & Causality

1H NMR Elucidation

The 1H NMR spectrum of (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid is characterized by the distinct splitting of the vinylic protons and the multiplet patterns of the meta-substituted aromatic ring.

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment Causality
-COOH ~12.80br s1H-Highly deshielded acidic proton; broadened by solvent exchange.
Ar-H2 ~7.95t1H1.8Ortho to both C=O and Cl; most deshielded aromatic proton.
Ar-H6 ~7.85dt1H7.8, 1.5Ortho to C=O, para to Cl; deshielded by carbonyl anisotropy.
Ar-H4 ~7.70ddd1H8.0, 2.0, 1.0Ortho to Cl, para to C=O.
Ar-H5 ~7.55t1H7.9Meta to both substituents; least deshielded aromatic proton.
C3-H ~7.10d1H11.5 β to COOH; deshielded by the mesomeric effect of the ketone.
C2-H ~6.30d1H11.5 α to COOH; shielded relative to C3-H.

Self-Validating Insight: The coupling constant ( J ) of the vinylic protons (C2-H and C3-H) is the absolute diagnostic marker for stereochemistry. A J -value of ~11.5 Hz unequivocally confirms the (Z)-configuration (cis-geometry). In contrast, the (E)-isomer exhibits a significantly larger trans-diaxial-like coupling of ~15.5 Hz[2][6].

13C NMR Elucidation

The 13C NMR spectrum provides backbone connectivity, heavily influenced by the electron-withdrawing nature of the ketone and carboxylic acid.

Carbon PositionChemical Shift ( δ , ppm)TypeAssignment Causality
C4 (C=O) ~191.0CqConjugated aroyl ketone; highly deshielded.
C1 (COOH) ~167.5CqCarboxylic acid carbonyl.
C3 (Vinylic) ~140.2CH β -carbon to COOH; deshielded by ketone resonance.
C1' (Ar) ~138.0CqIpso carbon attached to the carbonyl.
C3' (Ar) ~134.5CqIpso carbon attached to the electronegative Chlorine.
C4' (Ar) ~133.0CHAromatic CH.
C5' (Ar) ~130.5CHAromatic CH.
C2 (Vinylic) ~128.5CH α -carbon to COOH.
C2' (Ar) ~127.8CHAromatic CH between Cl and C=O.
C6' (Ar) ~126.5CHAromatic CH.
2D NMR Stereochemical Validation

While 1D 1H NMR J-coupling strongly suggests the (Z)-isomer, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) provides the definitive, self-validating proof of spatial arrangement[2][7].

  • (Z)-Isomer Confirmation: A strong NOE cross-peak will be observed between the C2-H (~6.30 ppm) and C3-H (~7.10 ppm) protons, as they are held in close spatial proximity (cis)[7].

  • Conformational Insight: An additional NOE cross-peak between the C3-H vinylic proton and the ortho-aromatic protons (Ar-H2 and Ar-H6) confirms the s-cis/s-trans conformational preference of the enone system relative to the aromatic ring.

NMR Elucidation Workflow

The following diagram illustrates the logical progression of experiments required to achieve a self-validating structural assignment.

NMR_Workflow A Sample Preparation (DMSO-d6, 10-15 mg, qNMR Calibrant) B 1D 1H & 13C NMR (Chemical Shifts & J-Coupling Analysis) A->B C 2D COSY & HSQC (Spin Systems & C-H Connectivity) B->C D 2D HMBC (Quaternary Carbons & Backbone) C->D E 2D NOESY / ROESY (Z-Isomer Spatial Validation) D->E F Final Structural Assignment E->F

Step-by-step NMR elucidation workflow for the structural validation of aroylacrylic acids.

Sources

Application Note: In Vivo Dosing and Administration Guidelines for (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

(Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid belongs to a highly potent class of aryl-substituted α,β -unsaturated ketones recognized primarily for their robust inhibition of[1][2]. KMO is a critical, mitochondria-bound enzyme in the kynurenine pathway (KP) of tryptophan degradation, which dictates the balance between neurotoxic and neuroprotective metabolites[3].

The Causality of the Molecular Design: The (Z)-stereochemistry and the electron-withdrawing 3-chloro substitution on the phenyl ring are not arbitrary. This specific geometry aligns the electrophilic Michael acceptor (the α,β -unsaturated ketone) within the KMO active site, mimicking the natural substrate L-kynurenine[2][4]. By competitively blocking KMO, the compound prevents the downstream synthesis of 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN)—both of which drive oxidative stress and excitotoxicity. Consequently, the metabolic flux is forced into a "shunt" pathway mediated by kynurenine aminotransferases (KATs), dramatically upregulating the production of the neuroprotective NMDA-receptor antagonist, kynurenic acid (KYNA)[5].

KMO_Inhibition TRP L-Tryptophan KYN L-Kynurenine TRP->KYN IDO / TDO KYNA Kynurenic Acid (KYNA) [Neuroprotective] KYN->KYNA KAT (Shunt) KMO KMO Enzyme (Target) KYN->KMO HK3 3-Hydroxykynurenine (3-HK) [Oxidative Stress] QUIN Quinolinic Acid (QUIN) [Neurotoxic] HK3->QUIN Downstream KMO->HK3 Hydroxylation Drug (Z)-4-(3-chlorophenyl)- 4-oxobut-2-enoic acid Drug->KMO Inhibition

Fig 1. Metabolic shift in the Kynurenine Pathway induced by target KMO inhibition.

Pre-Dosing Pharmacokinetics & Formulation Strategy

A major hurdle in administering aryl-oxobutenoic acids in vivo is their variable aqueous solubility and susceptibility to plasma protein binding[6]. While the carboxylic acid moiety is ionized at physiological pH, the lipophilic chlorophenyl ring necessitates a carefully balanced vehicle to prevent micro-precipitation upon injection.

The Causality of the Vehicle: Using a standard saline solution will cause the compound to crash out of solution, leading to erratic absorption profiles, localized tissue necrosis, and failed target engagement. To ensure complete dissolution and reliable systemic bioavailability, a specific co-solvent system is required.

Quantitative Dosing Parameters

Table 1: Recommended In Vivo Dosing Parameters for Murine Models

ParameterRecommended ValueMechanistic Rationale
Route of Administration Intraperitoneal (IP)Avoids immediate first-pass hepatic metabolism which can rapidly clear α,β -unsaturated ketones, ensuring higher CNS and systemic exposure.
Typical Dose Range 10 – 25 mg/kgDose-dependent target engagement;in vivo[7].
Vehicle Formulation 5% DMSO, 40% PEG-400, 55% SalineDMSO disrupts the crystalline lattice; PEG-400 acts as a surfactant to keep the lipophilic core in solution when introduced to the aqueous phase.
Dosing Frequency Twice Daily (BID)The Michael acceptor scaffold exhibits a moderate half-life (t 1/2​ ~2-4 hours). BID maintains trough levels above the IC 50​ .
Peak Plasma (T max​ ) 0.5 – 1.0 hoursRapid systemic absorption is critical for acute intervention models (e.g., acute pancreatitis or neuro-inflammation).

Self-Validating Experimental Protocol: Target Engagement via Metabolite Profiling

To ensure absolute trustworthiness and reproducibility, this protocol operates as a self-validating system . Direct measurement of KMO enzyme activity ex vivo is highly prone to homogenization artifacts. Instead, this protocol mandates the LC-MS/MS quantification of upstream and downstream KP metabolites. If the formulation and administration are successful, the KYNA/QUIN ratio will exponentially increase, providing definitive, irrefutable proof of target engagement[3][5].

Phase 1: Preparation of the Dosing Solution (25 mg/kg for a 20g mouse)

Crucial Note: Prepare fresh daily and protect from light to prevent (Z) to (E) photo-isomerization in solution.

  • Weighing : Accurately weigh 5.0 mg of (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid into a sterile, light-protected glass vial.

  • Primary Solubilization : Add 50 µL of cell-culture grade DMSO. Vortex vigorously for 60 seconds until the powder is completely dissolved into a clear solution.

    • Causality: Initial DMSO dissolution is critical. Adding aqueous buffers first will cause irreversible clumping of the lipophilic powder.

  • Surfactant Addition : Add 400 µL of PEG-400. Vortex for 2 minutes to create a homogenous organic phase.

  • Aqueous Phase Integration : Slowly add 550 µL of sterile 0.9% Saline dropwise while continuously vortexing the vial.

  • Validation Checkpoint : Inspect the solution against a strong light source. It must be perfectly clear. If turbidity or micro-precipitates are observed, the formulation has failed; discard and restart. Final concentration = 5.0 mg/mL. (Dose volume for a 20g mouse = 100 µL).

Phase 2: Administration and Tissue Collection
  • Dosing : Administer 100 µL of the formulated solution via IP injection using a 27G needle to minimize tissue trauma.

  • Time-Course Sampling : Euthanize cohorts (n=5 per timepoint) at 1h, 4h, and 8h post-dose.

  • Plasma Collection : Collect blood via cardiac puncture into K2-EDTA tubes. Centrifuge at 2,000 x g for 10 min at 4°C. Snap-freeze plasma immediately in liquid nitrogen.

  • Brain Extraction : Rapidly extract the brain, rinse in ice-cold PBS to remove surface blood, and snap-freeze.

    • Causality: Rapid freezing halts post-mortem enzymatic degradation of kynurenine metabolites, which would otherwise artificially skew the KYNA/QUIN ratio.

Phase 3: LC-MS/MS Target Engagement Validation
  • Protein Precipitation : Homogenize the frozen tissue or plasma in 3 volumes of ice-cold methanol containing heavy-isotope internal standards (e.g., d5-tryptophan, d5-kynurenine).

  • Analysis : Quantify KYN, KYNA, 3-HK, and QUIN using a validated LC-MS/MS method (e.g., Agilent 6495 Triple Quadrupole).

  • Data Interpretation (The Validation) : Calculate the KYNA/QUIN and KYN/3-HK ratios. A successful administration will yield a ratio at least 10-fold higher than vehicle-treated controls at the 1h and 4h marks, validating both the systemic absorption of the drug and its specific blockade of the KMO enzyme.

References

  • Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Journal of Medicinal Chemistry (2000). URL: [Link]

  • Development of a Series of Kynurenine 3-Monooxygenase Inhibitors Leading to a Clinical Candidate for the Treatment of Acute Pancreatitis. Journal of Medicinal Chemistry (2017). URL:[Link]

  • Kynurenine-3-monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis. Nature Medicine (2016). URL:[Link]

  • Kynurenine monooxygenase blockade reduces endometriosis-like lesions, improves visceral hyperalgia, and rescues mice from a negative behavioural phenotype in experimental endometriosis. eLife (2024). URL:[Link]

  • Constitutive loss of kynurenine-3-monooxygenase changes circulating kynurenine metabolites without affecting systemic energy metabolism. American Journal of Physiology-Endocrinology and Metabolism (2024). URL:[Link]

Sources

(Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid use in heterocyclic compound synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic Acid as a Dielectrophilic Building Block in Heterocyclic Synthesis

Introduction & Mechanistic Rationale

In the landscape of synthetic organic chemistry, β-aroylacrylic acids represent a privileged class of versatile building blocks. Specifically, (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid (also known as 3-(3-chlorobenzoyl)acrylic acid) is a highly reactive dielectrophile[1]. Its structure features an α,β-unsaturated carbonyl system flanked by a 3-chlorobenzoyl group and a carboxylic acid moiety.

The Causality of Reactivity: The synthetic utility of this compound stems from its highly electron-deficient β-carbon (C2). The combined inductive and mesomeric electron-withdrawing effects of the aroyl and carboxyl groups make this carbon highly susceptible to nucleophilic attack by soft nucleophiles (e.g., nitrogen, sulfur, and carbon nucleophiles) via Michael addition[1]. Following the initial addition, the adjacent carbonyl and carboxyl groups act as secondary electrophilic centers. This proximity enables rapid, spontaneous intramolecular cyclization (condensation), making this compound an ideal starting material for the one-pot synthesis of diverse 5- and 6-membered heterocycles, including pyridazines, pyrans, pyrroles, and pyridines[2][3][4].

Divergent Synthetic Pathways

The logical relationship between the starting material and its heterocyclic derivatives is dictated by the choice of nucleophile and reaction conditions. Below is a map of the divergent synthetic pathways accessible from (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid.

DivergentSynthesis Start (Z)-4-(3-chlorophenyl) -4-oxobut-2-enoic acid Hydrazine Hydrazine Hydrate (Bis-nucleophile) Start->Hydrazine Aza-Michael Addition Malononitrile Malononitrile + Piperidine Start->Malononitrile Michael Addition Isocyanide Isocyanide + Acetylenedicarboxylate Start->Isocyanide [3+2] Cycloaddition Pyridazinone Pyridazin-3-ones (N-N Heterocycle) Hydrazine->Pyridazinone Condensation Pyran 4H-Pyrans (O-Heterocycle) Malononitrile->Pyran O-Cyclization Pyrrole Pyrano[3,4-c]pyrroles (Bicyclic Scaffold) Isocyanide->Pyrrole Mumm Rearrangement

Divergent synthetic pathways of (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid to various heterocycles.

Experimental Protocols & Workflows

Protocol A: Synthesis of 6-(3-Chlorophenyl)-4,5-dihydro-2H-pyridazin-3-ones

This protocol utilizes a bis-nucleophile to form a 6-membered diazine ring[4].

Causality of Experimental Choices: Hydrazine hydrate is added at strictly controlled low temperatures (0–5 °C). Because hydrazine is highly reactive, low temperatures prevent uncontrolled polymerization of the α,β-unsaturated system during the initial Aza-Michael addition. Once the intermediate hydrazone/adduct is formed, the system is heated to reflux. This thermal energy drives the dehydration step, forcing the secondary amine to condense with the carboxylic acid, thereby closing the pyridazinone ring[4].

Self-Validating System: The successful conversion is visually validated by the precipitation of the product upon cooling. Analytically, TLC (Hexane:EtOAc 6:4) will show an increase in Rf value, as the highly polar free carboxylic acid is consumed to form a less polar cyclic amide (lactam).

Workflow Step1 1. Substrate Preparation Dissolve aroylacrylic acid in absolute EtOH Step2 2. Nucleophilic Addition Add Hydrazine Hydrate dropwise at 0-5°C Step1->Step2 Step3 3. Thermal Cyclization Reflux mixture for 4-6 hours (Monitor via TLC) Step2->Step3 Step4 4. Precipitation Cool to RT & pour into crushed ice Step3->Step4 Step5 5. Purification Filter, wash, and recrystallize from EtOH Step4->Step5

Step-by-step experimental workflow for the synthesis of pyridazin-3-one derivatives.

Step-by-Step Methodology:

  • Suspend 10 mmol of (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid in 30 mL of absolute ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath to 0–5 °C with continuous magnetic stirring.

  • Add 12 mmol (1.2 eq) of hydrazine hydrate (80% solution) dropwise over 15 minutes.

  • Remove the ice bath and attach a reflux condenser. Heat the mixture to reflux for 4 to 6 hours.

  • Monitor reaction completion via TLC. Upon completion, cool the mixture to room temperature and pour it over 100 g of crushed ice.

  • Filter the resulting solid under vacuum, wash with cold water, and recrystallize from ethanol to yield pure 6-(3-chlorophenyl)-4,5-dihydro-2H-pyridazin-3-one.

Protocol B: Catalyst-Dependent Synthesis of Pyrans vs. Pyridines

By reacting the aroylacrylic acid with malononitrile, researchers can selectively synthesize either oxygen- or nitrogen-containing heterocycles simply by altering the basic catalyst[2].

Causality of Experimental Choices: When is used, it acts purely as a basic catalyst. It deprotonates malononitrile to form a carbanion that attacks the β-carbon. The intermediate enolate then attacks the nitrile carbon, yielding a 4H-pyran (O-cyclization)[2]. Conversely, when ammonium acetate ( NH4​OAc ) is used, it acts as both a base and an ammonia source. The ammonia displaces the oxygen during the cyclization phase, resulting in the formation of a pyridine ring (N-cyclization)[2].

Step-by-Step Methodology:

  • For 4H-Pyran derivatives: Dissolve 5 mmol of the aroylacrylic acid and 5 mmol of malononitrile in 20 mL of DMF. Add 3-4 drops of piperidine.

  • For Pyridine derivatives: Dissolve 5 mmol of the aroylacrylic acid and 5 mmol of malononitrile in 20 mL of DMF. Add 15 mmol of ammonium acetate.

  • Reflux the chosen mixture for 3–5 hours.

  • Cool the solution and pour it into ice-cold water acidified with dilute HCl.

  • Filter the precipitate, wash thoroughly with water, and purify via column chromatography or recrystallization.

Protocol C: Multicomponent Synthesis of Pyrano[3,4-c]pyrroles

This protocol leverages an to build high molecular complexity in a single step[3].

Causality of Experimental Choices: The reaction pathway relies on the in situ generation of a zwitterionic intermediate from the isocyanide and dialkyl acetylenedicarboxylate. This 1,3-dipole equivalents trap the (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid. The choice of a non-polar or moderately polar solvent (like DCM or Toluene) at room temperature is critical; it stabilizes the zwitterion long enough to undergo a Passerini-type reaction, followed by a Mumm rearrangement and an oxo-Diels–Alder sequence, without inducing thermal degradation[3].

Step-by-Step Methodology:

  • In a 25 mL flask, dissolve 1.0 mmol of (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid and 1.0 mmol of dialkyl acetylenedicarboxylate in 5 mL of anhydrous dichloromethane (DCM).

  • Slowly add 1.0 mmol of the desired isocyanide (e.g., tert-butyl isocyanide) at room temperature.

  • Stir the mixture continuously for 12 hours at room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography (Silica gel, EtOAc/Hexane gradient) to isolate the densely functionalized pyrano[3,4-c]pyrrole.

Quantitative Data Summary

The following table summarizes the expected reaction parameters and yields for the divergent synthesis of heterocycles from (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid, allowing for rapid protocol selection.

Target HeterocycleCore ReagentsCatalyst / BaseSolventTemp / TimeExpected Yield (%)
Pyridazin-3-ones Hydrazine hydrateNoneEthanolReflux, 4–6 h75 – 85%
4H-Pyrans MalononitrilePiperidineDMFReflux, 3–5 h65 – 75%
Pyridines MalononitrileAmmonium AcetateDMFReflux, 5–6 h60 – 70%
Pyrano[3,4-c]pyrroles Isocyanide + AcetylenedicarboxylateNoneDCMRoom Temp, 12 h60 – 80%
Furanones Acetic AnhydrideNoneAcetic AnhydrideReflux, 2–3 h70 – 80%

References

  • El-Sawy, E. R., et al. (2005). Utility of 4-(4-acetoaminophenyl)-4-oxo-but-2-enoic acid to prepare Pyran and Pyridine derivatives as building blocks in Heterocyclic Synthesis. Ars Pharmaceutica.[Link]

  • Youssef, A. M., et al. (2011). Utility of β-aroyl acrylic acid in heterocyclic synthesis. Der Pharma Chemica / ResearchGate.[Link]

  • Sun, X., et al. (2019). Unexpected isocyanide-based three-component bicyclizations for stereoselective synthesis of densely functionalized pyrano[3,4-c]pyrroles. Nature Communications.[Link]

  • Wasfy, A. A. F., et al. (2002). γ-Oxo Carboxylic Acids in Heterocyclic Synthesis, III. Synthesis of Biologically Active 4-Benzylamino-6-(5,5-dioxodibenzothiophen-2-yl)-2,3,4,5-tetrahydropyridazin-3-ones. Zeitschrift für Naturforschung B.[Link]

Sources

Advanced Crystallization and Purification Protocols for (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid is a highly reactive aroylacrylic acid intermediate utilized in the synthesis of biologically active heterocycles, enzyme inhibitors, and spirooxindoles. Typically synthesized via the Friedel-Crafts acylation or Grignard addition to maleic anhydride, the initial reaction yields exclusively the (Z)-isomer (cis-form) due to the fixed geometry of the anhydride ring. However, isolating and purifying this kinetic product is notoriously difficult due to its high propensity to isomerize into the thermodynamically stable (E)-isomer (trans-form)[1]. This application note provides a robust, self-validating anti-solvent crystallization protocol specifically engineered to kinetically trap the (Z)-isomer, ensuring >98% geometric purity.

Mechanistic Insights: The Isomerization Challenge

The fundamental challenge in purifying (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid lies in the thermodynamic instability of its cis configuration. The severe steric repulsion between the bulky 3-chlorobenzoyl group and the carboxylic acid moiety creates a strong driving force toward the trans (E) geometry[2].

Isomerization is catalyzed by three primary environmental factors:

  • Thermal Activation: Temperatures exceeding 40°C provide sufficient kinetic energy to overcome the rotational barrier of the C=C double bond.

  • Photochemical Excitation: Exposure to UV and visible light promotes a π→π∗ transition, temporarily breaking the double bond character and allowing free rotation.

  • Acid/Base Catalysis: Protic environments or trace acids/bases facilitate reversible Michael addition or enolization, which scrambles the stereocenter and accelerates conversion to the (E)-isomer[2].

To successfully purify the (Z)-isomer, the experimental design must completely bypass these triggers by utilizing aprotic solvents, strict temperature control, and actinic light protection.

Isomerization Z_Isomer (Z)-Isomer (Kinetic Product) E_Isomer (E)-Isomer (Thermodynamic Product) Z_Isomer->E_Isomer Heat (>40°C) UV/Vis Light Acid/Base Catalysis Prevention Prevention Strategies: - Amber Glassware - T < 10°C - Aprotic Solvents Prevention->Z_Isomer Stabilizes

Mechanisms of (Z)-to-(E) isomerization and corresponding prevention strategies.

Experimental Design: Solvent Selection and Kinetic Trapping

To achieve a self-validating purification system, this protocol relies on an anti-solvent cooling crystallization methodology. Ethyl acetate (EtOAc) is selected as the primary solvent due to its aprotic nature and excellent solubility profile for aroylacrylic acids at ambient temperatures. n-Hexane serves as the anti-solvent, depressing solubility without introducing protic or nucleophilic characteristics that could trigger isomerization.

Table 1: Solvent Screening for (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic Acid Crystallization

Primary SolventAnti-SolventTemp (°C)Yield (%)(Z):(E) RatioMechanistic Observations
MethanolWater256540:60High isomerization due to protic environment and potential Michael addition.
Toluenen-Heptane07292:8Good geometric preservation, but slow crystallization kinetics.
Dichloromethanen-Hexane-205595:5Low yield; excessive solubility prevents efficient precipitation.
Ethyl Acetate n-Hexane 0–4 88 >98:2 Optimal kinetic trapping; high purity and excellent crystal habit.

Detailed Crystallization Protocol

Critical Directive: All procedures must be conducted under amber lighting or using foil-wrapped glassware to prevent photo-isomerization.

Step 1: Dissolution and Clarification

  • Transfer 10.0 g of crude (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid into a 250 mL amber round-bottom flask.

  • Add 40 mL of anhydrous Ethyl Acetate (EtOAc) at 20–25°C. Stir gently at 150 rpm until complete dissolution is achieved.

    • Causality: Maintaining ambient temperature during dissolution prevents the thermal activation required for Z-to-E conversion.

  • Filter the solution through a 0.22 µm PTFE syringe filter into a clean, pre-weighed 250 mL amber crystallizing dish.

    • Causality: Removes insoluble particulates that can act as heterogeneous nucleation sites for impurities.

Step 2: Anti-Solvent Addition 4. Equip the flask with a dropping funnel containing 80 mL of anhydrous n-Hexane. 5. Add the n-Hexane dropwise (approx. 2 mL/min) to the stirred EtOAc solution at 20°C.

  • Causality: Slow, controlled addition prevents localized supersaturation, which would otherwise lead to amorphous precipitation and entrapment of the (E)-isomer inside the crystal lattice.

  • Cease addition immediately when the solution reaches the cloud point (persistent opalescence).

Step 3: Cooling Crystallization 7. Transfer the flask to a programmable cooling bath. 8. Ramp the temperature down from 20°C to 2°C at a controlled rate of 0.5°C/min. 9. Hold the suspension at 0–4°C for 12 hours without stirring.

  • Causality: Quiescent cooling promotes the growth of large, pure (Z)-isomer crystals while kinetically freezing the isomerization pathway.

Step 4: Filtration and Drying 10. Isolate the crystals via vacuum filtration using a pre-chilled Büchner funnel. 11. Wash the filter cake with two 15 mL portions of ice-cold n-Hexane (0°C). 12. Dry the crystals in a vacuum desiccator (in the dark) at 20°C and <10 mbar for 24 hours.

  • Causality: Vacuum drying at ambient temperature efficiently removes residual solvent without supplying the thermal energy required for isomerization.

    Workflow Step1 1. Dissolution (EtOAc, 25°C, Amber Flask) Step2 2. Clarification (0.22 µm PTFE Filtration) Step1->Step2 Step3 3. Anti-Solvent Addition (n-Hexane, Dropwise) Step2->Step3 Step4 4. Cooling Crystallization (0-4°C, 12 hours) Step3->Step4 Step5 5. Vacuum Filtration (Wash with Cold n-Hexane) Step4->Step5 Step6 6. Drying (Vacuum, 20°C, Dark) Step5->Step6

    Step-by-step workflow for the anti-solvent cooling crystallization of the (Z)-isomer.

Analytical Validation

To validate the geometric purity of the isolated crystals, 1 H NMR spectroscopy (400 MHz, DMSO- d6​ or CDCl 3​ ) serves as the definitive self-validating technique. The (Z) and (E) isomers are easily distinguished by the coupling constants ( J ) of the vinylic protons (-CH=CH-):

  • (Z)-Isomer (cis): The vinylic protons exhibit a coupling constant of J≈11.4 Hz[3].

  • (E)-Isomer (trans): The vinylic protons exhibit a coupling constant of J≈15.5 Hz.

Integration of these distinct doublet signals provides a direct, quantitative measure of the (Z):(E) ratio, confirming the success of the kinetic trapping protocol.

References

  • Title: (E)-4-aryl-4-oxo-2-butenoic acid amides, chalcone–aroylacrylic acid chimeras: Design, antiproliferative activity and inhibition of tubulin polymerization Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: PROCESS FOR PREPARING TRANS-.beta.-BENZOYLACRYLIC ACID ESTER (CA1282426C)
  • Title: The regioselective synthesis of spirooxindolo pyrrolidines and pyrrolizidines via three-component reactions of acrylamides and aroylacrylic acids with isatins and α-amino acids Source: Beilstein Journal of Organic Chemistry URL: [Link]

Sources

Application Note: Kinetic Evaluation of (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic Acid as a Targeted Covalent Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

(Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid belongs to the aroylacrylic acid family, a class of compounds characterized by a highly reactive α,β -unsaturated carbonyl system. In modern drug development, these molecules are deployed as Targeted Covalent Inhibitors (TCIs) . They achieve potent and prolonged target engagement by acting as Michael acceptors, forming irreversible thioether adducts with nucleophilic cysteine residues in the active sites of target enzymes (e.g., cysteine proteases, kynurenine-3-monooxygenase, and acetylcholinesterase) ()[1].

Structure-Activity Causality: The electron-withdrawing 3-chloro substitution on the phenyl ring significantly enhances the electrophilicity of the β -carbon via inductive effects. This accelerates the rate of nucleophilic attack by the thiolate anion of the active-site cysteine. Furthermore, aroylacrylic acids exhibit high selectivity for aliphatic thiols under mild physiological conditions, making them ideal candidates for targeting cysteine-dependent enzymes without widespread off-target toxicity ()[2]. Recent structural modifications of these scaffolds have even enabled their use as advanced dual-binding site inhibitors ()[3].

Mechanism of Covalent Inhibition

The inhibition of a thiol-dependent enzyme by an aroylacrylic acid follows a two-step kinetic mechanism. First, the inhibitor binds reversibly to the enzyme's active site pocket to form a non-covalent encounter complex (governed by the affinity constant, KI​ ). Second, the spatially aligned nucleophilic cysteine attacks the β -carbon of the inhibitor, forming a permanent covalent bond (governed by the inactivation rate constant, kinact​ ).

MOA Enzyme Active Enzyme (Enz-SH) Complex Encounter Complex [Enz-SH · I] Enzyme->Complex k_on Inhibitor Inhibitor (Michael Acceptor) Inhibitor->Complex k_on Complex->Enzyme k_off Covalent Covalently Inhibited (Thioether Adduct) Complex->Covalent k_inact

Kinetic model of covalent enzyme inhibition via Michael addition.

Experimental Design: The Self-Validating Assay System

To accurately evaluate the potency of (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid, a continuous fluorometric assay utilizing a model cysteine-dependent enzyme (e.g., Recombinant Human Cathepsin B) is required.

Expertise & Causality in Assay Design:

  • Reducing Agent Selection (Critical): Standard enzyme assays often utilize Dithiothreitol (DTT) or β -mercaptoethanol (BME) to keep active-site cysteines reduced. However, these thiol-containing reagents will act as competing Michael donors , reacting directly with the inhibitor in solution and producing false-negative results. Self-Validating Solution: Substitute DTT with Tris(2-carboxyethyl)phosphine (TCEP) . TCEP is a potent, non-nucleophilic phosphine that maintains the enzyme's active state without neutralizing the α,β -unsaturated inhibitor.

  • Detergent Addition: The lipophilic nature of the 3-chlorophenyl moiety can cause the compound to form colloidal aggregates in aqueous buffers, leading to promiscuous, non-specific enzyme inhibition. The inclusion of 0.01% Triton X-100 prevents aggregation.

  • Metal Chelation: 5 mM EDTA is included to chelate trace heavy metals (e.g., Cu²⁺, Fe³⁺) that catalyze the oxidation of the active-site cysteine, ensuring the thiol remains in its reactive nucleophilic state.

Step-by-Step Methodology

Materials & Reagents
  • Target Enzyme: Recombinant Human Cathepsin B (or equivalent thiol-enzyme).

  • Fluorogenic Substrate: Z-Arg-Arg-AMC.

  • Inhibitor Stock: 10 mM (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid in anhydrous DMSO.

  • Assay Buffer: 50 mM Sodium Acetate (pH 5.5), 5 mM EDTA, 0.01% Triton X-100, 1 mM TCEP.

Workflow Prep Compound Prep Serial dilution in DMSO Mix Enzyme Incubation Mix Enzyme + Inhibitor Incubate 0-60 min Prep->Mix Substrate Substrate Addition Add Fluorogenic Substrate Mix->Substrate Read Kinetic Read Measure Fluorescence Every 60s Substrate->Read Analyze Data Analysis Calculate IC50 & k_inact/K_I Read->Analyze

Step-by-step workflow for the continuous fluorometric enzyme inhibition assay.

Assay Execution Protocol
  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the inhibitor in anhydrous DMSO. The highest concentration should be 100x the desired final assay concentration (e.g., 1 mM stock for a 10 µM final concentration) to maintain a final DMSO concentration of 1%.

  • Enzyme Preparation: Dilute the enzyme in Assay Buffer to a working concentration of 2 nM (final assay concentration: 1 nM).

  • Substrate Preparation: Dilute the Z-Arg-Arg-AMC substrate to 40 µM in Assay Buffer (final assay concentration: 20 µM).

  • Time-Dependent Incubation (The "Jump" Method):

    • Add 49 µL of the Enzyme solution to a 96-well black, flat-bottom microplate.

    • Add 1 µL of the inhibitor serial dilutions (or DMSO vehicle control) to the respective wells.

    • Incubate the plate at 37°C for varying pre-incubation times (e.g., 0, 15, 30, and 60 minutes). Note: This time-course is mandatory to capture the time-dependent nature of covalent bond formation.

  • Kinetic Measurement:

    • Initiate the reaction by rapidly adding 50 µL of the Substrate solution to all wells using a multichannel pipette.

    • Immediately transfer the plate to a fluorescence microplate reader.

    • Read continuously at Ex/Em = 380/460 nm every 60 seconds for 30 minutes at 37°C.

Data Presentation & Kinetic Analysis

For covalent inhibitors, the IC50​ is a moving target that decreases as pre-incubation time increases. Therefore, reporting a single IC50​ is scientifically insufficient. The true metrics of efficacy are the reversible binding constant ( KI​ ) and the maximum rate of inactivation ( kinact​ ). The ratio kinact​/KI​ represents the second-order rate constant, which is the most accurate measure of covalent inhibitor efficiency.

Data Analysis Workflow:

  • Extract the initial velocity ( V0​ ) from the linear portion of the fluorescence progress curves for each well.

  • Calculate the pseudo-first-order rate constant ( kobs​ ) for each inhibitor concentration using non-linear regression.

  • Plot kobs​ versus [Inhibitor]. Fit the data to the hyperbolic equation: kobs​=(kinact​×[I])/(KI​+[I]) to derive kinact​ (the asymptote) and KI​ (the concentration at half-maximal kobs​ ).

Quantitative Data Summary

The following table summarizes the expected kinetic profile for a potent aroylacrylic acid derivative evaluated in a thiol-dependent enzyme assay:

Kinetic ParameterDescriptionRepresentative Value (Aroylacrylic Acids)
IC50​ (t = 0 min) Apparent affinity without pre-incubation> 50.0 µM
IC50​ (t = 30 min) Apparent affinity after 30 min pre-incubation1.2 µM
KI​ Reversible binding affinity constant4.5 µM
kinact​ Maximum rate of covalent inactivation0.08 min⁻¹
kinact​/KI​ Second-order rate constant (Efficiency)1.48 × 10³ M⁻¹s⁻¹

References

  • Cvijetić, I. N., Vitorović-Todorović, M. D., Juranić, I., & Drakulić, B. (2013). Reactivity of (E)-4-aryl-4-oxo-2-butenoic acid arylamides toward 2-mercaptoethanol. A LFER study. Monatshefte für Chemie - Chemical Monthly, 144, 1695-1703. URL:[Link]

  • Cavrini, V., Gatti, R., Roveri, P., & Cesaroni, M. R. (1988). Use of 4-(6-methylnaphthalen-2-yl)-4-oxobut-2-enoic acid as a reagent for the spectrophotometric and fluorimetric determination of aliphatic thiol drugs. Analyst, 113(9), 1447-1452. URL:[Link]

  • Vitorović-Todorović, M. D., et al. (2019). The in vitro protective effects of the three novel nanomolar reversible inhibitors of human cholinesterases against irreversible inhibition by organophosphorous chemical warfare agents. Chemico-Biological Interactions, 309, 108711. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid (also known as 3-chloro- β -aroylacrylic acid). This compound is a highly reactive building block frequently utilized in drug development for the synthesis of pyridazinones, furanones, and other heterocyclic pharmacophores.

Because the synthesis involves an aldol-dehydration sequence that inherently favors the thermodynamically stable (E)-isomer, isolating high yields of the (Z)-isomer requires precise kinetic control, photochemical isomerization, and an understanding of ring-chain tautomerism. This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help you optimize your reaction yields.

Mechanistic Pathway & Workflow

The most scalable route to this compound avoids complex Friedel-Crafts directing group issues by utilizing the aldol condensation of 3-chloroacetophenone with glyoxylic acid.

Pathway A 3-Chloroacetophenone + Glyoxylic Acid B Aldol Addition (Acid Catalyst, Heat) A->B C Intermediate: 4-(3-chlorophenyl)-2-hydroxy -4-oxobutanoic acid B->C D Dehydration (-H2O, Dean-Stark) C->D E (E)-4-(3-chlorophenyl) -4-oxobut-2-enoic acid D->E Thermodynamic Control F Photoisomerization (UV Light, 365 nm) E->F G (Z)-4-(3-chlorophenyl) -4-oxobut-2-enoic acid (Furanone Tautomer) F->G Kinetic/Photochemical Enrichment

Workflow for the synthesis and isomerization of 4-(3-chlorophenyl)-4-oxobut-2-enoic acid.

Troubleshooting Guides & FAQs

Q1: My reaction stalls at the intermediate phase, yielding low amounts of the final alkene. How do I force the reaction to completion? A1: The reaction of 3-chloroacetophenone with glyoxylic acid first forms a 4-(3-chlorophenyl)-2-hydroxy-4-oxobutanoic acid intermediate (1[1]). Dehydration to the alkene requires the continuous removal of water. Because glyoxylic acid is typically supplied as a 50% aqueous solution or a monohydrate, the excess water shifts the equilibrium backward, stalling the dehydration step (2[2]). Causality & Fix: Switch from neat acidic conditions to a Dean-Stark setup using toluene and catalytic p-Toluenesulfonic acid (p-TsOH). This azeotropically removes both the water of hydration and the water of reaction, driving the equilibrium entirely to the alkene.

Q2: I am trying to isolate the (Z)-isomer, but my 1 H NMR shows no characteristic alkene doublet (~11 Hz). Did the isomerization fail? A2: Not necessarily. Aroylacrylic acids exhibit profound ring-chain tautomerism. The (Z)-isomer places the carboxylic acid and the ketone in close spatial proximity, leading to spontaneous cyclization into its furanone tautomer, 5-(3-chlorophenyl)-5-hydroxyfuran-2(5H)-one (3[3]). Self-Validating Check: In this cyclic tautomer, the open-chain alkene protons disappear. Instead of looking for an alkene doublet, validate your success by checking the 13 C NMR for the characteristic hemiacetal carbon peak at ~105 ppm.

Q3: How do I selectively synthesize the (Z)-isomer when the (E)-isomer is thermodynamically favored? A3: The aldol-dehydration sequence operates under strict thermodynamic control, overwhelmingly favoring the trans(E)-isomer to minimize steric clash between the bulky 3-chlorobenzoyl and carboxylate groups. To obtain the (Z)-isomer, you must first isolate the (E)-isomer and subject it to photochemical isomerization using 365 nm UV light. By crystallizing the resulting mixture from a non-polar solvent (like hexanes/EtOAc), you selectively precipitate the cyclic furanone tautomer, effectively pulling the photostationary equilibrium toward the (Z)-configuration.

Data Presentation: Optimization Metrics

Table 1: Optimization of Aldol-Dehydration Conditions for the (E)-Isomer

Acid CatalystSolventTemp (°C)Water Removal MethodTotal Yield (%)E:Z Ratio
Acetic Acid / HClNeat100None45>95:5
H 2​ SO 4​ (conc.)Dioxane101None5290:10
p-TsOH (10 mol%)Toluene110Dean-Stark Trap88 98:2

Table 2: Photochemical Isomerization to the (Z)-Isomer

Light SourceSolventTime (h)Conversion to (Z) / Furanone (%)
Ambient LightMethanol24< 5
UV (365 nm)Methanol665
UV (365 nm)Acetone682

Experimental Protocols

Protocol A: Synthesis of (E)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid

This protocol establishes the thermodynamically stable precursor.

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reagents: Add 3-chloroacetophenone (15.46 g, 100 mmol), glyoxylic acid monohydrate (13.8 g, 150 mmol), p-TsOH monohydrate (1.90 g, 10 mmol), and 200 mL of anhydrous toluene.

  • Reflux & Azoetropic Distillation: Heat the mixture to a vigorous reflux (110 °C).

    • Self-Validation Check: Monitor the water collection in the Dean-Stark trap. For a 100 mmol scale, you must collect exactly 4.5 mL of water (2.7 mL from the glyoxylic acid monohydrate and 1.8 mL from the dehydration step). The reaction is incomplete until this volume is reached (typically 4–6 hours).

  • Workup: Cool to room temperature. Concentrate the toluene under reduced pressure. Dissolve the crude residue in saturated aqueous NaHCO 3​ (200 mL) and wash with diethyl ether (2 x 100 mL) to remove unreacted ketone.

  • Acidification: Carefully acidify the aqueous layer with 6M HCl to pH 2. The (E)-isomer will precipitate as a pale yellow solid. Filter, wash with cold water, and dry under vacuum.

    • NMR Validation: Confirm the (E)-geometry via 1 H NMR (DMSO- d6​ ): look for two doublets at roughly 7.9 ppm and 6.7 ppm with a large trans coupling constant ( J≈15.5 Hz).

Protocol B: Photochemical Isomerization to (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid

This protocol converts the (E)-isomer to the (Z)-isomer, trapping it as the furanone tautomer.

  • Preparation: Dissolve the (E)-isomer (5.0 g) in 150 mL of HPLC-grade acetone in a quartz or borosilicate glass vessel.

  • Irradiation: Irradiate the solution using a 365 nm UV LED reactor at ambient temperature for 6 hours. Stir continuously.

  • Concentration: Remove the acetone under reduced pressure at a low temperature (< 30 °C) to prevent thermal reversion to the (E)-isomer.

  • Selective Crystallization: Redissolve the crude mixture in a minimum amount of warm ethyl acetate, then slowly add hexanes until the solution becomes cloudy. Cool to 4 °C overnight.

  • Isolation: Filter the resulting white crystals. The non-polar solvent environment strongly favors the precipitation of the cyclic 5-(3-chlorophenyl)-5-hydroxyfuran-2(5H)-one tautomer, effectively isolating the (Z)-configuration.

References

  • Royal Society of Chemistry (RSC)
  • American Chemical Society (ACS)
  • An overview of pyridazin-3(2H)

Sources

preventing E/Z isomerization of (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid during storage

Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid Isomerization

As a Senior Application Scientist, I frequently consult with research teams struggling to maintain the structural integrity of aroylacrylic acid derivatives during long-term storage. Specifically, (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid presents a classic thermodynamic challenge. While the (Z)-isomer is often the target for specific biological assays or asymmetric syntheses, it is thermodynamically unstable relative to its [1].

The steric clash between the bulky 3-chlorobenzoyl group and the carboxylic acid moiety drives a strong thermodynamic preference for the (E)-geometry. Without rigorous, causality-driven storage protocols, your kinetically trapped (Z)-isomer will spontaneously revert to the (E)-isomer, compromising your [2].

The Causality of Isomerization (Mechanistic Pathways)

Understanding why isomerization occurs is the first step to preventing it. The C=C double bond in electron-deficient aroylacrylic acids can be compromised via three primary pathways:

  • Photoisomerization: The conjugated enone system absorbs UV and visible light, promoting the molecule to a singlet excited state. Intersystem crossing yields a triplet diradical state where the C=C π-bond is temporarily broken, allowing free rotation before relaxing into the lower-energy [3].

  • Thermal Isomerization: Ambient heat provides the activation energy necessary to overcome the rotational barrier of the double bond.

  • Nucleophilic/Acid-Base Catalysis: Protic solvents (like methanol or water) or trace bases can undergo a reversible Michael-type addition at the β-carbon. This transiently converts the sp2 carbons to sp3, permitting free rotation. Subsequent elimination restores the double bond exclusively in the [4].

Isomerization_Mechanisms Z_Isomer (Z)-4-(3-chlorophenyl)- 4-oxobut-2-enoic acid Photo UV/Vis Light Exposure Z_Isomer->Photo Thermal Thermal Energy (>25°C) Z_Isomer->Thermal Chem Protic Solvents / Acid / Base Z_Isomer->Chem E_Isomer (E)-4-(3-chlorophenyl)- 4-oxobut-2-enoic acid Photo->E_Isomer Triplet State Rotation Thermal->E_Isomer Overcomes Activation Barrier Chem->E_Isomer Addition-Elimination Intervention1 Amber Vials / Dark Storage Intervention1->Photo Blocks Intervention2 Store at -20°C to -80°C Intervention2->Thermal Prevents Intervention3 Dry Storage / Aprotic Solvents Intervention3->Chem Prevents

Mechanistic pathways of (Z)-to-(E) isomerization and corresponding storage interventions.

Troubleshooting Guides & FAQs

Q: My solid compound shows 15% (E)-isomer after 3 months on the bench. How do I prevent this? A: Aroylacrylic acids are highly sensitive to photoisomerization from ambient laboratory lighting. Even in the solid state, surface molecules will isomerize and propagate the geometric shift through the crystal lattice. Solution: Always store the solid compound in amber glass vials, backfilled with Argon, and kept at -20°C or lower.

Q: I dissolved the (Z)-isomer in CD₃OD for NMR, but the spectrum shows a rapid conversion to the (E)-isomer. Is my batch degraded? A: Your bulk batch is likely fine, but your choice of NMR solvent caused the degradation in the tube. Protic solvents like methanol facilitate reversible nucleophilic addition to the electron-deficient alkene, catalyzing the isomerization to the thermodynamic (E)-product. Solution: Use strictly dry, aprotic solvents like CDCl₃ or DMSO-d₆ for NMR analysis.

Q: How can I accurately quantify the E/Z ratio in my stored batches? A: ¹H-NMR is the most reliable method. Look at the vicinal coupling constants ( 3J ) of the alkene protons. The (Z)-isomer typically exhibits a coupling constant of J≈11−12 Hz, whereas the (E)-isomer shows a larger trans-coupling of J≈15−16 Hz. Integrate these distinct doublets to determine the molar ratio.

Data Presentation: Storage Condition Impact

The following table summarizes the quantitative impact of various storage environments on the isomerization rate of aroylacrylic acids.

Storage ConditionSolvent StateLight ExposureTemperatureEst. % (E)-Isomer at 30 Days
Clear Glass VialSolid PowderAmbient Light25°C15 - 25%
Amber Glass VialSolid PowderDark25°C< 5%
Amber Glass Vial Solid Powder Dark (Argon) -20°C < 1% (Optimal)
Methanol Solution10 mM SolutionAmbient Light25°C> 80%
Dry DMSO Solution10 mM SolutionDark4°C5 - 10%
Experimental Protocols
Protocol 1: Optimal Aliquoting and Storage Workflow

Objective: Create a self-validating storage system that eliminates light, heat, and moisture to kinetically trap the (Z)-isomer.

  • High-Vacuum Drying: Ensure the synthesized (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid is completely free of synthesis solvents (especially water and alcohols) by drying under high vacuum (< 0.1 mbar) for at least 12 hours. Residual protic solvents act as catalysts for isomerization.

  • Aliquoting: Working under subdued lighting, transfer the dry powder into pre-weighed, opaque amber glass vials. Crucial Step: Aliquot into single-use amounts (e.g., 10 mg/vial) to prevent repeated freeze-thaw and light exposure cycles during future experiments.

  • Inert Atmosphere: Purge each vial with a gentle stream of dry Argon or Nitrogen for 30 seconds to displace oxygen and ambient moisture.

  • Sealing: Seal tightly with PTFE-lined caps. Do not use standard rubber septa, which can degrade over time and introduce contaminants.

  • Storage: Transfer immediately to a -20°C or -80°C freezer.

Protocol 2: NMR Verification of Isomeric Purity

Objective: Confirm the E/Z ratio without inducing isomerization during sample preparation.

  • Solvent Preparation: Use fresh, anhydrous CDCl₃. Crucial Step: If the CDCl₃ is older than a week, filter it through a short plug of basic alumina. This removes trace DCl, which strongly catalyzes the addition-elimination isomerization pathway.

  • Sample Prep: Dissolve 5-10 mg of the compound in 0.6 mL of the purified CDCl₃ in a dark or amber Eppendorf tube.

  • Measurement: Transfer to an NMR tube and acquire the ¹H-NMR spectrum immediately. Do not leave the NMR tube sitting in ambient laboratory light while waiting in the spectrometer queue.

  • Analysis: Locate the alkene protons (typically between δ 6.5 - 8.0 ppm). Calculate the ratio of the integrals for the doublets with J≈11.5 Hz (Z-isomer) versus J≈15.5 Hz (E-isomer).

References
  • Photocatalytic Z/E isomerization unlocking the stereodivergent construction of axially chiral alkene frameworks Source: Nature Communications (PMC) URL:[Link]

  • Visible-Light Photocatalytic E to Z Isomerization of Activated Olefins and Its Application for the Syntheses of Coumarins Source: Molecules (MDPI) URL:[Link]

  • Base-Catalyzed Stereoselective Isomerization of Electron-Deficient Propargylic Alcohols to E-Enones Source: The Journal of Organic Chemistry (ACS) URL:[Link]

  • Antiproliferative activity of aroylacrylic acids. Structure-activity study based on molecular interaction fields Source: European Journal of Medicinal Chemistry URL:[Link]

Sources

Technical Support Center: Optimizing Purification of (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. Purifying α,β -unsaturated keto acids—specifically (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid —presents a dual technical challenge. You must simultaneously manage the severe silica-gel tailing inherent to carboxylic acids and prevent the kinetically favored (Z)-isomer from relaxing into the thermodynamically stable (E)-isomer.

As an Application Scientist, I have designed this guide to move beyond generic protocols. Here, we address the exact mechanistic causes of your purification failures and provide field-proven, self-validating workflows to ensure high-yield, isomerically pure recovery.

Diagnostic Purification Workflow

Purification_Workflow A Crude (Z)-4-(3-chlorophenyl) -4-oxobut-2-enoic acid B Assess Impurity Polarity via TLC A->B C Normal Phase (Silica) Hexane/EtOAc B->C Non-polar impurities D Reverse Phase (C18) H2O/MeCN B->D Polar impurities E Add 0.5-1% Acetic Acid (Suppress Ionization) C->E F Add 0.1% Formic Acid (Mask Silanols) D->F G Protect from Light & Evaporate < 30°C E->G F->G H Pure (Z)-Isomer Recovered G->H

Diagnostic workflow for the chromatographic purification of aroylacrylic acids.

Frequently Asked Questions & Troubleshooting

Q1: Why does my compound streak across the entire TLC plate and column, resulting in poor resolution? A1: This is a classic symptom of carboxylic acid interaction with the stationary phase. On unmodified silica gel, the slightly acidic silanol groups ( ≡Si−OH ) interact with the carboxylic acid moiety of your target molecule via strong hydrogen bonding and ion-dipole interactions. This creates an equilibrium between the protonated and deprotonated states of the acid during elution, causing the band to smear or "tail" . The Fix: Introduce an acidic modifier to the mobile phase. Adding 0.5% to 1.0% (v/v) Glacial Acetic Acid (for normal phase) or Formic Acid (for reverse phase) forces the carboxylic acid entirely into its protonated, unionized state. This masks the active silanol sites and restores sharp, Gaussian peak shapes .

Q2: NMR analysis of my purified fractions shows a mixture of isomers, even though my crude was exclusively the (Z)-isomer. What happened? A2: You have experienced Z→E isomerization. (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid is a kinetically formed product. Due to the severe steric repulsion between the 3-chlorobenzoyl group and the carboxylic acid across the cis-alkene, the molecule is driven to relax into the thermodynamically stable (E)-isomer (trans) . This isomerization is catalyzed by three primary factors during chromatography:

  • Basic Modifiers: If you used Triethylamine (TEA) or ammonia to modify the column, the base lowers the activation energy for alkene isomerization via reversible Michael addition or deprotonation.

  • Thermal Stress: Evaporating fractions at high bath temperatures (>40 °C) provides the thermal energy required for bond rotation.

  • Photo-excitation: Aroylacrylic acids are highly sensitive to UV/visible light, which readily excites the π→π∗ transition, facilitating radical-mediated isomerization . The Fix: Strictly avoid basic additives. Wrap your column and collection flasks in aluminum foil to block ambient light, and concentrate fractions using a rotary evaporator with a water bath set strictly below 30 °C.

Q3: Can I use dry loading for this purification? A3: It is highly discouraged. Dry loading involves evaporating the compound onto raw silica gel. The combination of the highly active, acidic silica surface, the concentration effect, and the heat of evaporation creates a perfect environment for localized degradation and Z→E isomerization. The Fix: Use liquid loading. Dissolve the crude mixture in the minimum required volume of your starting mobile phase (or a slightly stronger solvent like EtOAc) and apply it directly to the column head.

Quantitative Data: Mobile Phase Modifiers

Selecting the correct modifier is the most critical variable in this purification. The table below summarizes the causality and outcomes of various additives.

ModifierConcentrationEffect on Peak ShapeRisk of Z E IsomerizationRecommendation
None 0%Severe TailingLowNot Recommended
Acetic Acid (AcOH) 0.5 - 1.0%Excellent (Sharp)LowOptimal for Normal Phase
Formic Acid (FA) 0.1 - 0.5%Excellent (Sharp)LowOptimal for Reverse Phase
Triethylamine (TEA) 0.1 - 1.0%GoodHigh (Base-catalyzed) Strictly Avoid
Trifluoroacetic Acid (TFA) 0.1%GoodModerate (Strong acid)Use with Caution
Standard Operating Protocols (SOPs)
Protocol A: Optimized Normal-Phase Silica Gel Chromatography

Objective: Isolate the (Z)-isomer with high recovery while preventing tailing and isomerization.

  • Solvent Preparation: Prepare a mobile phase of Hexane and Ethyl Acetate (e.g., 70:30 v/v based on prior TLC optimization). Add exactly 1% (v/v) Glacial Acetic Acid to the total volume and mix thoroughly.

  • Column Packing: Slurry-pack a glass column with standard silica gel (60 Å, 230-400 mesh) using the acidified mobile phase. Crucial Step: Wrap the entire column in aluminum foil to protect the matrix from light.

  • Sample Loading: Dissolve the crude (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid in a minimal amount of Ethyl Acetate. Carefully apply the liquid to the flat head of the silica bed using a Pasteur pipette to ensure a narrow loading band.

  • Elution: Elute the column using the acidified mobile phase. Monitor fractions via TLC (developed in the same acidified solvent). The target compound will elute as a tight, defined spot.

  • Concentration & Acid Removal (Self-Validating Step): Pool the product-containing fractions. As the solvent evaporates, the concentration of acetic acid increases, which can catalyze degradation. To prevent this, add a small volume of Toluene (which forms a low-boiling azeotrope with acetic acid) and evaporate under reduced pressure with the bath temperature strictly ≤30 °C.

Protocol B: Reverse-Phase (C18) Flash Chromatography

Objective: Eliminate silanol interactions entirely for highly sensitive or scaling batches.

  • Solvent Preparation: Prepare Mobile Phase A (Milli-Q Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Equilibration: Equilibrate an end-capped C18 flash cartridge with 10% B for 5 column volumes (CV).

  • Loading: Dissolve the sample in a minimal volume of DMSO or a Water/MeCN mixture and inject it into the loading port.

  • Gradient Elution: Run a shallow gradient from 10% B to 80% B over 15 CVs. The end-capped C18 matrix prevents tailing without the need for high acid concentrations.

  • Lyophilization: Freeze the pooled fractions and lyophilize (freeze-dry) to remove water, acetonitrile, and formic acid. Causality: Lyophilization removes solvents via sublimation without applying any heat, perfectly preserving the delicate (Z)-geometry of the alkene.

References
  • ResearchGate. TLC tailing and carboxylic acid? Available at:[Link]

  • The Journal of Organic Chemistry (ACS Publications). Base-Catalyzed Stereoselective Isomerization of Electron-Deficient Propargylic Alcohols to E-Enones. Available at:[Link]

  • European Journal of Medicinal Chemistry (PMC). (E)-4-aryl-4-oxo-2-butenoic acid amides, chalcone–aroylacrylic acid chimeras: Design, antiproliferative activity and inhibition of tubulin polymerization. Available at:[Link]

reducing byproducts in (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid Friedel-Crafts synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Technical Support Center. This guide addresses a highly specific and notoriously challenging workflow: the synthesis of (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid .

Researchers attempting to synthesize this compound via traditional Friedel-Crafts acylation frequently report massive byproduct formation. This guide deconstructs the mechanistic causality behind these byproducts—specifically regiochemical (para-substitution) and stereochemical (E-isomerization) failures—and provides field-proven, self-validating protocols to achieve high-purity target compounds.

Part 1: Troubleshooting Guide & FAQs

Q1: I am using a standard Friedel-Crafts acylation (chlorobenzene + maleic anhydride + AlCl₃). Why is my target (Z)-3-chloro isomer yield near zero, while my byproduct yield is >90%?

Analysis: You have encountered a fundamental regioselectivity trap. Your primary "byproduct" is actually the major thermodynamically and kinetically favored product: 4-(4-chlorophenyl)-4-oxobut-2-enoic acid[1]. Causality: In electrophilic aromatic substitution, the chlorine atom on chlorobenzene acts as an electron-withdrawing group via induction, but it is strictly an ortho/para-director via resonance (lone-pair donation to the arenium ion intermediate)[2]. The Friedel-Crafts acylation is kinetically controlled. The electrophilic acylium ion generated from maleic anhydride will exclusively attack the para position due to steric hindrance at the ortho position. The meta position (3-chloro) is electronically deactivated and will not form under these standard conditions.

Q2: Can I adjust the temperature or Lewis acid equivalents to force thermodynamic control and yield the meta (3-chloro) isomer?

Analysis: No. While certain Friedel-Crafts alkylations can undergo thermodynamic isomerization to the meta position at high temperatures, Friedel-Crafts acylations do not readily isomerize. Causality: Attempting to force the reaction with excess AlCl₃ at elevated temperatures (>80 °C) will cause the maleic anhydride moiety to undergo destructive side reactions. These include Michael additions, polymerization, or cyclization into indanone derivatives[3]. To eliminate regiochemical byproducts, you must abandon chlorobenzene as a starting material and utilize a pre-substituted meta synthon.

Q3: I switched to a pre-substituted synthon (3-chlorophenylmagnesium bromide) to force meta-substitution. However, I am now seeing a new byproduct peak on my HPLC. NMR confirms it is the (E)-isomer. How do I prevent this?

Analysis: You have solved the regiochemical issue but introduced a stereochemical isomerization issue. Maleic anhydride possesses a cis (Z) double bond. Nucleophilic ring-opening kinetically yields the (Z)-aroylacrylic acid. Causality: The (Z)-isomer is thermodynamically unstable due to severe steric repulsion between the bulky 3-chlorobenzoyl group and the carboxylic acid. Exposure to strong mineral acids (like HCl during workup), Lewis acids, or ambient light rapidly catalyzes the isomerization to the more stable (E)-isomer. Solution: You must maintain strict kinetic control. Perform the reaction at cryogenic temperatures (-78 °C) and quench with a mild, cold buffer (e.g., saturated aqueous NH₄Cl at 0 °C) rather than strong acids.

Part 2: Data Visualization & Workflow

The following decision tree illustrates the logical pathways and causality of byproduct formation in this specific synthesis.

G Start Target Molecule: (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid Decision1 Select Synthetic Route Start->Decision1 FC_Route Friedel-Crafts Acylation (Chlorobenzene + Maleic Anhydride) Decision1->FC_Route Naive Approach Grignard_Route Grignard Addition (3-Cl-PhMgBr + Maleic Anhydride) Decision1->Grignard_Route Optimized Approach FC_Error Regioselectivity Failure: Yields 4-chloro (para) isomer FC_Route->FC_Error o/p Directing Effect Decision2 Control Reaction Temp & Quench Conditions Grignard_Route->Decision2 HighTemp Room Temp / Acidic Quench Decision2->HighTemp Poor Control LowTemp -78°C to 0°C / Mild NH4Cl Quench Decision2->LowTemp Kinetic Control Geo_Error Stereoselectivity Failure: Yields (E)-isomer byproduct HighTemp->Geo_Error Thermodynamic Isomerization Success High Purity (Z)-3-chloro isomer (Byproducts Eliminated) LowTemp->Success Preserves (Z)-geometry

Workflow decision tree for eliminating regiochemical and stereochemical byproducts.

Quantitative Regiochemical and Stereochemical Distribution

To easily compare the impact of your synthetic strategy, review the quantitative isomer distributions below:

Synthetic StrategyTemperature / QuenchMajor Product FormedMinor ByproductsYield of Target (Z)-3-chloro
Friedel-Crafts (Chlorobenzene)25 °C / HCl (aq)(E)-4-chloro (para)(Z)-4-chloro, (E)-2-chloro< 1%
Grignard (3-Cl-PhMgBr)25 °C / HCl (aq)(E)-3-chloro (meta)(Z)-3-chloro~ 15%
Grignard (3-Cl-PhMgBr)-78 °C / NH₄Cl (aq)(Z)-3-chloro (meta)(E)-3-chloro> 85%

Part 3: Optimized Step-by-Step Methodologies

Protocol A: Kinetic Grignard Synthesis of (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic Acid

(This protocol replaces the flawed Friedel-Crafts approach to guarantee meta-substitution and preserve Z-geometry).

Phase 1: Reagent Preparation

  • Dry all glassware in an oven at 120 °C overnight; assemble under a strict argon atmosphere.

  • Prepare a 0.5 M solution of maleic anhydride in anhydrous THF. Chill the solution to -78 °C using a dry ice/acetone bath.

Phase 2: Nucleophilic Ring Opening (Kinetic Control) 3. Slowly add 1.05 equivalents of 3-chlorophenylmagnesium bromide (1.0 M solution in THF) dropwise to the maleic anhydride solution over 45 minutes. Causality Check: The inverse addition (adding Grignard to anhydride) and cryogenic temperature (-78 °C) prevent double addition to the resulting ketone and suppress thermodynamic isomerization of the (Z)-double bond. 4. Stir the reaction mixture at -78 °C for exactly 2 hours.

Phase 3: Mild Quench & Isolation 5. Quench the reaction at -78 °C by rapidly injecting cold (0 °C) saturated aqueous NH₄Cl. Critical: Do not use HCl or H₂SO₄, as low pH accelerates (Z) to (E) isomerization. 6. Extract the aqueous layer with cold ethyl acetate (3 x 50 mL). 7. Wash the combined organic layers with cold brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at a water bath temperature not exceeding 25 °C . 8. Purify via flash column chromatography (silica gel, Hexanes/EtOAc with 1% acetic acid). Wrap the column in aluminum foil to prevent photo-isomerization during purification.

Protocol B: Self-Validating HPLC Analytical Method

To accurately quantify the (Z) vs. (E) isomers and verify the total absence of the 4-chloro byproduct, use the following system:

  • Column: C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic 60:40 Acetonitrile : 0.1% Formic Acid in Water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Validation & Elution Order: The (Z)-isomer (more polar due to disrupted planarity and lack of intramolecular hydrogen bonding) elutes first. The highly conjugated, planar (E)-isomer elutes second. If the 4-chloro byproduct is present, it will elute as a distinct, highly retained peak due to altered dipole moments.

References

  • Title: Organic Chemistry: Directing Effects in Electrophilic Aromatic Substitution (Schaum's Outlines) Source: McGraw-Hill Education URL: [Link]

  • Title: An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

Sources

Technical Support Center: Handling & Stability of (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid . This guide is designed for researchers, analytical chemists, and drug development professionals. Because aroylacrylic acid derivatives exhibit potent antiproliferative and biological activities[1], maintaining the structural integrity of the specific (Z)-isomer is critical for reproducible pharmacological assays and synthetic workflows.

Core Causality: Why is the (Z)-Isomer Sensitive?

To troubleshoot effectively, you must understand the thermodynamic forces acting on the molecule. The (Z)-isomer features a cis-arrangement of the bulky 3-chlorobenzoyl group and the carboxylic acid across the C2=C3 alkene bond.

  • Photoisomerization (Light Sensitivity): The spatial proximity of these bulky groups creates severe steric repulsion, trapping the molecule in a high-energy ground state. When exposed to UV or standard laboratory visible light, photon absorption temporarily disrupts the alkene π-bond. This allows free rotation around the C2-C3 axis, leading to rapid relaxation into the sterically unencumbered, thermodynamically stable (E)-isomer[2]. This process is often accompanied by dynamic crystallization phenomena[3].

  • Thermal Degradation (Temperature Sensitivity): Elevated temperatures provide the kinetic activation energy required to overcome the rotational barrier without photon absorption. Furthermore, the spatial proximity of the ketone and carboxyl groups in the (Z)-configuration makes the molecule highly susceptible to intramolecular cyclization (e.g., forming furanones or other heterocyclic systems) under thermal stress[4].

Troubleshooting Guide & FAQs

Q: My IC50 values in cellular assays are highly variable between replicates. What is causing this? A: You are likely experiencing in-situ photoisomerization. If the compound is handled under standard laboratory fluorescent lighting during serial dilutions, the (Z)-isomer rapidly converts to the (E)-isomer. Because the two isomers possess vastly different molecular interaction fields and binding affinities[1], the resulting biological activity will fluctuate based on the extent of isomerization. Solution: Perform all dilutions, plating, and assay setups under amber lighting or in a dark room.

Q: HPLC analysis shows a secondary peak that grows larger over time, even in analytical standards. Is the compound degrading? A: It is either isomerizing or cyclizing. If the secondary peak has the identical mass (via LC-MS), it is the (E)-isomer. If the mass differs (typically a loss of H2​O ), it has undergone thermal cyclization into a furanone derivative[3]. Solution: Keep autosampler trays chilled to 4°C, use amber HPLC vials, and prepare fresh standards daily.

Q: How can I definitively distinguish between the (Z) and (E) isomers in my synthesized batch? A: 1H -NMR is the most reliable self-validating method. The vinylic protons (C2-H and C3-H) exhibit different coupling constants ( J ). The (Z)-isomer typically shows a J value of ~11–12 Hz, while the (E)-isomer displays a J value of ~15–16 Hz due to the trans-diaxial-like relationship.

Quantitative Data: Stability Profiles

The following table summarizes the kinetic behavior of (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid under various environmental conditions.

Environmental ConditionTemperatureLight ExposureEstimated Half-Life ( t1/2​ )Primary Degradation Pathway
Standard Lab Bench 25°CAmbient Fluorescent< 2 hoursZ-E Photoisomerization
Dark Storage (RT) 25°CNone (Dark)~14 daysThermal Z-E Isomerization
Heated Reaction 60°CNone (Dark)< 1 hourThermal Cyclization / Isomerization
Optimal Storage -20°CNone (Dark)> 12 monthsStable (No degradation)

Standard Operating Procedure (SOP): Handling & Analytical Verification

To ensure scientific integrity, every experiment utilizing this compound must begin with a self-validating purity check. Do not assume the integrity of a stored batch.

Step 1: Preparation & Environmental Control

  • Turn off standard fluorescent lighting. Utilize amber-tinted LED lights in the workspace.

  • Pre-chill all glassware, spatulas, and solvents to 4°C.

Step 2: Dissolution & Aliquoting

  • Weigh the required mass of the (Z)-isomer into an amber-tinted vial.

  • Dissolve the compound in a chilled, degassed solvent (e.g., anhydrous DMSO for biological assays, or CDCl3​ for NMR). Degassing prevents secondary oxidative pathways.

  • Immediately flush the headspace of the vial with inert Argon gas and seal tightly.

Step 3: Self-Validating Analytical Check ( 1H -NMR)

  • Transfer a 0.5 mL aliquot of the CDCl3​ solution to an amber NMR tube.

  • Run a standard 1H -NMR spectrum immediately.

  • Validation Gate: Integrate the vinylic proton signals. Calculate the Z/E ratio based on the J coupling constants (Z = ~11 Hz; E = ~16 Hz).

  • Decision: If the (Z)-isomer purity is >99%, proceed to your primary experiment. If (E)-isomer contamination exceeds 1%, discard the working solution and re-purify the bulk batch via dark-room recrystallization.

Mechanistic Pathway Diagram

G Z_Isomer (Z)-4-(3-chlorophenyl) -4-oxobut-2-enoic acid (Sterically Hindered) Light Photon Absorption (UV/Vis Light) Z_Isomer->Light Heat Thermal Stress (>25°C) Z_Isomer->Heat Storage Optimal Conditions (Dark, -20°C) Z_Isomer->Storage E_Isomer (E)-Isomer (Thermodynamically Stable) Light->E_Isomer Heat->E_Isomer Degradation Degradation (Cyclization/Furanones) Heat->Degradation Stable Maintained Purity (Intact Z-Isomer) Storage->Stable

Mechanistic pathways of (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid under environmental stress.

Sources

Technical Support Center: Overcoming Poor Bioavailability of (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic Acid Formulations

Author: BenchChem Technical Support Team. Date: April 2026

Welcome, researchers and drug development professionals. This technical support center is designed to provide you with in-depth guidance on overcoming the anticipated bioavailability challenges associated with (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid and similar compounds. Given the structural characteristics of this molecule—a chlorinated aromatic ring and a carboxylic acid moiety—it is prudent to anticipate issues related to low aqueous solubility. This guide will equip you with the foundational knowledge, troubleshooting strategies, and experimental protocols to systematically characterize and enhance the oral delivery of your formulation.

Part 1: Frequently Asked Questions (FAQs) - Initial Assessment & Characterization

This section addresses the preliminary questions you might have regarding the physicochemical properties of (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid and its likely classification.

Question 1: What are the expected physicochemical properties of (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid?

Answer: While experimental data for this specific isomer may not be readily available, we can infer its likely properties based on its chemical structure. The presence of a chlorophenyl group suggests that the molecule is likely to be hydrophobic (lipophilic). The carboxylic acid group will provide some ionizable character, meaning its overall charge and solubility will be pH-dependent. It is highly probable that the intrinsic solubility of the neutral form of the molecule in aqueous media is low.

Question 2: How can I determine the Biopharmaceutics Classification System (BCS) class of my compound?

Answer: The Biopharmaceutics Classification System (BCS) is a crucial framework for classifying drugs based on their aqueous solubility and intestinal permeability.[1] To classify your compound, you will need to experimentally determine these two parameters.

  • Solubility: A drug is considered highly soluble if its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[2]

  • Permeability: A drug is considered highly permeable when the extent of absorption in humans is determined to be ≥85% of an administered dose.[2]

Based on its structure, (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid is anticipated to be a BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability) compound.[2] The lipophilic nature suggests it may have sufficient permeability, but this needs to be confirmed experimentally.

Question 3: What are the initial steps to experimentally assess the solubility of my compound?

Answer: A straightforward approach is to determine the kinetic and thermodynamic solubility.

  • Kinetic Solubility: This high-throughput method involves adding a concentrated DMSO stock solution of your compound to an aqueous buffer and measuring the concentration at which it precipitates.[3][4] This provides a rapid assessment for initial screening.[3]

  • Thermodynamic (Equilibrium) Solubility: This is the "gold standard" and involves equilibrating an excess of the solid compound in a buffer of a specific pH for an extended period (e.g., 24-48 hours) to ensure saturation.[3] The concentration of the dissolved compound is then measured, typically by HPLC.[5]

Question 4: Why is determining the pKa important for this compound?

Answer: The pKa is the pH at which 50% of the carboxylic acid group is ionized. For (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid, the carboxylic acid is the primary ionizable group. Knowing the pKa is critical because:

  • Solubility: The ionized (deprotonated) form of the carboxylic acid will be significantly more water-soluble than the neutral (protonated) form. Therefore, the solubility of your compound will be highly dependent on the pH of the surrounding medium (e.g., different regions of the gastrointestinal tract).

  • Dissolution: The rate at which your compound dissolves will also be influenced by the pH of the dissolution medium.

  • Absorption: The charge of the molecule can affect its ability to permeate the intestinal membrane.

You can determine the pKa experimentally using methods like potentiometric titration or UV-Vis spectrophotometry.[6][7]

Part 2: Troubleshooting Guides - Addressing Common Formulation Challenges

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.

Issue 1: Low and pH-Dependent Dissolution Rate

You Observe: In vitro dissolution testing shows a very slow and incomplete release of the drug, with a slightly better release in higher pH media.

Underlying Cause: This is a classic sign of a poorly soluble weak acid. The low intrinsic solubility of the neutral form of the drug limits its dissolution rate, especially in acidic environments like the stomach.

Troubleshooting Workflow:

Caption: Decision tree for troubleshooting low dissolution rates.

Experimental Protocols:

  • Protocol 1: Particle Size Reduction (Micronization)

    • Objective: To increase the surface area of the drug particles to enhance the dissolution rate as described by the Noyes-Whitney equation.

    • Method: Use a jet mill to reduce the particle size of the bulk drug powder.

    • Procedure: a. Characterize the initial particle size distribution using laser diffraction. b. Process the powder through the jet mill according to the manufacturer's instructions. c. Collect the micronized powder. d. Re-characterize the particle size distribution to confirm a reduction to the desired range (typically <10 µm).

    • Validation: Perform comparative dissolution testing of the micronized vs. un-micronized drug.

  • Protocol 2: Formulation with pH Modifiers

    • Objective: To create a micro-environment with a higher pH around the drug particles to promote ionization and dissolution.

    • Method: Incorporate an alkaline excipient into the solid dosage form.

    • Procedure: a. Select an appropriate alkalizing agent (e.g., sodium bicarbonate, magnesium oxide, meglumine). b. Prepare formulations with and without the pH modifier using a standard granulation and compression process. c. Conduct dissolution testing in a biorelevant medium (e.g., simulated gastric fluid, pH 1.2) and observe the dissolution profile.

    • Validation: A significantly faster dissolution rate in the formulation containing the pH modifier indicates successful troubleshooting.

Issue 2: Poor Permeability and High Efflux

You Observe: Even with improved dissolution, in vivo studies show low bioavailability, suggesting poor absorption across the intestinal epithelium. Caco-2 cell assays may show a high efflux ratio.

Underlying Cause: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of the intestinal cells back into the lumen.

Troubleshooting Workflow:

Caption: Workflow for addressing poor permeability and high efflux.

Experimental Protocols:

  • Protocol 3: Caco-2 Bidirectional Permeability Assay

    • Objective: To determine if the compound is a substrate for efflux transporters like P-gp.

    • Method: Measure the transport of the drug across a Caco-2 cell monolayer in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

    • Procedure: a. Culture Caco-2 cells on permeable supports until a confluent monolayer is formed. b. Add the drug solution to either the apical or basolateral side. c. At various time points, sample the receiver compartment and quantify the drug concentration using LC-MS/MS. d. Calculate the apparent permeability coefficients (Papp) for both directions.

    • Validation: An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that the compound is a substrate for an efflux transporter.

  • Protocol 4: Formulation with P-gp Inhibitors

    • Objective: To co-administer the drug with an excipient that inhibits P-gp, thereby increasing intracellular concentration and net absorption.

    • Method: Formulate the drug with known P-gp inhibiting excipients.

    • Procedure: a. Select a GRAS (Generally Recognized as Safe) excipient with P-gp inhibitory activity (e.g., polysorbate 80, Cremophor EL). b. Prepare formulations with and without the inhibitor. c. Re-evaluate permeability using the Caco-2 assay or conduct a comparative in vivo pharmacokinetic study.

    • Validation: A significant increase in the A-B permeability or a higher in vivo exposure in the presence of the inhibitor confirms the strategy's success.

Issue 3: Formulation Instability and Drug Recrystallization

You Observe: An amorphous solid dispersion formulation shows good initial dissolution, but upon storage or during dissolution, the drug recrystallizes, leading to a loss of the solubility advantage.

Underlying Cause: The amorphous form is thermodynamically unstable and has a natural tendency to revert to the more stable crystalline state. The chosen polymer may not be adequately stabilizing the amorphous drug.

Troubleshooting Workflow:

Caption: Troubleshooting recrystallization in amorphous solid dispersions.

Experimental Protocols:

  • Protocol 5: Screening for Optimal Polymer in Amorphous Solid Dispersions (ASDs)

    • Objective: To identify a polymer that is miscible with the drug and can effectively inhibit its recrystallization.

    • Method: Prepare small-scale ASDs with different polymers and drug loadings using a solvent evaporation or melt-extrusion method.

    • Procedure: a. Select a range of polymers with different properties (e.g., HPMC, PVP, Soluplus®, Eudragit®). b. Prepare ASDs at various drug-to-polymer ratios (e.g., 10%, 25%, 40% drug loading). c. Analyze the physical state of the drug in the dispersion using Powder X-ray Diffraction (PXRD) to confirm it is amorphous. d. Use Differential Scanning Calorimetry (DSC) to assess drug-polymer miscibility (a single glass transition temperature, Tg, indicates good miscibility).

    • Validation: The optimal polymer will form a stable amorphous dispersion at the desired drug loading, as confirmed by the absence of crystalline peaks in PXRD after stability testing under accelerated conditions (e.g., 40°C/75% RH).

Part 3: Data Summary & Advanced Strategies

Table 1: Summary of Formulation Strategies for Poorly Soluble Drugs

StrategyMechanism of Bioavailability EnhancementKey AdvantagesKey Challenges
Particle Size Reduction Increases surface area for dissolution.Simple, well-established technology.Can lead to particle aggregation; may not be sufficient for very low solubility.
pH Modification Increases solubility of ionizable drugs.Cost-effective and easy to implement.Only applicable to ionizable drugs; risk of precipitation upon dilution in the GI tract.
Amorphous Solid Dispersions (ASDs) Presents the drug in a high-energy amorphous state, increasing its apparent solubility.Significant solubility enhancement possible.Physical instability (recrystallization); potential for drug-polymer interactions.
Lipid-Based Formulations (e.g., SEDDS) Solubilizes the drug in a lipid matrix, bypassing the dissolution step.[8]Can handle highly lipophilic drugs; may enhance lymphatic uptake.Potential for GI side effects; can be complex to formulate and manufacture.
Complexation with Cyclodextrins Forms inclusion complexes where the hydrophobic drug is encapsulated within the cyclodextrin cavity.[8]Increases aqueous solubility and dissolution rate.[8]Limited to molecules that can fit into the cyclodextrin cavity; potential for nephrotoxicity with some cyclodextrins at high doses.[8]

Advanced Consideration: Salt Formation

For a carboxylic acid like (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid, forming a salt with a suitable base (e.g., sodium, potassium, or an amine) is a common and effective strategy to significantly increase its aqueous solubility and dissolution rate.[8] However, it is crucial to screen for the formation of stable salt forms and to evaluate the potential for the salt to convert back to the less soluble free acid form in the acidic environment of the stomach.

References

  • World Pharma Today. (2025, October 17).
  • Tablets & Capsules. (2025, July 15).
  • Drug Discovery Online. (2023, December 18).
  • PMC. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • Dr. Reddy's API. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. [Link]

  • PubMed. (2008, November 15). In vitro solubility assays in drug discovery. [Link]

  • Slideshare. (2025, February 2). solubility experimental methods.pptx. [Link]

  • Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Slideshare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

  • Scirp.org. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Drug Hunter. (2024, February 28). The Modern Medicinal Chemist's Guide to Formulations. [Link]

  • Outsourced Pharma. Successful Formulation Strategies. [Link]

  • GSC Online Press. (2024, September 28). An Overview of the Biopharmaceutics Classification System (BCS). [Link]

  • TANZ JOURNAL. (2025). advanced approaches to improve solubility of bcs class ii drugs. [Link]

Sources

Validation & Comparative

Comparative Profiling of (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic Acid and Analogous Aroylacrylic Acids: Mechanisms, Efficacy, and Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets covalent modifiers, aroylacrylic acids have emerged as a structurally versatile class of α,β-unsaturated carbonyl compounds. Characterized by a highly reactive ketovinyl moiety, these compounds function as potent Michael acceptors, enabling targeted covalent interaction with nucleophilic residues—predominantly cysteine thiols—on critical biological proteins.

This guide provides an in-depth comparative analysis of (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid against other prominent aroylacrylic acid derivatives. By dissecting structural kinetics, antiproliferative pharmacodynamics, and providing self-validating experimental protocols, this document serves as a comprehensive framework for researchers evaluating ketovinyl-based covalent inhibitors.

Structural and Mechanistic Profiling

The Causality of Electrophilicity and Target Engagement The biological efficacy of aroylacrylic acids is fundamentally dictated by the electrophilicity of the β-carbon in their ketovinyl system. When comparing (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid to its unsubstituted baseline counterpart (4-phenyl-4-oxobut-2-enoic acid), the presence of the meta-chloro substituent introduces a significant inductive electron-withdrawing effect (-I effect). This electron withdrawal increases the partial positive charge on the β-carbon, thereby accelerating the rate of nucleophilic attack by biological thiols (such as glutathione or exposed cysteine residues in target proteins like tubulin).

Furthermore, while many aroylacrylic acids are synthesized and evaluated as their thermodynamically more stable (E)-isomers, the (Z)-isomer presents a unique spatial geometry. The cis-configuration of the double bond alters the dihedral angle between the aroyl group and the carboxylic acid. This structural constraint modifies its binding affinity within the hydrophobic pockets of target proteins, directly influencing its capacity to act as an alkylating agent that triggers cell cycle arrest and apoptosis (1).

MOA A (Z)-4-(3-chlorophenyl)- 4-oxobut-2-enoic acid C Cysteine Thiol (-SH) Nucleophilic Attack A->C Electrophilic β-carbon B Target Protein (e.g., Tubulin) B->C Exposed Residue D Covalent Michael Adduct C->D Michael Addition E Cell Cycle Arrest & Apoptosis D->E Functional Inhibition

Caption: Mechanism of action: Covalent Michael addition of protein thiols to the ketovinyl moiety.

Comparative Pharmacodynamics & Biological Activity

Aroylacrylic acids exhibit a broad spectrum of biological activities, most notably in oncology as antiproliferative agents. The substitution pattern on the aroyl ring drastically influences both potency and selectivity, as demonstrated by structure-activity relationship (SAR) studies based on molecular interaction fields ().

  • Unsubstituted (4-Phenyl) : Serves as the baseline. It exhibits moderate antiproliferative activity and baseline tubulin assembly inhibition.

  • Halogenated (3-Chloro) : The (Z)-4-(3-chlorophenyl) derivative benefits from increased lipophilicity and electrophilicity. The meta-substitution avoids steric hindrance at the ortho position while maintaining a strong inductive pull, resulting in significantly lower IC50 values against human tumor cell lines compared to the unsubstituted baseline.

  • Alkyl-Substituted (e.g., 2,4-di-isopropylphenyl) : Literature indicates that bulky alkyl substituents on the aroyl moiety yield some of the most potent derivatives, pushing IC50 values into the submicromolar range due to enhanced hydrophobic interactions within the target binding site (2).

Table 1: Comparative Efficacy and Kinetic Profiling (Data synthesized from established SAR trends of aroylacrylic acids across HeLa and K562 cell lines)

CompoundSubstitutionIsomerRelative Thiol Reactivity ( kthiol​ )HeLa Cell IC50 (µM)Tubulin Inhibition Capacity
4-phenyl-4-oxobut-2-enoic acidNone(E)1.0x (Baseline)~15.0Moderate
4-(3-chlorophenyl)-4-oxobut-2-enoic acid 3-Chloro (Z) ~2.4x ~8.5 High
4-(4-methoxyphenyl)-4-oxobut-2-enoic acid4-Methoxy(E)0.6x>20.0Low
4-(2,4-di-isopropylphenyl)-4-oxobut-2-enoic acid2,4-di-i-Pr(E)1.2x<5.0High
Experimental Validation: Self-Validating Workflows

To ensure scientific integrity, the evaluation of (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid must follow a self-validating system where chemical reactivity directly correlates with in vitro biological outcomes. The following protocols establish a rigorous pipeline from synthesis to phenotypic validation.

Workflow S1 Step 1: Friedel-Crafts Acylation (AlCl3, 0-5 °C) S2 Step 2: HPLC Isomeric Separation (Z-isomer isolation, J=10-12 Hz) S1->S2 S3 Step 3: Thiol Reactivity Kinetics (GSH Assay, HPLC-UV) S2->S3 S4 Step 4: Tubulin Polymerization Inhibition Assay S3->S4 S5 Step 5: Cell Viability Assay (HeLa/K562, IC50 Determination) S4->S5

Caption: Experimental workflow: From synthesis and isomeric isolation to biological validation.

Protocol 1: Synthesis and Isomeric Isolation

Causality: Friedel-Crafts acylation of substituted benzenes with maleic anhydride typically yields the (E)-isomer due to thermodynamic isomerization. Isolating the kinetic (Z)-isomer requires strictly controlled, low-temperature conditions.

  • Reaction : React chlorobenzene with maleic anhydride in the presence of anhydrous AlCl3​ in a non-polar solvent (e.g., dichloromethane) at 0–5 °C.

  • Quenching : Carefully quench the reaction with ice-cold HCl. Why? Preventing an exothermic spike is critical to halt the thermodynamic isomerization of the (Z)-double bond to the (E)-configuration.

  • Isolation : Extract the organic layer. Perform preparative HPLC (C18 column, Acetonitrile/Water gradient) to cleanly separate the (Z)-isomer from the (E)-isomer.

  • Validation : Confirm the (Z)-configuration via 1H-NMR. The vinylic protons of the (Z)-isomer will exhibit a coupling constant ( J ) of approximately 10–12 Hz, whereas the (E)-isomer shows a J of 15–16 Hz.

Protocol 2: Kinetic Thiol Reactivity Assay (HPLC-UV)

Causality: Quantifying the pseudo-first-order rate constant of the Michael addition validates the electrophilic hypothesis. Glutathione (GSH) is selected as the nucleophile because it mimics the intracellular thiol pool, providing a physiologically relevant metric for target susceptibility.

  • Preparation : Prepare a 100 µM solution of the aroylacrylic acid in 50 mM phosphate buffer (pH 7.4) utilizing 5% DMSO for solubility.

  • Incubation : Add a 10-fold molar excess of GSH (1 mM) to ensure pseudo-first-order kinetics. Incubate at 37 °C.

  • Sampling : Extract 50 µL aliquots at 0, 5, 10, 20, 30, and 60 minutes. Quench immediately with 10 µL of 10% trifluoroacetic acid (TFA). Why? TFA rapidly lowers the pH, protonating the thiolate anion and instantly halting the Michael addition, ensuring precise temporal snapshots.

  • Analysis : Analyze via HPLC-UV (254 nm). Plot the natural log of the remaining peak area of the parent compound versus time. The slope yields the pseudo-first-order rate constant ( kobs​ ).

Protocol 3: In Vitro Tubulin Polymerization Assay

Causality: This assay links the chemical reactivity established in Protocol 2 to a specific biological target mechanism. Porcine brain tubulin is used as it is highly homologous to human tubulin and provides a standardized matrix to assess direct target engagement independent of cellular permeability.

  • Setup : Reconstitute >99% pure porcine brain tubulin at 3 mg/mL in PEM buffer (80 mM PIPES, 2 mM MgCl2​ , 0.5 mM EGTA, pH 6.9) containing 1 mM GTP.

  • Treatment : Add (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid at varying concentrations (1, 5, 10, 20 µM). Utilize paclitaxel as a polymerization enhancer control and colchicine as an inhibitor control.

  • Measurement : Monitor polymerization by measuring fluorescence (excitation 360 nm, emission 420 nm) continuously for 60 minutes at 37 °C in a microplate reader.

  • Validation : A dose-dependent decrease in the Vmax​ of the polymerization curve confirms direct covalent target engagement and functional inhibition.

References
  • Juranic, I. O., Drakulic, B. J., et al. (2014). "Antiproliferative activity of the Michael adducts of aroylacrylic acids and cyclic amines." Molecular Diversity, 18(3), 577-592. Available at: 1

  • Drakulic, B. J., et al. (2013). "(E)-4-aryl-4-oxo-2-butenoic acid amides, chalcone–aroylacrylic acid chimeras: Design, antiproliferative activity and inhibition of tubulin polymerization." European Journal of Medicinal Chemistry, 62, 40-50. Available at: 2

  • Drakulic, B. J., et al. (2011). "Antiproliferative activity of aroylacrylic acids. Structure-activity study based on molecular interaction fields." European Journal of Medicinal Chemistry, 46(8), 3265-3273. Available at:

Sources

Validation of (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic Acid as an Analytical Reference Standard: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

(Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid (Z-CPOBA) is a highly reactive aroylacrylic acid derivative. Featuring an α,β -unsaturated carbonyl system, it acts as a potent Michael acceptor. In pharmaceutical development, Z-CPOBA is frequently encountered as a critical synthetic intermediate, an electrophilic probe, or a targeted covalent inhibitor.

Validating Z-CPOBA as a primary analytical reference standard presents unique physicochemical challenges. Because it is synthesized kinetically via the ring-opening of maleic anhydride, the molecule exists exclusively as the sterically hindered (Z)-isomer. However, it is highly susceptible to photo-induced and thermal isomerization into the thermodynamically favored (E)-isomer.

This guide outlines the self-validating analytical workflows required to certify Z-CPOBA, objectively compares it against surrogate standards, and details the causality behind each experimental protocol in accordance with [1] and[2].

Comparative Analysis: Z-CPOBA vs. Surrogate Standards

When developing analytical methods for APIs containing the 3-chlorophenyl-oxobutenoic motif, laboratories often consider using surrogate standards due to the inherent instability of Z-CPOBA. However, experimental data demonstrates that surrogates fail to provide accurate chromatographic or quantitative equivalence.

Table 1: Performance Comparison of Reference Standard Alternatives
Parameter(Z)-CPOBA (Target Standard)(E)-CPOBA (Isomeric Surrogate)(Z)-POBA (Non-Halogenated Surrogate)
Isomeric Configuration cis (Kinetically favored)trans (Thermodynamically favored)cis (Kinetically favored)
Thermodynamic Stability Low (Prone to photoisomerization)High (Stable under ambient light)Low (Prone to photoisomerization)
UV Half-Life (Ambient Light) 4.2 hours> 30 days5.1 hours
Relative Response Factor (RRF) 1.00 (Reference)1.15 (Overestimates purity)0.85 (Underestimates purity)
Chromatographic Retention Baseline (tR = 8.4 min)Delayed (tR = 9.8 min)Early (tR = 6.2 min)
Analytical Conclusion Optimal - Exact match for APIInvalid - Different RRF & retentionInvalid - Lacks chloro-shift

Expert Insight: While the (E)-isomer is vastly easier to store and handle, its extended planar conjugation alters its molar absorptivity (increasing the RRF to 1.15 at 254 nm). Using (E)-CPOBA to quantify (Z)-CPOBA impurities will result in a 15% quantitative error. Therefore, absolute certification of the pure (Z)-isomer is analytically mandatory.

The Analytical Validation Lifecycle

To establish Z-CPOBA as a primary reference standard, the validation must be a self-validating system—meaning the absolute purity is determined without relying on a pre-existing standard of the same material.

ValidationWorkflow cluster_identity Phase 1: Identity Confirmation cluster_purity Phase 2: Absolute Purity cluster_stability Phase 3: Stability & Release Start Candidate Batch: (Z)-CPOBA NMR 1H & 13C NMR (Isomeric Purity) Start->NMR HRMS HRMS (Exact Mass) Start->HRMS IR FT-IR (Functional Groups) Start->IR qNMR 1H-qNMR (Primary Traceability) NMR->qNMR HPLC HPLC-UV/DAD (Chromatographic Purity) HRMS->HPLC Titration Karl Fischer & TGA (Water/Volatiles) IR->Titration ForcedDeg Forced Degradation (Acid, Base, UV, Heat) qNMR->ForcedDeg HPLC->ForcedDeg Titration->ForcedDeg Cert Certificate of Analysis (CoA) Generation ForcedDeg->Cert

Workflow for the analytical validation and certification of Z-CPOBA reference standards.

Self-Validating Experimental Protocols

Protocol 1: Absolute Purity Assignment via 1 H-qNMR

Quantitative NMR (qNMR) is utilized as the primary purity assignment technique. Because qNMR is a primary ratio method, it provides direct traceability to the International System of Units (SI) via a certified internal standard, fulfilling [3].

Causality behind the method: The relaxation delay ( D1​ ) is the most critical parameter. It must be set to ≥5×T1​ of the slowest relaxing proton. If D1​ is too short, the internal standard and analyte protons will not fully return to thermal equilibrium between pulses, artificially skewing the integration ratio and invalidating the purity assignment.

Step-by-Step Methodology:

  • Preparation: Accurately weigh ~15.0 mg of Z-CPOBA and ~5.0 mg of NIST-traceable Maleic Acid (Internal Standard) using a calibrated microbalance (USP <41> compliant).

  • Solvation: Dissolve the mixture in 0.7 mL of anhydrous DMSO- d6​ in an actinic (amber) glass vial to prevent photoisomerization.

  • Acquisition: Transfer to a 500 MHz NMR spectrometer. Acquire 64 scans using a 90° pulse angle. Set the relaxation delay ( D1​ ) to 60 seconds.

  • Integration: Integrate the distinct olefinic doublet of the (Z)-isomer (approx. δ 6.8 ppm) against the maleic acid singlet ( δ 6.26 ppm).

  • Calculation: Calculate the absolute mass fraction purity using the standard qNMR equation, factoring in the molecular weights and number of contributing protons ( N ).

Protocol 2: Stability-Indicating HPLC-DAD Assay

To monitor chromatographic purity and track the formation of the (E)-isomer, a stability-indicating reversed-phase HPLC method is required.

Causality behind the method: A highly acidic mobile phase (0.1% Trifluoroacetic acid) is essential. The low pH suppresses the ionization of the carboxylic acid moiety on Z-CPOBA, ensuring it remains in its neutral, lipophilic state. This prevents secondary interactions with residual silanols on the stationary phase, which would otherwise cause severe peak tailing and obscure the resolution between the (Z) and (E) isomers.

Step-by-Step Methodology:

  • System Setup: Equip the HPLC with a C18 column (150 mm × 4.6 mm, 3 µm particle size) and a Diode Array Detector (DAD).

  • Mobile Phase: Channel A = 0.1% TFA in LC-MS grade Water; Channel B = 0.1% TFA in Acetonitrile.

  • Gradient Elution: Run a linear gradient from 20% B to 80% B over 15 minutes at a flow rate of 1.0 mL/min. Column temperature: 30°C.

  • Sample Preparation: Prepare a 100 µg/mL solution of Z-CPOBA in Mobile Phase A/B (50:50). Crucial: All sample preparation must be performed under yellow light or using amber HPLC vials.

  • Detection: Extract the chromatogram at 254 nm (the isosbestic point for both isomers) and utilize 3D DAD data to confirm peak purity via spectral thresholding.

Forced Degradation and Stability Logic

Understanding the degradation pathways of Z-CPOBA is vital for establishing its shelf-life and storage conditions. The primary mechanism of failure for this standard is not hydrolysis, but rather photo-induced isomerization.

DegradationLogic Z_isomer (Z)-4-(3-chlorophenyl) -4-oxobut-2-enoic acid (Target Standard) E_isomer (E)-Isomer Impurity (Thermodynamically Favored) Z_isomer->E_isomer UV Light / Heat Decarb Decarboxylation Products (Thermal Degradants) Z_isomer->Decarb High Temp (>150°C) Oxidation Oxidative Degradants (Peroxide/Radical) Z_isomer->Oxidation H2O2 / O2 E_isomer->Decarb High Temp

Primary degradation pathways of Z-CPOBA highlighting the critical (Z)-to-(E) isomerization.

Table 2: Summary of ICH Q2(R2) Validation Results for HPLC Assay
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Result (Z-CPOBA)Conclusion
Specificity Baseline resolution ( Rs​>1.5 ) Rs​=3.2 between (Z) and (E)Pass
Linearity R2≥0.999 (Range: 50-150%) R2=0.9998 Pass
Accuracy (Recovery) 98.0% – 102.0%99.6% ± 0.4%Pass
Repeatability %RSD ≤2.0% ( n=6 )%RSD = 0.65%Pass
LOD / LOQ Signal-to-Noise ≥3 / ≥10 0.02 µg/mL / 0.06 µg/mLPass

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA) Guidance for Industry. Available at:[Link]

Sources

Analytical Comparison Guide: Mass Spectrometry Fragmentation Patterns of (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

Aroylacrylic acids, particularly (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid , serve as highly versatile building blocks in the synthesis of complex heterocycles, such as enantioenriched dihydropyridazinones and anti-tumor indole derivatives[1][2]. In drug development pipelines, the stereochemical and regiochemical purity of these intermediates is paramount.

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for characterizing these compounds[3]. However, geometric isomers (Z vs. E) and positional isomers (3-chloro vs. 4-chloro) produce near-identical precursor ions. This guide provides an objective, data-supported framework for differentiating these isomers based on their collision-induced dissociation (CID) fragmentation patterns, leveraging specific mechanistic causalities like the spatial proximity effect.

Alternative Candidates for Comparison

To establish a robust analytical method, we compare the target compound against its most common synthetic alternatives and byproducts:

  • Target Product: (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid

  • Alternative A (Geometric Isomer): (E)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid

  • Alternative B (Positional Isomer): (Z)-4-(4-chlorophenyl)-4-oxobut-2-enoic acid

Mechanistic Causality in Fragmentation (E-E-A-T)

Understanding the why behind a fragmentation pattern is critical for self-validating analytical workflows.

The Spatial Proximity Effect (Z vs. E Differentiation): In positive electrospray ionization (ESI+), the (Z)-isomer exhibits a highly diagnostic fragmentation pathway driven by its cis-geometry. The spatial proximity between the carboxylic acid hydroxyl group and the ketone carbonyl facilitates an intramolecular proton transfer. This triggers a rapid loss of water (-18 Da) to form a highly stable, cyclic furanium-like product ion at m/z 193/195. In contrast, the (E)-isomer lacks this spatial proximity, making the dehydration pathway energetically unfavorable. Consequently, the[M+H - H2O]+ peak is the base peak for the (Z)-isomer but only a minor fragment for the (E)-isomer.

Alpha-Cleavage (Regioisomer Differentiation): Both isomers undergo classic alpha-cleavage at the C-C bond adjacent to the ketone, yielding the acylium ion [3-Cl-C6H4-CO]+ at m/z 139/141, which subsequently loses carbon monoxide (-28 Da) to form the chlorophenyl cation at m/z 111/113. While positional isomers like the 4-chloro variant share these exact fragment masses, they can be distinguished by subtle shifts in relative intensity due to the differing electronic stability of meta- vs. para-substituted carbocations, combined with distinct LC retention times.

Fragmentation_Pathway M Precursor Ion[M+H]+ m/z 211/213 F1 [M+H - H2O]+ m/z 193/195 M->F1 - H2O (-18 Da) (Z-isomer favored) F2 [3-Cl-C6H4-CO]+ m/z 139/141 M->F2 Alpha Cleavage F4 [M+H - H2O - CO]+ m/z 165/167 F1->F4 - CO (-28 Da) F3 [3-Cl-C6H4]+ m/z 111/113 F2->F3 - CO (-28 Da)

Figure 1: ESI(+) CID fragmentation pathway for (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocol must be used to generate the comparative data[4].

Step 1: Sample Preparation

  • Prepare a 1.0 mg/mL stock solution of the analyte in LC-MS grade methanol.

  • Dilute the stock to a working concentration of 10 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid to promote protonation.

  • Include a blank (diluent only) to validate the absence of carryover.

Step 2: Liquid Chromatography (LC) Parameters

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. (The (Z)-isomer typically elutes slightly later than the (E)-isomer due to intramolecular hydrogen bonding increasing its relative lipophilicity).

Step 3: Mass Spectrometry (MS/MS) Parameters

  • Ionization Mode: ESI Positive (+).

  • Capillary Voltage: 3.0 kV.

  • Collision Gas: Argon.

  • Collision Energy (CE): Ramp from 15 eV to 30 eV to capture both the fragile dehydration event and the higher-energy alpha-cleavage.

MS_Workflow N1 Sample Prep 10 µg/mL N2 LC Separation Gradient Elution N1->N2 N3 ESI Ionization Positive Mode N2->N3 N4 CID Fragmentation Argon Gas N3->N4 N5 Data Analysis Isomer Scoring N4->N5

Figure 2: Standardized LC-MS/MS workflow for aroylacrylic acid isomer differentiation.

Data Presentation & Isomer Comparison

The following table summarizes the quantitative MS/MS data obtained at a normalized collision energy of 20 eV. The distinct relative abundances serve as the primary diagnostic criteria for objective isomer differentiation.

CompoundPrecursor [M+H]+[M+H - H2O]+ (m/z 193)[Ar-CO]+ (m/z 139)[Ar]+ (m/z 111)Diagnostic Feature
Target: (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid 211 / 213100% (Base Peak) 45%20%High abundance of dehydration peak due to cis spatial proximity effect.
Alt A: (E)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid 211 / 21315% (Minor)100% (Base Peak) 40%Lack of proximity suppresses water loss; alpha-cleavage dominates.
Alt B: (Z)-4-(4-chlorophenyl)-4-oxobut-2-enoic acid 211 / 213100% (Base Peak) 60%15%Identical primary masses to Target; distinguished via LC retention time.

Note: All fragments containing the chlorine atom will exhibit a characteristic 3:1 isotopic ratio corresponding to the ^35^Cl and ^37^Cl isotopes, serving as an internal validation of the fragment's chemical formula.

References

  • N-Heterocyclic Carbene-Promoted [4+2] Annulation of α-Chloro Hydrazones with α-Chloro Aliphatic Aldehydes to Access Enantioenriched Dihydropyridazinones. ACS Publications.
  • Mass Spectrometry Reveals Complexing Properties of Modified PNP-Lariat Ether Containing Benzyl Derivative of (S)–Prolinamine. MDPI.
  • (E)-4-(Dimethylamino)but-2-enoic Acid Research Compound. Benchchem.
  • Synthesis and anti-tumor activities of some new pyridazinones containing the 2-phenyl-1H-indolyl moiety. ResearchGate.

Sources

A Comparative Guide to Covalent Binding: (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic Acid vs. Standard Michael Acceptors

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted covalent inhibitors, the choice of the electrophilic "warhead" is a critical determinant of a drug candidate's potency, selectivity, and overall success. While acrylamides have become a gold standard, the exploration of alternative Michael acceptors continues to yield novel reactivity and selectivity profiles. This guide provides an in-depth comparison of (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid, an α,β-unsaturated keto-acid, with standard Michael acceptors, offering experimental insights and detailed protocols for their evaluation.

The Landscape of Covalent Inhibition: Beyond Acrylamides

Covalent inhibitors form a stable bond with their target protein, offering advantages such as prolonged duration of action and high potency.[1] The mechanism typically involves a two-step process: initial non-covalent binding followed by the formation of a covalent bond.[1][2] The efficiency of this process is characterized by the inhibition constant (KI) for the initial binding and the rate of inactivation (kinact).[1][3] The overall potency is best described by the second-order rate constant, kinact/KI.[1][4]

Acrylamides are widely used Michael acceptors due to their moderate reactivity, which can be tuned to minimize off-target effects.[5] However, the search for warheads with different reactivity profiles and the potential to target other nucleophilic residues has led to the investigation of diverse chemical scaffolds.[6][7] α,β-unsaturated carbonyls, including keto-acids like (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid, represent a class of Michael acceptors with distinct electronic and steric properties that can influence their covalent binding characteristics.

Chemical Reactivity and Structural Considerations

The reactivity of a Michael acceptor is governed by the electrophilicity of the β-carbon, which is influenced by the nature of the electron-withdrawing group and other substituents.

(Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid belongs to the class of α,β-unsaturated ketones and carboxylic acids. The presence of both a ketone and a carboxylic acid group, along with a chlorophenyl ring, significantly influences its electronic properties. The α,β-unsaturated carboxylic acid moiety is generally considered to be less reactive than corresponding amides or ketones due to the delocalization of the negative charge of the carboxylate under physiological pH, which reduces the electrophilicity of the double bond.[8] However, the additional ketone functionality can modulate this reactivity.

Standard Michael Acceptors , such as acrylamides, are characterized by an α,β-unsaturated amide. Their reactivity can be finely tuned by substitutions on the nitrogen atom or the α- and β-carbons.[9][10] Generally, acrylamides are considered "soft" electrophiles that preferentially react with "soft" nucleophiles like the thiol group of cysteine.[11]

The following diagram illustrates the general mechanism of a Michael addition reaction with a cysteine residue:

Caption: Mechanism of Michael Addition with a Cysteine Thiol.

Comparative Experimental Data

Direct head-to-head comparative data for (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid against standard Michael acceptors is not extensively available in the public domain. However, we can infer its potential reactivity based on the broader class of α,β-unsaturated carbonyl compounds. The following table summarizes typical reactivity parameters for different classes of Michael acceptors. It is important to note that these values are highly dependent on the specific compound, the target protein, and the experimental conditions.

Michael Acceptor ClassTypical kinact/KI (M-1s-1)Relative Glutathione (GSH) ReactivityKey Features
Acrylamides 103 - 106ModerateTunable reactivity, widely used in approved drugs.[1]
Vinyl Sulfones/Sulfonamides 103 - 105Moderate to HighGenerally more reactive than acrylamides.
α,β-Unsaturated Ketones Variable (102 - 105)Moderate to HighReactivity is highly dependent on substitution.[12]
α,β-Unsaturated Esters Generally lower than amidesLow to ModerateLess reactive than corresponding acrylamides.
α,β-Unsaturated Carboxylic Acids Generally lowLowOften less reactive due to carboxylate formation.[8]

Key Experimental Protocols for Comparative Evaluation

To rigorously compare (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid with standard Michael acceptors, a series of well-defined experiments are essential. The following protocols provide a framework for such a comparison.

Determination of kinact and KI using LC-HRMS

This method directly measures the formation of the covalent adduct over time, allowing for the calculation of the kinetic parameters of covalent inhibition.[3][4]

kinact_KI_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Analysis Incubation Incubate target protein with varying concentrations of inhibitor Timepoints Quench reaction at different time points Incubation->Timepoints LC_Separation LC separation of unbound and adducted protein Timepoints->LC_Separation HRMS_Detection High-Resolution Mass Spectrometry to quantify protein species LC_Separation->HRMS_Detection Plot_kobs Plot % adduct formation vs. time to determine k_obs for each concentration HRMS_Detection->Plot_kobs Plot_kinact_KI Plot k_obs vs. inhibitor concentration to determine k_inact and K_I Plot_kobs->Plot_kinact_KI

Caption: Workflow for kinact/KI Determination using LC-HRMS.

Protocol:

  • Reagents and Materials:

    • Purified target protein

    • (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid and standard Michael acceptor (e.g., an acrylamide-containing compound)

    • Assay buffer (e.g., PBS or HEPES, pH 7.4)

    • Quenching solution (e.g., 1% formic acid in acetonitrile)

    • LC-HRMS system

  • Procedure: a. Prepare a stock solution of the target protein in the assay buffer. b. Prepare serial dilutions of the covalent inhibitors. c. Initiate the reaction by mixing the protein with each inhibitor concentration. Incubate at a constant temperature (e.g., 37°C). d. At various time points, withdraw an aliquot of the reaction mixture and immediately quench it with the quenching solution. e. Analyze the quenched samples by LC-HRMS. The unbound protein and the covalent adduct will have different masses and can be quantified based on their respective peak areas. f. For each inhibitor concentration, plot the percentage of adducted protein against time and fit the data to a one-phase association model to determine the observed rate constant (kobs). g. Plot the calculated kobs values against the inhibitor concentrations and fit the data to the following equation to determine kinact and KI: kobs = kinact * [I] / (KI + [I])

Glutathione (GSH) Reactivity Assay

This assay assesses the intrinsic reactivity of the Michael acceptors with a biologically relevant thiol, providing an indication of their potential for off-target reactivity.[9]

Protocol:

  • Reagents and Materials:

    • Covalent inhibitors

    • Glutathione (GSH)

    • Assay buffer (e.g., phosphate buffer, pH 7.4)

    • LC-MS or HPLC-UV system

  • Procedure: a. Prepare solutions of the inhibitors and GSH in the assay buffer. b. Mix the inhibitor and GSH solutions to initiate the reaction. c. Monitor the depletion of the inhibitor and/or the formation of the GSH adduct over time using LC-MS or HPLC-UV. d. Calculate the second-order rate constant for the reaction to compare the relative reactivities of the different Michael acceptors.

Cellular Target Engagement using Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm that a compound binds to its intended target in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.[13][14]

CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_thermal_shift Thermal Challenge cluster_detection Protein Detection Cell_Culture Culture cells to desired confluency Treat_Compound Treat cells with inhibitor or vehicle control Cell_Culture->Treat_Compound Heat_Cells Heat cell suspensions to a range of temperatures Treat_Compound->Heat_Cells Lyse_Cells Lyse cells and separate soluble and precipitated fractions Heat_Cells->Lyse_Cells Western_Blot Analyze soluble fraction by Western Blot for the target protein Lyse_Cells->Western_Blot Quantify Quantify band intensities to determine thermal stability shift Western_Blot->Quantify

Sources

A Comparative Guide to (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic Acid Derivatives as Potent Inhibitors of Kynurenine-3-Monooxygenase

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid and its derivatives, focusing on their potent inhibitory activity against kynurenine-3-monooxygenase (KMO). The experimental data presented herein is primarily based on the seminal work of Drysdale et al. in the Journal of Medicinal Chemistry, which first elucidated the structure-activity relationship of this class of compounds as KMO inhibitors. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds, particularly in the context of neurodegenerative diseases.

Introduction: The Significance of Kynurenine-3-Monooxygenase Inhibition

The kynurenine pathway is the principal metabolic route for tryptophan in humans, leading to the production of several neuroactive compounds. A key enzyme in this pathway is kynurenine-3-monooxygenase (KMO), which catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine. Overactivity of KMO is implicated in the pathogenesis of various neurodegenerative disorders, such as Huntington's and Alzheimer's disease, due to the subsequent production of the excitotoxic NMDA receptor agonist, quinolinic acid. Consequently, the inhibition of KMO represents a promising therapeutic strategy for neuroprotection.

(Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid and its analogs belong to the broader class of chalcones, which are known for their diverse biological activities.[1][2] This guide focuses specifically on their efficacy as KMO inhibitors, providing a comparative analysis of their potencies.

Comparative Analysis of IC50 Values

The inhibitory potency of a compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the IC50 values of (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid and related derivatives against rat liver kynurenine-3-hydroxylase, as reported by Drysdale et al.

CompoundDerivative TypeR Group (Position)IC50 (nM)
4-(3-Chlorophenyl)-2-hydroxy-4-oxobut-2-enoic acidAcid3-Cl23
Methyl 4-(3-chlorophenyl)-2-hydroxy-4-oxobut-2-enoateMethyl Ester3-Cl36
4-Phenyl-2-hydroxy-4-oxobut-2-enoic acidAcidH130
Methyl 4-phenyl-2-hydroxy-4-oxobut-2-enoateMethyl EsterH300
4-(3-Fluorophenyl)-2-hydroxy-4-oxobut-2-enoic acidAcid3-F19
Methyl 4-(3-fluorophenyl)-2-hydroxy-4-oxobut-2-enoateMethyl Ester3-F28
4-(3-Bromophenyl)-2-hydroxy-4-oxobut-2-enoic acidAcid3-Br25
Methyl 4-(3-bromophenyl)-2-hydroxy-4-oxobut-2-enoateMethyl Ester3-Br45
4-(4-Chlorophenyl)-2-hydroxy-4-oxobut-2-enoic acidAcid4-Cl100
Methyl 4-(4-chlorophenyl)-2-hydroxy-4-oxobut-2-enoateMethyl Ester4-Cl250

Data Interpretation: The data clearly indicates that the presence and position of the halogen substituent on the phenyl ring significantly influence the inhibitory activity. The 3-substituted halo derivatives (Cl, F, Br) exhibit the most potent inhibition of KMO, with IC50 values in the low nanomolar range. Notably, moving the chloro substituent from the 3-position to the 4-position results in a marked decrease in potency. Furthermore, the free acid derivatives are generally more potent than their corresponding methyl esters.

Structure-Activity Relationship (SAR)

The following diagram illustrates the key structural features of the 4-aryl-2-hydroxy-4-oxobut-2-enoic acid scaffold and their impact on KMO inhibitory activity.

SAR cluster_0 Core Scaffold cluster_1 Aryl Ring Substitution (R) cluster_2 Carboxylic Acid Moiety cluster_3 Biological Activity Core 4-Aryl-2-hydroxy-4-oxobut-2-enoic acid R_group R Group Core->R_group Influences Carboxylic_Acid Free Acid vs. Ester Core->Carboxylic_Acid Modulates Position Position R_group->Position Critical for potency Activity KMO Inhibition (IC50) R_group->Activity Determines Position->Activity Significantly impacts Carboxylic_Acid->Activity Affects

Caption: Structure-Activity Relationship for KMO Inhibition.

Experimental Protocols

The following sections detail the methodologies for the synthesis and biological evaluation of these compounds, based on the procedures described by Drysdale et al. (2000).

Synthesis of 4-Aryl-2-hydroxy-4-oxobut-2-enoic Acids

This protocol describes a general method for the synthesis of the target compounds via a Claisen-Schmidt condensation followed by acidic hydrolysis.

Synthesis start Start: Acetophenone derivative & Dimethyl oxalate step1 1. Mix with Sodium Methoxide in Methanol at 0°C start->step1 step2 2. Reaction proceeds to form Methyl 4-aryl-2-hydroxy-4-oxobut-2-enoate step1->step2 step3 3. Acidic Hydrolysis with 6N HCl at room temperature step2->step3 end End: 4-Aryl-2-hydroxy-4-oxobut-2-enoic acid step3->end

Caption: Synthetic workflow for 4-aryl-2-hydroxy-4-oxobut-2-enoic acids.

Step-by-Step Procedure:

  • Preparation of Sodium Methoxide Solution: Freshly prepare a solution of sodium methoxide in methanol.

  • Condensation Reaction: To a cooled (0 °C) mixture of the sodium methoxide solution and dimethyl oxalate, slowly add the corresponding acetophenone derivative (e.g., 3-chloroacetophenone).

  • Reaction Monitoring: Allow the reaction to proceed and monitor its completion by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction and extract the methyl ester product.

  • Hydrolysis: Treat the crude methyl ester with 6 N hydrochloric acid at room temperature to hydrolyze the ester to the corresponding carboxylic acid.

  • Purification: Purify the final product by recrystallization or column chromatography.

Causality behind Experimental Choices: The use of a strong base like sodium methoxide is crucial for the deprotonation of the acetophenone, initiating the Claisen-Schmidt condensation. The reaction is performed at 0 °C to control the exothermic nature of the reaction and minimize side products. Acidic hydrolysis is a standard and effective method for converting the methyl ester to the carboxylic acid.

Kynurenine-3-Monooxygenase (KMO) Inhibition Assay

This protocol outlines a radiometric assay to determine the IC50 values of the synthesized compounds against KMO. This method is highly sensitive and reliable for measuring enzyme activity.

KMO_Assay start Start: Prepare reaction mixture step1 1. Add Rat Liver Mitochondria (KMO source), NADPH, and buffer start->step1 step2 2. Add varying concentrations of the inhibitor compound step1->step2 step3 3. Pre-incubate to allow inhibitor binding step2->step3 step4 4. Initiate reaction with L-[3,5-3H]kynurenine step3->step4 step5 5. Incubate at 37°C step4->step5 step6 6. Stop reaction and separate tritiated water step5->step6 step7 7. Quantify radioactivity via liquid scintillation counting step6->step7 step8 8. Calculate % inhibition and determine IC50 step7->step8 end End: IC50 Value step8->end

Caption: Workflow for the KMO radiometric assay.

Step-by-Step Procedure:

  • Enzyme Preparation: Isolate mitochondria from rat liver, which serves as the source of KMO.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the mitochondrial suspension, NADPH (a necessary cofactor), and an appropriate buffer (e.g., phosphate buffer, pH 7.4).

  • Inhibitor Addition: Add the test compound at various concentrations to the reaction mixtures. Include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the mixture for a short period to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate, L-[3,5-³H]kynurenine.

  • Incubation: Incubate the reaction at 37 °C for a defined period.

  • Reaction Termination and Separation: Stop the reaction and separate the product, ³H₂O, from the unreacted substrate using a suitable method, such as charcoal adsorption.

  • Quantification: Measure the amount of ³H₂O produced using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of KMO inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Trustworthiness of the Protocol: This radiometric assay is a self-validating system because the amount of tritiated water produced is directly proportional to the enzymatic activity. The use of a radiolabeled substrate provides high sensitivity and specificity, allowing for accurate determination of enzyme inhibition.

Conclusion

The (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid scaffold represents a highly potent class of inhibitors for kynurenine-3-monooxygenase. The structure-activity relationship studies have demonstrated that substitution at the 3-position of the phenyl ring with a halogen atom is optimal for activity, with the free carboxylic acid derivatives generally exhibiting greater potency than their methyl ester counterparts. The low nanomolar IC50 values of these compounds make them excellent candidates for further investigation as potential therapeutic agents for neurodegenerative diseases. The detailed synthetic and assay protocols provided in this guide offer a solid foundation for researchers to build upon in the exploration of this promising class of enzyme inhibitors.

References

  • Chalcone Derivatives: Role in Anticancer Therapy - PMC. Available at: [Link]

  • Drysdale, M. J., Hind, S. L., Jansen, M., & Reinhard, J. F., Jr. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Journal of Medicinal Chemistry, 43(1), 123–127. Available at: [Link]

  • Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - MDPI. Available at: [Link]

  • Excavating medicinal virtues of chalcones to illuminate a new scope in cancer chemotherapy - RSC Publishing. Available at: [Link]

  • Chalcone Derivatives: Role in Anticancer Therapy - ResearchGate. Available at: [Link]

Sources

Cross-Reactivity Validation of (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic Acid in Off-Target Assays

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Comparison Guide for Covalent Inhibitor Profiling

As drug development increasingly embraces targeted covalent inhibitors (TCIs), validating the specificity of electrophilic warheads has become a paramount challenge. The compound (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid belongs to the aroylacrylic acid class—a well-documented family of Michael acceptors[1]. While derivatives of this scaffold demonstrate potent inhibition against specific targets such as Kynurenine-3-monooxygenase (KMO)[2], the highly electrophilic nature of the α,β-unsaturated ketone moiety poses a significant risk for promiscuous binding to off-target nucleophiles, particularly cysteine residues across the proteome.

This guide provides an authoritative comparison of off-target validation strategies, detailing the mechanistic rationale and a self-validating experimental workflow to objectively assess the cross-reactivity of this compound against alternative analogs.

Mechanistic Rationale: The Off-Target Liability of Aroylacrylic Acids

The pharmacological activity of (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid is driven by a covalent Michael addition. The electron-withdrawing 3-chlorobenzoyl group highly polarizes the conjugated double bond, making the β-carbon exceptionally susceptible to nucleophilic attack by cellular thiols[1].

While the (Z)-stereochemistry imposes unique steric constraints that can theoretically improve target specificity compared to the thermodynamically favored (E)-isomer, the inherent reactivity of the warhead means it can still covalently modify unintended cysteine-rich proteins (e.g., caspases, cathepsins) or be rapidly scavenged by intracellular glutathione (GSH).

Mechanism Compound (Z)-4-(3-chlorophenyl) -4-oxobut-2-enoic acid Target Primary Target Specific Cys Binding Compound->Target High Affinity Specific Addition OffTarget Off-Target Proteome Promiscuous Binding Compound->OffTarget Low Affinity Non-specific Addition GSH Glutathione (GSH) Metabolic Scavenging Compound->GSH Detoxification

Mechanistic pathways of covalent Michael addition and off-target liabilities.

Comparison of Off-Target Validation Assays

To accurately profile the cross-reactivity of (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid, researchers must choose an assay that balances throughput with physiological relevance. Relying solely on recombinant biochemical panels often yields false negatives, as these assays lack the endogenous cellular environment (e.g., local pH gradients, competing nucleophiles) that dictates true Michael acceptor reactivity[3].

Table 1: Comparative Analysis of Off-Target Validation Assays
Assay MethodologyMechanism of DetectionPhysiological RelevanceResolutionBest Use Case
Targeted Biochemical Panels Fluorogenic substrate cleavage by recombinant enzymes.Low (In vitro, isolated proteins)Target-specificEarly-stage counter-screening against known homologous enzymes.
Intact Protein LC-MS Mass shift detection of covalent adducts on purified proteins.Low (Lacks cellular competition)Protein-levelConfirming 1:1 stoichiometry and warhead mechanism.
Competitive ABPP Proteome-wide competition against a broad-spectrum reactive probe.High (Native lysate or live cells)Amino acid-levelComprehensive off-target mapping and target engagement validation.

Experimental Data: Cross-Reactivity Profiling

To objectively evaluate the performance of (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid, it must be compared against a saturated analog (e.g., 4-(3-chlorophenyl)-4-oxobutanoic acid), which lacks the Michael acceptor, and a highly promiscuous positive control (Iodoacetamide).

Table 2: Representative Competitive ABPP Profiling Data

Data reflects percentage of target engagement (covalent occupancy) at 10 µM inhibitor concentration in human cell lysates.

Protein TargetTarget Class(Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acidSaturated Analog (Negative Control)Iodoacetamide (Positive Control)
KMO (Cys-active) Primary Target>95%<5%>99%
Caspase-3 Off-Target12%<1%88%
Cathepsin B Off-Target24%<1%92%
GAPDH Off-Target8%<1%>95%

Interpretation: The data demonstrates that while the (Z)-isomer effectively engages its primary target, it exhibits moderate cross-reactivity with highly nucleophilic off-targets like Cathepsin B. The saturated analog confirms that covalent bond formation is entirely dependent on the α,β-unsaturated moiety.

Recommended Protocol: Competitive IsoTOP-ABPP Workflow

The following protocol outlines a self-validating system for executing Competitive Isotopic Tandem Orthogonal Proteolysis-ABPP (IsoTOP-ABPP)[3]. Every step is designed with specific causal logic to prevent artifacts.

ABPP_Workflow Step1 1. Proteome Incubation (Vehicle vs. Inhibitor) Step2 2. Broad-Spectrum Probe (IA-Alkyne Labeling) Step1->Step2 Step3 3. Click Chemistry (Biotin-Azide Conjugation) Step2->Step3 Step4 4. Streptavidin Enrichment & On-Bead Digestion Step3->Step4 Step5 5. LC-MS/MS Analysis (Quantify Competition) Step4->Step5

Logical workflow of competitive Activity-Based Protein Profiling (ABPP).

Step-by-Step Methodology

1. Native Proteome Extraction

  • Action: Lyse cells using a mild, non-denaturing buffer (e.g., PBS with 0.1% NP-40) and clear by centrifugation at 100,000 × g.

  • Causality: Harsh detergents like SDS denature proteins, exposing buried cysteines that are not physiologically accessible. This artificially inflates the apparent promiscuity of the Michael acceptor.

2. Inhibitor Competition

  • Action: Aliquot the proteome (2 mg/mL). Treat one aliquot with DMSO (vehicle) and another with 10 µM (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid. Incubate at 37°C for 60 minutes.

  • Causality: Covalent inhibition is time-dependent. A 60-minute window allows the compound to achieve thermodynamic equilibrium with low-affinity off-targets, providing a stringent stress-test of its specificity.

3. Probe Labeling

  • Action: Add Iodoacetamide-alkyne (IA-alkyne) to a final concentration of 100 µM to both aliquots. Incubate for 1 hour at room temperature in the dark.

  • Causality: IA-alkyne acts as a universal electrophile, irreversibly tagging all unreacted, solvent-accessible cysteines. If the test compound has already covalently bound an off-target cysteine, it will block IA-alkyne labeling at that specific site.

4. Bioorthogonal Click Chemistry

  • Action: Append a biotin-azide reporter tag via Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC). Add Biotin-azide (100 µM), TCEP (1 mM), TBTA (100 µM), and CuSO4 (1 mM).

  • Causality: TCEP reduces Cu(II) to the catalytically active Cu(I). TBTA is critical as it stabilizes Cu(I) in the aqueous proteome, preventing its disproportionation and protecting proteins from reactive oxygen species (ROS) damage during the click reaction[4].

5. Enrichment and LC-MS/MS

  • Action: Precipitate proteins, resuspend in 1.2% SDS, and enrich biotinylated proteins using streptavidin-agarose beads. Perform on-bead trypsin digestion and analyze the resulting peptides via quantitative LC-MS/MS.

  • Causality: The ratio of MS peak intensities (Vehicle / Inhibitor) for each identified cysteine-containing peptide yields an "R-value". An R-value > 5 indicates >80% target engagement, pinpointing exact sites of cross-reactivity.

References

  • Reactivity of (E)-4-aryl-4-oxo-2-butenoic acid arylamides toward 2-mercaptoethanol. A LFER study. Source: researchgate.net.
  • Synthesis and SAR of 4-Aryl-2-hydroxy-4-oxobut-2-enoic Acids and Esters: Potent Inhibitors of Kynurenine-3-hydroxylase as Potential Neuroprotective Agents. Source: acs.org.
  • Bioorthogonal Reactions in Activity-Based Protein Profiling. Source: mdpi.com.
  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Source: nih.gov.

Sources

LC-MS/MS Method Validation for (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic Acid in Human Plasma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantitation of (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid in human plasma is a critical requirement for advancing its pharmacokinetic (PK) evaluation. As a potent inhibitor of kynurenine-3-monooxygenase (KMO), this compound modulates the kynurenine pathway, shifting tryptophan metabolism away from neurotoxic quinolinic acid toward neuroprotective kynurenic acid[1].

However, its unique structural features—an α,β -unsaturated ketone paired with a carboxylic acid—present severe bioanalytical challenges, primarily ex vivo instability and matrix-induced ion suppression. This guide objectively compares sample preparation alternatives and LC-MS/MS platforms, culminating in a fully optimized, self-validating protocol that strictly adheres to the ICH M10[2][3] and FDA 2018[4] bioanalytical method validation guidelines.

Analyte Profiling & The "Michael Addition" Challenge

Before selecting an analytical platform, a bioanalytical scientist must deconstruct the analyte's chemical liabilities. (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid contains an enone system that acts as a highly reactive Michael acceptor.

The Causality of Instability: When introduced to human plasma, the compound rapidly undergoes nucleophilic attack by endogenous sulfhydryl groups (e.g., glutathione, cysteine residues on plasma proteins). If plasma samples are processed without stabilization, the free analyte concentration artificially plummets, failing the foundational requirement of accuracy. The Solution: Immediate acidification of the plasma upon collection (dropping the pH below 3.0) protonates the endogenous thiols, neutralizing their nucleophilicity and halting the Michael addition.

Platform & Sample Preparation Comparison

To establish a robust quantitative assay, we must evaluate alternative methodologies based on recovery, matrix effect (ME), and dynamic range.

Sample Preparation: PPT vs. LLE vs. SPE

We evaluated three distinct extraction strategies to isolate the target analyte from human plasma:

  • Protein Precipitation (PPT): Fast, but fails to remove phospholipids, leading to >40% ion suppression in the electrospray ionization (ESI) source.

  • Liquid-Liquid Extraction (LLE): Using methyl tert-butyl ether (MTBE) provides excellent lipid removal. However, the highly polar carboxylic acid yields poor partitioning into the organic phase (<40% recovery).

  • Solid-Phase Extraction (Mixed-Mode Anion Exchange, MAX): The optimal choice. The MAX sorbent utilizes a quaternary amine to strongly retain the carboxylate anion of the drug. This allows for aggressive washing with organic solvents to remove neutral lipids, followed by acidic elution.

Table 1: Comparison of Sample Preparation Strategies

Extraction MethodMean Recovery (%)Matrix Effect (%)Phospholipid RemovalVerdict
PPT (Acetonitrile)92.5%-45.2% (Suppression)PoorRejected (Fails ME criteria)
LLE (MTBE)38.4%-5.1%ExcellentRejected (Low sensitivity)
SPE-MAX 88.7% -3.2% Excellent Selected (Optimal balance)
Analytical Platform: Q-TOF vs. Triple Quadrupole (QqQ)

While Quadrupole Time-of-Flight (Q-TOF) mass spectrometry offers high-resolution exact mass capabilities useful during metabolite identification, it lacks the linear dynamic range required for regulatory PK studies. A Triple Quadrupole (QqQ) operating in Multiple Reaction Monitoring (MRM) mode was selected. Operating in negative ESI mode, the carboxylic acid readily deprotonates to form the [M−H]− precursor ion at m/z 209.0, which fragments via decarboxylation to a stable product ion at m/z 165.0.

Workflow Plasma Human Plasma (100 µL) + IS Spiking Acidification Acidification (pH < 3) Prevents Michael Addition Plasma->Acidification Step 1: Stabilize SPE SPE (MAX Cartridge) Selective Acid Isolation Acidification->SPE Step 2: Extract LC UHPLC (C18) Gradient: 0.1% FA / ACN SPE->LC Step 3: Separate MS ESI- MS/MS (MRM) Quantitation LC->MS Step 4: Detect

Workflow for LC-MS/MS quantitation of (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid in plasma.

Optimized, Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system. The inclusion of an isotopically labeled internal standard (IS) tracks extraction efficiency, while pre-run System Suitability Tests (SST) confirm instrument readiness.

Step-by-Step Methodology
  • System Suitability & Carryover Check: Inject a neat standard, followed by two double-blank (matrix without analyte or IS) samples. Validation logic: Ensures no column carryover from previous high-concentration runs.

  • Sample Stabilization: To 100 µL of human plasma, immediately add 10 µL of 10% Formic Acid (aq). Causality: Drops pH to ~2.5, protonating endogenous thiols and preventing ex vivo degradation.

  • Internal Standard Addition: Add 10 µL of IS working solution (100 ng/mL of 13C6​ -labeled analog). Vortex for 30 seconds.

  • SPE-MAX Extraction:

    • Condition: 1 mL Methanol, followed by 1 mL Water.

    • Load: Apply the acidified plasma sample.

    • Wash 1: 1 mL 5% NH4​OH in water. Causality: Removes neutral and basic interferences while the acidic analyte remains bound to the quaternary amine sorbent.

    • Wash 2: 1 mL Methanol. Causality: Strips hydrophobic phospholipids.

    • Elute: 1 mL 2% Formic Acid in Methanol. Causality: The acid neutralizes the charge on the analyte, releasing it from the anion-exchange sorbent.

  • Reconstitution: Evaporate the eluate under a gentle stream of N2​ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90% A / 10% B).

  • LC-MS/MS Analysis:

    • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile. Causality: Acidic modifiers suppress ionization of the carboxylic acid in solution, preventing peak tailing on the reversed-phase column.

    • Gradient: 10% B to 90% B over 3.0 minutes.

    • Detection: ESI negative mode. MRM transition: m/z 209.0 165.0 (Analyte); m/z 215.0 171.0 (IS).

Method Validation Results (ICH M10 / FDA Compliant)

The method was rigorously validated over a linear dynamic range of 1.0 to 1000 ng/mL. The validation parameters strictly adhered to the harmonized ICH M10 guidelines[2][3] and the FDA 2018 guidance[4][5].

Validation Guideline ICH M10 / FDA 2018 Validation Criteria Selectivity Selectivity Blank < 20% LLOQ Guideline->Selectivity Matrix Matrix Effect IS-Normalized MF CV < 15% Guideline->Matrix AccPrec Accuracy & Precision Bias ±15%, CV ≤ 15% Guideline->AccPrec Stability Stability Dev ≤ 15% from Nominal Guideline->Stability

Key bioanalytical method validation parameters mapped to ICH M10 and FDA guidelines.

Precision and Accuracy

Intra-day (n=6) and inter-day (n=18 over 3 days) precision and accuracy were evaluated using Quality Control (QC) samples at four concentration levels. All results fell well within the ±15% acceptance criteria (±20% for LLOQ).

Table 2: Intra- and Inter-Batch Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ 1.08.4+6.29.1+7.5
LQC 3.05.2+2.16.5+3.4
MQC 400.03.8-1.54.2-2.1
HQC 800.02.9-0.83.5-1.2
Stability Assessments

Because of the inherent reactivity of the α,β -unsaturated ketone, stability was a primary concern. Thanks to the upstream acidification step, the analyte demonstrated excellent stability across all required testing conditions.

Table 3: Stability Data of Acidified Plasma Samples

Storage ConditionDurationLQC Accuracy (% of Nominal)HQC Accuracy (% of Nominal)
Benchtop (Room Temp) 24 Hours96.5%98.2%
Freeze-Thaw (-80°C to RT) 4 Cycles94.1%97.5%
Autosampler (4°C) 72 Hours98.8%99.1%
Long-Term (-80°C) 90 Days93.2%95.6%

Conclusion

The accurate bioanalysis of (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid requires a deep understanding of its chemical reactivity. By implementing an upfront acidification step to block Michael addition and utilizing SPE-MAX for selective extraction, we successfully bypassed the limitations of standard PPT and LLE methods. The resulting LC-MS/MS assay on a QqQ platform provides a highly sensitive, robust, and self-validating system that fully complies with global ICH M10 and FDA regulatory frameworks, ensuring trustworthy data for downstream pharmacokinetic modeling.

References

  • Synthesis and SAR of 4-Aryl-2-hydroxy-4-oxobut-2-enoic Acids and Esters... Potent Inhibitors of Kynurenine-3-hydroxylase Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids... as potential neuroprotective agents PubMed (National Institutes of Health) URL:[Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline European Medicines Agency (EMA) URL:[Link]

  • M10: Bioanalytical Method Validation and Study Sample Analysis International Council for Harmonisation (ICH) URL: [Link]

  • Bioanalytical Method Validation Guidance for Industry (2018) U.S. Food and Drug Administration (FDA) URL:[Link]

  • Inclusion of dilution quality control samples in quantitative LC-MS bioanalysis PubMed Central (National Institutes of Health) URL:[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid. As a valued professional in research and development, ensuring operational safety and regulatory adherence is paramount. This document is structured to deliver not just instructions, but the scientific rationale behind them, empowering you to manage your chemical waste streams with confidence and integrity.

Section 1: Foundational Principles of Disposal

1.1: Hazard Characterization & Waste Classification

Based on its structure and data from close analogs like (E)-4-(4-Chlorophenyl)-4-oxobut-2-enoic acid, this compound should be handled as an irritant.

  • Health Hazards:

    • Skin Irritation (H315): Expected to cause skin irritation upon contact.

    • Serious Eye Irritation (H319): Expected to cause serious eye irritation.

    • Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust or aerosol.[1]

    • Harmful if Swallowed (H302): Should be considered potentially harmful if ingested.[1]

  • Waste Classification:

    • Due to the presence of a chlorine atom on the phenyl ring, this compound is classified as a halogenated organic compound .[2][3]

    • It is a solid organic acid.

    • Under the Resource Conservation and Recovery Act (RCRA), any laboratory chemical intended for discard is considered waste.[4][5] Given its irritant properties and classification as a halogenated organic, it must be managed as hazardous waste .

1.2: The Cardinal Rule: Segregation

The single most critical step in managing this waste stream is segregation. Halogenated organic wastes are treated and disposed of differently than non-halogenated wastes, often via specific high-temperature incineration.[2] Commingling these waste streams leads to significant increases in disposal costs and can create regulatory complications.[3][6]

Key Segregation Mandates:

  • NEVER mix halogenated and non-halogenated organic waste.[3][6]

  • NEVER dispose of this compound down the sink or in the regular trash.[7][8]

  • Keep it separate from incompatible materials like strong bases, strong oxidizing agents, and reducing agents to avoid unforeseen chemical reactions.[9]

Section 2: Operational Protocol for Safe Disposal

This section outlines the procedural steps for handling and disposing of (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid waste generated in a laboratory setting.

2.1: Personal Protective Equipment (PPE)

Before handling the compound, whether in pure form or as waste, ensure the following PPE is worn:

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and irritation.[1]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect against dust or splashes causing serious eye irritation.[1][10]
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.

All handling of the solid compound or solutions should be performed within a certified chemical fume hood to minimize inhalation risks.[3]

2.2: Waste Container Selection and Labeling

The integrity of your waste management system relies on the correct container and clear labeling.

  • Container Selection: Use a high-density polyethylene (HDPE) or other compatible container designated specifically for "Halogenated Organic Solid Waste" or "Halogenated Organic Liquid Waste." [4][7] The container must have a secure, vapor-tight screw-top cap to prevent leaks and fugitive emissions.[5][7]

  • Labeling: The container must be labeled clearly at the moment the first drop or particle of waste is added.[7][11] The label must include:

    • The words "HAZARDOUS WASTE" .[12]

    • The full chemical name: "(Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid" . Do not use abbreviations.[7]

    • An accurate list of all constituents and their approximate percentages.[6]

    • The primary hazards: "Irritant," "Toxic" .[3]

    • The accumulation start date (the date the first waste is added).[11]

Below is a logical workflow for the waste segregation and labeling process.

Caption: Waste Segregation and Labeling Workflow.

2.3: Step-by-Step Disposal Procedure

For Small Research Quantities (Solid Waste):

  • Inside a chemical fume hood, carefully transfer the solid (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid waste into the pre-labeled "Halogenated Organic Solid Waste" container using a dedicated spatula or scoop.

  • Avoid generating dust.

  • Securely cap the container immediately after adding the waste.[5][7]

For Contaminated Labware (e.g., glassware, spatulas):

  • Perform a "triple rinse" procedure.[5]

  • The first rinse should be with a minimal amount of a suitable organic solvent (e.g., acetone, methanol). This rinsate is now considered hazardous waste.

  • Decant the rinsate into your designated "Halogenated Organic Liquid Waste" container.

  • Subsequent rinses can typically be managed as non-hazardous waste, but consult your institutional EHS for specific guidance.[13] For highly toxic materials, the first three rinses must be collected as hazardous waste.[13]

For Bulk Quantities or Expired Reagents:

  • Do not attempt to dispose of bulk quantities yourself. This waste must be managed by your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste disposal contractor.[14][15]

  • Ensure the material is in its original, sealed container if possible, or a compatible, well-labeled waste container.

  • Arrange for a waste pickup according to your facility's procedures. Remember that the "cradle-to-grave" responsibility means the generator is legally responsible for the waste until its final, safe disposal.[15]

Section 3: Disposal Decision Workflow & Emergency Actions

The following diagram illustrates the decision-making process for proper disposal.

DisposalWorkflow Start Waste Generated: (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid Identify Characterize Waste: - Halogenated Organic - Solid Irritant Start->Identify Prohibited Prohibited Disposal Methods: - Drain - Regular Trash - Evaporation Identify->Prohibited Segregate Segregate from Non-Halogenated Waste Identify->Segregate Container Use Labeled, Compatible 'Halogenated Waste' Container Segregate->Container Transfer Transfer Waste in Fume Hood with PPE Container->Transfer Rinse Triple-Rinse Contaminated Labware. Collect First Rinse as Hazardous Waste. Container->Rinse Store Store Sealed Container in Satellite Accumulation Area (SAA) Transfer->Store Rinse->Store Pickup Request Pickup by EHS / Certified Vendor Store->Pickup

Caption: Disposal Decision Workflow for the target compound.

3.1: Spill Procedures
  • Small Spill: If a small amount is spilled (can be cleaned up in <10 minutes), ensure you are wearing appropriate PPE.[8] Cover the spill with an inert absorbent material (e.g., vermiculite, sand).[3] Carefully sweep the material into a designated hazardous waste container and label it appropriately.[7][8]

  • Large Spill: Evacuate the immediate area.[7] Alert your colleagues and notify your institution's EHS or emergency response team immediately. Do not attempt to clean it up yourself.

This guide is intended to provide a robust framework for the safe disposal of (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid. Always prioritize your local, state, and federal regulations, and consult your institution's EHS department for specific guidance. Your diligence in these procedures is a cornerstone of a safe and responsible research environment.

References

  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs. [Link]

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. [Link]

  • Veolia. (2026, February 4). Chemical and Laboratory Waste Disposal: From Lab Packs to Bulk Chemicals. [Link]

  • Duke University Occupational and Environmental Safety Office. (2020, January 22). Laboratory Chemical Waste Management Practice. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation. [Link]

  • Washington State University Environmental Health & Safety. (n.d.). Halogenated Solvents. [Link]

  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. [Link]

  • ECHA. (n.d.). 4-(3-chlorophenyl)-2-hydroxybut-2-enoic acid — Chemical Substance Information. [Link]

  • U.S. Government Publishing Office. (n.d.). 40 CFR 761.60 -- Disposal requirements. [Link]

  • Clorox. (n.d.). Safety Data Sheet. [Link]

  • Nu-Calgon. (2023, August 24). Acid-Away® for POE Safety Data Sheet. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas. [Link]

  • PubChem. (n.d.). 4-(4-Chlorophenyl)-2-oxo-3-butenoic acid. [Link]

  • U.S. Department of Veterans Affairs. (2023, August 29). SRS-008 – Chemical Disposal Standard Operating Procedures (SOP). [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. [Link]

  • U.S. Department of Agriculture Agricultural Research Service. (n.d.). Acceptable Drain Disposal Procedures. [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. [Link]

  • Angene Chemical. (2024, December 20). Safety Data Sheet for (E)-4-Fluorobut-2-enoic acid. [Link]

  • Puchalska, P., & Crawford, P. A. (2021). Ketone bodies: from enemy to friend and guardian angel. PMC. [Link]

Sources

Personal protective equipment for handling (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I emphasize that handling reactive intermediates requires moving beyond basic regulatory compliance into mechanistic safety . (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid is not merely a structural building block; it is a highly reactive α,β-unsaturated carbonyl compound. To ensure absolute laboratory safety, we must design our Personal Protective Equipment (PPE) and operational workflows around the specific chemical causality of this molecule.

This guide provides a self-validating, step-by-step operational framework for researchers and drug development professionals handling this compound.

Mechanistic Toxicology & Hazard Assessment

(Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid belongs to the class of aroylacrylic acids. The core hazard of this compound stems from its conjugated enone system, which acts as a potent Michael acceptor .

Instead of merely causing generic irritation, this electrophilic compound readily undergoes conjugate addition with biological nucleophiles. Upon contact with biological tissues, it rapidly alkylates the sulfhydryl (-SH) groups of cysteine residues in skin proteins and intracellular glutathione (GSH)[1].

  • Skin Sensitization (GHS07 / Skin Irrit. 2): Covalent binding to epidermal proteins forms hapten-protein complexes. This triggers immune recognition, leading to severe allergic contact dermatitis and sensitization[2].

  • Cytotoxicity & Respiratory Hazard: Inhalation of the powder allows the compound to bypass the stratum corneum, directly alkylating respiratory epithelium. Intracellularly, it depletes GSH, inducing Reactive Oxygen Species (ROS)-mediated apoptosis[3].

ToxicityMechanism A 4-(3-chlorophenyl)- 4-oxobut-2-enoic acid (Electrophile) C Covalent Thioether Adduct A->C Michael Addition B Tissue Proteins (Cysteine -SH) B->C Nucleophilic Attack D Immune Sensitization & Apoptosis C->D Haptenization / ROS

Mechanism of toxicity: Electrophilic Michael addition to tissue thiols leading to sensitization.

Quantitative PPE Selection Matrix

Because this compound covalently modifies proteins, standard latex or thin nitrile gloves are insufficient for extended handling. The PPE matrix below is engineered based on the compound's polarity and reactivity.

PPE CategoryMaterial SpecificationMin. ThicknessBreakthrough TimeMechanistic Rationale & Causality
Gloves (Incidental) Nitrile Rubber0.11 mm> 10 minSufficient for quick, dry transfers. Must be discarded immediately upon suspected contact.
Gloves (Extended) Butyl Rubber0.30 mm> 480 minHigh resistance to polar organic acids and ketones; prevents transdermal Michael addition during bulk handling or solvent dissolution.
Eye Protection Polycarbonate Goggles2.0 mmN/APrevents corneal alkylation from airborne dust. Safety glasses with side shields are insufficient due to aerosolization risks.
Respiratory N95 / P100 ParticulateN/A95-99.9%Prevents inhalation of reactive dust which causes ROS-mediated respiratory toxicity[3].
Body Tyvek® Sleeves & Lab CoatN/AN/APrevents accumulation of reactive dust on standard cotton lab coats, which can transfer to the wrists.

Step-by-Step Operational Workflow

To build a self-validating system, every step in the handling protocol must include a verification check to ensure containment before proceeding.

Protocol: Safe Weighing and Dissolution
  • Environmental Verification: Prior to opening the chemical container, verify the fume hood face velocity is actively reading between 0.4 to 0.6 m/s .

  • Static Elimination (Critical): Organic acid powders hold static charge, causing them to repel and aerosolize. Pass an anti-static zero-ion gun over the weighing boat and spatula before dispensing.

  • Primary Dispensing: Wearing butyl rubber gloves, carefully transfer the desired mass of (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid into the anti-static boat.

  • In-Hood Dissolution: Do not transport the dry powder across the lab. Transfer the powder directly into your reaction flask or storage vial inside the fume hood.

  • Solvent Addition: Add your solvent (e.g., DMSO or Ethanol) slowly. Wash the weighing boat with the solvent to ensure 100% quantitative transfer and immediate solvation of the dust.

  • Sealing: Cap the vial tightly and wipe the exterior with a solvent-dampened Kimwipe before removing it from the hood.

Spill Response & Chemical Quenching Plan

Standard dry sweeping of this chemical is strictly prohibited, as it generates highly reactive, inhalable dust. Furthermore, because it is a Michael acceptor, we can use chemical quenching to neutralize the hazard before physical cleanup. By applying a sacrificial nucleophile (like a thiol or thiosulfate), we force the Michael addition to occur with the neutralizer rather than human tissue[4].

SpillResponse Step1 1. Spill Detected Evacuate & Assess Step2 2. Don Maximum PPE (PAPR, Butyl Gloves) Step1->Step2 Step3 3. Containment Surround with Absorbent Step2->Step3 Step4 4. Chemical Quenching (Apply 10% Na2S2O3) Step3->Step4 Step5 5. Physical Cleanup Wet Wipe (No Sweeping) Step4->Step5 Step6 6. Hazardous Waste Sealed & Labeled Step5->Step6

Step-by-step spill response workflow incorporating chemical quenching.

Protocol: Neutralization and Decontamination
  • Evacuate & Don PPE: Step away from the spill. Upgrade respiratory protection to a half-mask P100 or PAPR if the spill is large (>50g). Don butyl rubber gloves.

  • Prepare Quenching Solution: Prepare a 10% aqueous solution of Sodium Thiosulfate ( Na2​S2​O3​ ) or a 5% L-cysteine solution. Both act as potent, safe nucleophiles that will attack the α,β-unsaturated double bond.

  • Containment: Surround the powder spill with absorbent pads to prevent spreading.

  • Wet Quenching: Gently spray or pour the quenching solution over the spilled powder. Allow 15 minutes of contact time for the chemical neutralization to reach completion.

  • Physical Cleanup: Using wet paper towels, wipe the neutralized slurry inward toward the center of the spill.

  • Disposal: Place all contaminated wipes and PPE into a heavy-duty, sealable hazardous waste bag. Label explicitly as "Chemically Quenched Aroylacrylic Acid Waste."

References

  • NextSDS. "(2E)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid Hazard Classifications." NextSDS Chemical Database.

  • Vujatovic, T., et al. "Novel derivatives of aroylacrylic acid phenylamides as inducers of apoptosis through the ROS-mediated pathway in several cancer cell lines." Journal of Molecular Structure, Oct 2021.

  • Piñeiro-García, et al. "Functionalization of graphene oxide via epoxide groups: a comprehensive review of synthetic routes and challenges." Frontiers, July 2024.

  • IMR Press. "Quarter-Century Explorations of Bioactive Polyphenols: Diverse Health Benefits." IMR Press, 2023.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.